molecular formula C21H21NO B1588319 (S)-2-Amino-1,1,3-triphenylpropan-1-ol CAS No. 79868-78-3

(S)-2-Amino-1,1,3-triphenylpropan-1-ol

Cat. No.: B1588319
CAS No.: 79868-78-3
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS 79868-78-3) is an enantiomerically pure chiral amino alcohol with a molecular formula of C21H21NO and a molecular weight of 303.397 g/mol . This solid compound has a melting point of 139-144 °C and a predicted boiling point of 502.3 °C at 760 mmHg . Its chiral, hybrid structure, featuring both amino and alcohol functional groups on a triaryl-substituted carbon center, makes it a valuable building block in organic and medicinal chemistry research. As a chiral scaffold, this compound is well-suited for the development of asymmetric catalysts or chiral ligands, which can steer stereoselective transformations in synthetic chemistry. Furthermore, it serves as a potential key intermediate in the synthesis of more complex, biologically active molecules for pharmaceutical research . Researchers can utilize it to explore structure-activity relationships or as a precursor in the synthesis of α-amino ketones, a pharmaceutically interesting class of compounds . Handle with appropriate precautions; this compound is classified as an irritant (GHS07) and may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1,1,3-triphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427476
Record name (2S)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79868-78-3
Record name (2S)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Amino-1,1,3-triphenylpropan-1-ol: Structural Analysis and Catalytic Utility

[1]

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a privileged chiral amino alcohol derived from L-phenylalanine.[1] Unlike its parent amino acid or the simple reduction product (L-phenylalaninol), this molecule features a bulky gem-diphenyl carbinol moiety.[1] This structural modification is not merely cosmetic; it provides the steric locking mechanism required for high enantioselectivity in asymmetric catalysis.

This guide details the structural properties, validated synthesis protocols, and the mechanistic role of this ligand as the precursor to the Itsuno-Corey Oxazaborolidine (CBS Catalyst) , a cornerstone reagent for the enantioselective reduction of prochiral ketones.

Structural Analysis & Stereochemistry

The "Gem-Diphenyl" Effect

The defining feature of this molecule is the presence of two phenyl rings at the C-1 position.

  • Steric Wall: The two phenyl groups create a significant steric barrier. In a catalytic transition state, these groups force incoming substrates into specific orientations to minimize steric clash.

  • Thorpe-Ingold Effect: The gem-diphenyl substitution compresses the internal bond angle at C-1, favoring ring closure.[1] This is critical when the molecule reacts with borane to form the five-membered oxazaborolidine ring, making the catalyst formation thermodynamically favorable and kinetically rapid.

Conformational Rigidity

The molecule possesses a 1,2-amino alcohol motif.[1] In solution, it exhibits intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen.

  • Chiral Center: The stereocenter at C-2 retains the (S)-configuration from L-phenylalanine.[1]

  • Side Chain: The benzyl group at C-2 acts as a secondary steric director, often referred to as the "concave/convex" face differentiator in the resulting catalyst.

Experimental Protocol: Synthesis

Note: This protocol utilizes a Grignard addition to an amino ester.[1][2] Strict anhydrous conditions are required.

Reaction Scheme

The synthesis involves the addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

SynthesisStartL-PhenylalanineMethyl Ester(HCl Salt)InterMagnesiumAlkoxideIntermediateStart->InterTHF / Et2O0°C to RefluxReagentPhMgBr(3.5 - 4.0 equiv)Reagent->InterProduct(S)-2-Amino-1,1,3-triphenylpropan-1-olInter->ProductAq. NH4ClQuench

Figure 1: Retrosynthetic pathway via Grignard addition.[1]

Step-by-Step Methodology

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol)[1]

  • Phenylmagnesium bromide (3.0 M in Et2O, 65 mL, ~4.2 equiv)

  • Anhydrous THF (100 mL)

Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Free Basing (In-situ): Suspend the ester hydrochloride in THF. While cooling to 0°C, slowly add the Grignard reagent. Critical: The first equivalent acts as a base to deprotonate the amine hydrochloride.

  • Addition: Continue adding the PhMgBr dropwise over 45 minutes. The solution will turn turbid/yellow.

  • Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux for 2 hours.

    • Why Reflux? The steric bulk of the forming trityl group hinders the addition of the second phenyl ring. Thermal energy ensures complete conversion from the ketone intermediate to the tertiary alcohol.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Caution: Exothermic.

  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO2, Hexanes/EtOAc 1:1 with 1% Et3N) to yield white crystals.

Yield Expectation: 75-85%. Melting Point: 139–141 °C.[1]

Characterization Data

The following data confirms the structural integrity of the synthesized ligand.

TechniqueParameterObservation/ValueInterpretation
1H NMR δ 7.10–7.60 (m, 15H)MultipletAromatic protons (3x Phenyl rings).[1]
δ 3.98 (dd, 1H)Doublet of doubletsMethine proton (CH-N) at the chiral center.
δ 2.45 (dd, 1H), 2.85 (dd, 1H)Diastereotopic pairBenzylic protons (-CH2-Ph).[1] Distinct shifts confirm chiral environment.[1]
Optical Rotation

-83.0° (c=1, CHCl3)Negative rotation confirms (S)-configuration retention.[1]
IR 3300-3400 cm⁻¹Broad peakO-H and N-H stretching vibrations.[1]

Application: The CBS Reduction

The primary utility of (S)-2-Amino-1,1,3-triphenylpropan-1-ol is the generation of the oxazaborolidine catalyst.[1]

Mechanistic Logic

When treated with Borane (BH3) or a boronic acid, the amino alcohol forms a rigid 5-membered ring.

  • Lewis Acidity: The ring boron becomes a Lewis acid.[3][4]

  • Activation: A second molecule of borane coordinates to the nitrogen (Lewis base).[1][2][4][5] This activates the borane hydride for transfer.

  • Face Selectivity: The "concave" face of the catalyst is blocked by the bulky phenyl groups, forcing the ketone to approach from the "convex" face, resulting in high ee.

Catalytic Cycle Diagram

CBS_CycleLigand(S)-LigandCat_PreOxazaborolidinePre-catalystLigand->Cat_Pre+ BH3 or RB(OH)2- H2, - H2OComplexActive Catalyst(N-BH3 Coordinated)Cat_Pre->Complex+ BH3 (Stoichiometric)TSTransition State(Ketone Binding)Complex->TS+ Prochiral KetoneProductChiral Alcohol+ Catalyst RegnerationTS->ProductHydride TransferProduct->Cat_PreCycle Repeats

Figure 2: The catalytic cycle of the Corey-Bakshi-Shibata reduction.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane.[1] Journal of the Chemical Society, Chemical Communications, (8), 469-470. Link[1]

  • Sigma-Aldrich. Product Specification: (S)-(−)-2-Amino-1,1,3-triphenyl-1-propanol.[1] Link[1]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[6] Angewandte Chemie International Edition, 37(15), 1986–2012. Link[1]

physical and chemical properties of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[2][3]

Introduction & Core Significance

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral 1,2-amino alcohol derived from L-phenylalanine.[1] Structurally, it belongs to the family of "1,1-diaryl-2-amino alcohols," which are critical scaffolds in organic synthesis.[1] Unlike simple amino alcohols (e.g., alaninol), the steric bulk provided by the three phenyl rings—two at the carbinol center and one from the phenylalanine side chain—creates a highly defined chiral pocket.[1]

This compound serves as a chiral auxiliary and ligand precursor , most notably in:

  • Enantioselective Borane Reductions: Acting as a precursor to oxazaborolidine catalysts (analogs to the CBS catalyst).

  • Organometallic Additions: Directing the asymmetric addition of dialkylzinc reagents to aldehydes.[1]

  • Stereoselective Aldol Reactions: Facilitating rigid transition states via N,O-chelation.[1]

Physical & Chemical Properties[3][4][5][6][7][8][9]

Physical Constants

The following data establishes the baseline for identification and quality control.

PropertyValue / DescriptionNote
CAS Number 79868-78-3
Molecular Formula C₂₁H₂₁NO
Molecular Weight 303.40 g/mol
Appearance White to off-white crystalline solid
Melting Point 139 – 144 °CSharp range indicates high purity.
Optical Rotation

(

, CHCl

)
Critical purity parameter.[1][2]
Solubility Soluble in CHCl

, CH

Cl

, THF, Ethanol.[1] Insoluble in H

O.
Lipophilic nature due to triphenyl moiety.
pKa (Est.) ~9.5 (Amine), ~16 (Alcohol)Basic amine facilitates metal coordination.
Chemical Reactivity Profile
  • Chelation Mode: The 1,2-relationship between the hard amine donor and the hard alkoxide acceptor allows for the formation of rigid 5-membered chelate rings with main group metals (B, Al) and transition metals (Cu, Zn, Ti).[1]

  • Steric Shielding: The gem-diphenyl group at the C1 position acts as a "steric wall," blocking one face of the coordination complex and forcing substrate approach from the opposite side, which is the origin of its high enantioselectivity.[1]

  • Derivatization: The primary amine is readily converted to sulfonamides, imines (Schiff bases), or secondary amines to tune electronic properties for specific catalytic cycles.[1]

Synthesis & Purification Protocol

Methodology: Grignard Addition to L-Phenylalanine Methyl Ester.[1] Rationale: This route preserves the stereochemistry of the L-phenylalanine precursor while installing the bulky gem-diphenyl group.

Experimental Workflow (Graphviz)

SynthesisWorkflowStartStart: L-Phenylalanine Methyl Ester(HCl salt or free base)ReactionGrignard Addition:Slow addition at 0°C -> RefluxFormation of Alkoxide IntermediateStart->ReactionReagentReagent Prep:PhMgBr (3.5 - 4.0 equiv)in Anhydrous THF/EtherReagent->ReactionDropwiseQuenchQuenching:CRITICAL: Slow addition of sat. NH4ClControl exotherm to prevent racemizationReaction->QuenchComplete ConversionExtractionWorkup:Extract with EtOAc/DCMWash with Brine -> Dry (Na2SO4)Quench->ExtractionPurificationPurification:Recrystallization from EtOH/Hexanesor Flash Column ChromatographyExtraction->PurificationProductFinal Product:(S)-2-Amino-1,1,3-triphenylpropan-1-olPurification->Product

Detailed Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Reagent Formation: Prepare or purchase Phenylmagnesium bromide (3.0 M in ether, 4.0 equivalents relative to ester).

  • Substrate Addition: Dissolve (S)-Phenylalanine methyl ester (1.0 equiv) in anhydrous THF. Note: If starting with the HCl salt, neutralize with triethylamine or perform a free-base extraction first.

  • Reaction: Cool the Grignard solution to 0°C. Add the ester solution dropwise over 30–60 minutes.

    • Expert Insight: The first equivalent acts as a base if the amine is protonated; subsequent equivalents attack the ester carbonyl.[1] The double addition is necessary to form the tertiary alcohol.[1]

  • Reflux: Allow the mixture to warm to room temperature, then reflux gently for 3–5 hours to ensure complete conversion of the intermediate ketone.

  • Quenching (Critical): Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Caution: Magnesium salts can form a gelatinous precipitate.[1] Addition of a small amount of dilute HCl (pH ~4) can help solubilize salts, but prolonged exposure to strong acid may induce racemization or dehydration.[1]

  • Isolation: Extract the aqueous layer 3x with Ethyl Acetate. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexanes or Ethanol/Water to yield white needles.

Applications in Asymmetric Catalysis[2][10][11][12][13]

Enantioselective Reduction (Oxazaborolidine Formation)

Similar to the CBS (Corey-Bakshi-Shibata) catalyst, (S)-2-Amino-1,1,3-triphenylpropan-1-ol reacts with borane (BH₃[1]·THF or B(OMe)₃) to form a chiral oxazaborolidine.

  • Mechanism: The nitrogen coordinates to the borane, activating it for hydride transfer.[1] The bulky phenyl groups direct the ketone substrate to approach from the less hindered face.[1]

  • Performance: Often achieves >95% ee in the reduction of prochiral ketones (e.g., acetophenone derivatives).[1]

Catalytic Cycle Visualization (Graphviz)[1]

CatalyticCycleLigand(S)-LigandPreCatOxazaborolidinePre-catalystLigand->PreCat+ BH3ComplexActive Complex(Ligand-B-H...Ketone)PreCat->Complex+ KetoneProductChiral Alcohol(S)-EnantiomerComplex->ProductHydride TransferProduct->PreCatRegeneration

Safety & Handling (SDS Summary)

While specific toxicological data is often limited for specialized research chemicals, standard precautions for amino alcohols apply.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[2]

  • Handling: Handle in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to maintain catalytic efficiency.

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. Link

  • PubChem. (S)-2-Amino-1,1,3-triphenylpropan-1-ol Compound Summary. National Library of Medicine. Link

  • Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." Journal of the American Chemical Society.
  • ChemicalBook. CAS 79868-78-3 Properties and Synthesis. Link

Technical Guide: Scalable Synthesis and Purification of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3). This compound is a privileged chiral amino alcohol, structurally derived from L-phenylalanine. It serves as a critical chiral auxiliary and ligand in asymmetric synthesis, particularly in enantioselective borane reductions (resembling the Corey-Bakshi-Shibata catalyst system) and diethylzinc additions.

The protocol outlined below utilizes a robust Grignard addition to L-phenylalanine methyl ester hydrochloride. Unlike generic preparations, this guide focuses on process safety, impurity management (specifically biphenyl removal), and scalability .

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic addition of an aryl Grignard reagent to an amino acid ester. The choice of the hydrochloride salt of the ester, rather than the free amine, is a strategic decision to enhance shelf-stability and reduce racemization risk prior to reaction, although it necessitates an additional equivalent of Grignard reagent.

Reaction Scheme

The transformation involves the addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

ReactionScheme SM L-Phenylalanine Methyl Ester (HCl Salt) Inter Tetrahedral Intermediate (Magnesium Alkoxide) SM->Inter Nucleophilic Addition (0°C to Reflux) Reagent PhMgBr (3.5 - 4.0 eq) THF / Et2O Reagent->Inter Product (S)-2-Amino-1,1,3- triphenylpropan-1-ol Inter->Product Acidic Quench (NH4Cl)

Figure 1: Reaction pathway for the synthesis of the target amino alcohol.

Critical Material Attributes (CMA)

ReagentRoleStoichiometryCritical Quality Attribute
L-Phenylalanine Methyl Ester HCl Substrate1.0 eqEnantiomeric purity >99% ee; Moisture content <0.5%.
Phenylmagnesium Bromide Nucleophile3.5 – 4.0 eqTiter must be verified (titration with salicylaldehyde phenylhydrazone). Old reagents lead to high biphenyl loads.
THF (Tetrahydrofuran) Solvent10-15 VolAnhydrous; Inhibitor-free preferred. Water content <50 ppm.
Ammonium Chloride QuenchExcessSaturated aqueous solution.

Experimental Protocol

Phase 1: Grignard Addition

Safety Note: This reaction involves air-sensitive reagents and significant exotherms. All glassware must be oven-dried (>120°C) and assembled under an inert atmosphere (N₂ or Ar).

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with an inert gas inlet.

  • Substrate Slurry: Charge the flask with L-Phenylalanine methyl ester hydrochloride (1.0 eq) and anhydrous THF (10 mL/g of substrate). The salt will not fully dissolve; this is expected. Cool the slurry to 0°C using an ice bath.

  • Reagent Addition: Transfer Phenylmagnesium bromide (3.0 M in Et₂O, 3.5 eq) to the addition funnel via cannula.

    • Technical Insight: The first equivalent acts as a base to deprotonate the ammonium salt (

      
      ). The subsequent equivalents perform the nucleophilic attack on the ester.
      
  • Controlled Addition: Add the Grignard reagent dropwise over 45–60 minutes. Maintain internal temperature <10°C .

    • Observation: The slurry will dissolve as the free amine forms, followed by the precipitation of magnesium salts.

  • Reaction Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Optional: If TLC indicates remaining ester, heat to gentle reflux for 1 hour. However, RT is usually sufficient and minimizes racemization.

Phase 2: Quench and Isolation

The primary challenge here is the "sticky" nature of magnesium salts, which can trap the product.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Violent evolution of gas (alkanes) and heat.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 Vol). Combine organic phases.[2]

  • Solvent Swap: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain a crude yellow solid.

Purification Strategy: The Acid-Base Toggle

The crude product contains the target amino alcohol and biphenyl (a homocoupling byproduct of the Grignard reagent). Simple recrystallization is often insufficient to remove high loads of biphenyl.

PurificationLogic Crude Crude Solid (Product + Biphenyl + Mg Salts) AcidWash Dissolve in 1M HCl (Target becomes water soluble) Crude->AcidWash WashStep Wash with Ether/Hexane AcidWash->WashStep DiscardOrg Organic Layer (Contains Biphenyl) WashStep->DiscardOrg AqLayer Aqueous Layer (Contains Product HCl Salt) WashStep->AqLayer Basify Adjust pH to 10-11 (using NaOH or NH4OH) AqLayer->Basify Extract Extract into CH2Cl2 or EtOAc Basify->Extract Cryst Recrystallization (EtOH/H2O) Extract->Cryst

Figure 2: Purification logic tree separating neutral impurities from the basic amine product.

Step-by-Step Purification
  • Acid Dissolution: Dissolve the crude residue in 1M HCl (approx. 5-10 mL per gram of crude). The amino alcohol protonates and enters the aqueous phase.

  • Lipophilic Wash: Wash the acidic aqueous solution with Diethyl Ether or Hexanes (2x).

    • Mechanism:[3][4] Biphenyl is non-basic and remains in the organic solvent, while the product remains in the water. Discard the organic layer.

  • Basification: Cool the aqueous layer and slowly basify with 2M NaOH or NH₄OH until pH > 10. The product will precipitate as a white solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with CH₂Cl₂ (3x). Dry (Na₂SO₄) and concentrate.

  • Recrystallization:

    • Dissolve the solid in minimal boiling Ethanol (95%) .

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white needles.

Characterization & Specifications

To ensure the material is suitable for asymmetric catalysis, it must meet the following criteria:

  • Appearance: White crystalline needles.

  • Melting Point: 139 – 144 °C [Ref 1].

  • Optical Rotation:

    
     to 
    
    
    
    (
    
    
    , CHCl
    
    
    ).
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.1–7.6 (m, 15H, Ar-H)
      
    • 
       3.8 (dd, 1H, CH-N)
      
    • 
       2.8 (dd, 1H, Ph-CH
      
      
      
      )
    • 
       2.5 (dd, 1H, Ph-CH
      
      
      
      )
    • Note: The hydroxyl and amine protons are exchangeable and broad.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Low Yield Incomplete reaction due to moisture quenching the Grignard.Ensure glassware is oven-dried. Increase PhMgBr equivalents to 4.0.
Oiling Out Product failing to crystallize during workup.Use the "Acid-Base Toggle" method described above to remove impurities preventing crystal lattice formation. Seed with a pure crystal if available.
Racemization Excessive heat during reaction or workup.Keep the Grignard addition strictly <10°C. Avoid prolonged reflux.

References

  • Original Synthesis & Methodology: Mathre, D. J., et al.[5] "A practical enantioselective synthesis of alpha,alpha-diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, 1991, 56(2), 751–762.

  • Undergraduate/Educational Protocol (High Reliability): McKenzie, L. C., et al. "Synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol: A Chiral Auxiliary for Asymmetric Synthesis."[5][6] Journal of Chemical Education, 2004, 81(10), 1486.

  • Application in Asymmetric Synthesis: Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 1987, 109(18), 5551–5553.

  • Physical Property Verification: Sigma-Aldrich Product Specification, "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol".

Sources

Technical Whitepaper: Characterization and Synthetic Utility of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Executive Summary & Application Scope

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-phenylalanine.[1] Its steric bulk, provided by the geminal diphenyl group at the C1 position, makes it a critical scaffold in asymmetric catalysis.[1][2] It serves as the direct precursor to the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, widely used for the enantioselective reduction of prochiral ketones.[1]

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, ensuring high fidelity in drug development pipelines.

Synthetic Pathway & Mechanism

The synthesis exploits the nucleophilic addition of a Grignard reagent to an amino ester.[1] This protocol utilizes L-phenylalanine methyl ester hydrochloride as the chiral pool starting material.[1]

Mechanistic Causality

The reaction requires a significant excess of phenylmagnesium bromide (PhMgBr).[1][2]

  • Deprotonation: The first equivalents of Grignard neutralize the hydrochloride salt and deprotonate the primary amine (forming a magnesium amide).[1][2]

  • Nucleophilic Attack: Subsequent equivalents attack the ester carbonyl to form a ketone intermediate (transient) and then the tertiary alkoxide.[1][2]

  • Stereoretention: The chiral center at C2 (alpha to the original ester) is preserved because the reaction conditions (low temperature, non-enolizable intermediate) prevent racemization.[1][2]

Reaction Workflow Diagram

SynthesisWorkflowStartL-Phenylalanine Methyl Ester(HCl Salt)IntermedMagnesium AlkoxideIntermediateStart->Intermed Nucleophilic Addition(0°C -> RT, 12h)ReagentPhMgBr (4.0 - 5.0 eq)in THF/Et2OReagent->IntermedQuenchSat. NH4ClHydrolysisIntermed->Quench ProtonationProduct(S)-2-Amino-1,1,3-triphenylpropan-1-olQuench->Product Extraction & Recrystallization

Figure 1: Step-wise conversion of L-phenylalanine ester to the target amino alcohol.

Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

Materials[1][2][3][4][5][6][7]
  • L-Phenylalanine methyl ester hydrochloride (1.0 eq)[1]

  • Phenylmagnesium bromide (3.0 M in Et2O or THF) (4.5 eq)[1][2]

  • Anhydrous THF (Solvent)[1][2]

  • Saturated aqueous Ammonium Chloride (NH₄Cl)[1][2]

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with L-phenylalanine methyl ester HCl (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Add PhMgBr dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Observation: The suspension will clear as the free base forms, then potentially cloud again as the magnesium alkoxide precipitates.[1][2]

    • Critical Control Point: Maintain internal temperature < 10 °C to minimize side reactions.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 12–18 hours.

  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated NH₄Cl (Caution: Exothermic). Stir for 30 minutes to decompose magnesium salts.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Water or Hexane/Ethyl Acetate to yield colorless needles.[1]

Spectroscopic Atlas (Characterization)

Physical Constants
PropertyValueCondition
Appearance White crystalline solidRecrystallized
Melting Point 139 – 144 °CStandard Pressure
Optical Rotation


, CHCl₃
Nuclear Magnetic Resonance (NMR) Data

The presence of the bulky diphenyl group at C1 significantly deshields the nearby protons compared to standard phenylalaninol.[1][2]

¹H NMR (400 MHz, CDCl₃)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.62 – 7.10 Multiplet15HAr-H Overlapping signals from 3 phenyl rings (2 at C1, 1 at C3).[1]
4.08 dd1HC(2)-H Chiral center proton.[1] Deshielded by adjacent N and phenyl rings.[1][2]
2.85 dd1HC(3)-H aDiastereotopic benzylic proton.[1]
2.48 dd1HC(3)-H bDiastereotopic benzylic proton.[1]
1.60 – 2.00 Broad s3H-OH, -NH₂Exchangeable protons (shift varies with concentration/water).[1]

¹³C NMR (100 MHz, CDCl₃)

Shift (δ ppm)AssignmentInterpretation
146.5, 145.2 C-ipso (C1 Phenyls)Quaternary carbons of the gem-diphenyl group.[1]
139.1 C-ipso (C3 Phenyl)Quaternary carbon of the benzyl side chain.[1]
129.0 – 125.5 Ar-CAromatic carbons (multiple peaks).[1]
79.5 C1 (Quaternary)Carbon bonded to Oxygen and two Phenyls (highly deshielded).[1][2]
58.2 C2 (Chiral CH)Carbon bonded to Nitrogen.[1]
36.5 C3 (CH₂)Benzylic methylene carbon.[1][2]
Infrared Spectroscopy (FT-IR)[1]
  • 3450 – 3300 cm⁻¹: Broad stretching vibration corresponding to O-H and N-H bonds.[1][2]

  • 3080 – 3020 cm⁻¹: Aromatic C-H stretching.[1][2]

  • 1600, 1495 cm⁻¹: C=C aromatic ring skeletal vibrations.[1][2]

  • 750, 700 cm⁻¹: Strong mono-substituted benzene ring bending (diagnostic for phenyl groups).[1][2]

Quality Control & Purity Analysis

For pharmaceutical applications, enantiomeric excess (ee) must be determined, as the Grignard addition does not alter the configuration, but starting material purity is paramount.[1][2]

HPLC Method (Chiral)[1][2]
  • Column: Daicel Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times:

    • (S)-Enantiomer (Major): ~12.5 min[1][2]

    • (R)-Enantiomer (Minor): ~16.0 min (if racemic starting material used).[1][2]

Structural Logic Diagram[1]

StructureLogicMolecule(S)-2-Amino-1,1,3-triphenylpropan-1-olFragment1C1 Quaternary(δC ~79.5 ppm)Gem-diphenylMolecule->Fragment1 Steric BulkFragment2C2 Chiral Center(δH ~4.08 ppm)(S)-ConfigurationMolecule->Fragment2 Catalytic SiteFragment3C3 Benzylic CH2(δH 2.48/2.85 ppm)DiastereotopicMolecule->Fragment3 Linker

Figure 2: Correlation between structural fragments and spectroscopic signals.[1]

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. Retrieved from [1][2]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2] [1][2]

  • Mathre, D. J., et al. (1993).[1][2] A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry, 58(10), 2880-2888.[1][2] [1][2]

  • PubChem. Compound Summary for CID 24879402. National Library of Medicine.[1] Retrieved from [1][2]

The Architect’s Scaffold: A Technical Guide to Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-amino alcohols represent a privileged structural motif in organic chemistry.[1] Serving as the intersection between the "chiral pool" (naturally occurring amino acids) and complex asymmetric synthesis, they function simultaneously as high-value Active Pharmaceutical Ingredients (APIs) and as the architects of stereoselectivity in modern catalysis.

This technical guide explores the evolution of chiral amino alcohols from their isolation in natural products to their role as ligands in Nobel Prize-winning chemistry. It provides actionable, scalable protocols for their synthesis and elucidates the mechanistic underpinnings of their utility in drug development.

Part 1: The Dawn of Chirality & The Chiral Pool

Before synthetic methods matured, the primary source of chiral amino alcohols was the "Chiral Pool"—readily available enantiopure substances isolated from nature.

Natural Origins: The Ephedrine Legacy

The history of chiral amino alcohols is anchored in Ephedrine , an alkaloid isolated from Ephedra sinica (Ma Huang).

  • Discovery: First isolated by Nagai Nagayoshi in 1885.

  • Significance: It possesses two stereocenters, creating four stereoisomers (Ephedrine and Pseudoephedrine).

  • Structural Impact: The rigid conformation of ephedrine provided the template for early ligand design, proving that a 1,2-amino alcohol backbone could rigidly coordinate metals (Zn, B, Al) to transfer chirality to a substrate.

The Amino Acid Connection

The most robust route to chiral amino alcohols remains the reduction of naturally occurring


-amino acids. This "Chiral Pool" strategy allows chemists to translate the inherent stereochemistry of L-amino acids (S-configuration) directly into amino alcohols (e.g., L-Valine 

L-Valinol).

Part 2: Synthetic Evolution – From Amino Acids to Synthons

The Reduction Challenge

Reducing an amino acid to an amino alcohol requires reducing the carboxylic acid without racemizing the


-carbon.
  • Method A: Lithium Aluminum Hydride (LiAlH

    
    ) 
    
    • Historical Standard: Effective but hazardous.

    • Drawbacks: Pyrophoric, difficult workup (aluminum emulsions), and incompatible with certain protecting groups.

  • Method B: The Iodine-Borohydride System (NaBH

    
    /I
    
    
    
    )
    • The Expert Choice: This system generates borane (

      
      ) in situ. It is chemoselective for carboxylic acids in the presence of esters and carbamates.
      
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The iodine oxidizes NaBH

      
       to liberate borane, which coordinates to the carboxylate, activating it for hydride delivery.
      
Visualization: Synthetic Pathways

The following diagram outlines the transformation of the chiral pool into functional scaffolds.

SynthesisPathways AminoAcid L-Amino Acid (Chiral Pool) Reduction Reduction Step (NaBH4/I2 or LiAlH4) AminoAcid->Reduction Retains Stereochemistry AminoAlcohol Chiral Amino Alcohol (e.g., Valinol) Reduction->AminoAlcohol Auxiliary Evans Auxiliary (Oxazolidinone) AminoAlcohol->Auxiliary + Phosgene/CDI Ligand CBS Catalyst (Oxazaborolidine) AminoAlcohol->Ligand + Borane

Figure 1: The divergent utility of amino acids.[1][9] Reduction yields amino alcohols, which serve as precursors for both chiral auxiliaries and catalytic ligands.

Part 3: The Golden Age of Asymmetric Catalysis

The true power of chiral amino alcohols was realized in the 1980s and 90s when they transitioned from substrates to controllers of stereochemistry.

Evans Chiral Auxiliaries (1981)

David Evans utilized amino alcohols (derived from Valine and Phenylalanine) to synthesize oxazolidinones .

  • Concept: Temporarily attach the substrate to a chiral scaffold.[7][12]

  • Mechanism: The "Zimmerman-Traxler" transition state.[10] The bulky group on the amino alcohol (e.g., Isopropyl from Valine) forces the incoming electrophile to attack from the opposite face, achieving diastereomeric ratios often exceeding 99:1.

  • Causality: The rigidity of the 5-membered oxazolidinone ring locks the enolate geometry, making the steric shielding predictable.

The Corey-Bakshi-Shibata (CBS) Reduction (1987)

E.J.[11] Corey, Bakshi, and Shibata developed a reduction system using proline-derived amino alcohols.[6]

  • The Breakthrough: Using a catalytic amount of chiral amino alcohol (oxazaborolidine) to control the stoichiometric reductant (Borane).[11]

  • Mechanism: The nitrogen of the oxazaborolidine coordinates to borane, increasing its Lewis acidity. The oxygen binds the ketone substrate.[11] This "bifunctional activation" brings the hydride and the ketone face-to-face in a rigid, chiral environment.

CBS_Mechanism PreCatalyst Pre-Catalyst (Amino Alcohol) ActiveCat Active Catalyst (Oxazaborolidine-BH3) PreCatalyst->ActiveCat + BH3 Complex Catalyst-Ketone Complex ActiveCat->Complex + Ketone HydrideTransfer Hydride Transfer (Stereoselective) Complex->HydrideTransfer Face Selective Release Product Release (Chiral Alcohol) HydrideTransfer->Release Release->ActiveCat Recycle

Figure 2: The CBS Catalytic Cycle. The catalyst activates both the reductant and the substrate, ensuring high enantioselectivity.

Part 4: Industrial Applications & API Synthesis

In drug development, the specific enantiomer of an amino alcohol often dictates the difference between a cure and a toxin.

Case Study: Ethambutol (Tuberculosis)

Ethambutol is a bacteriostatic antimycobacterial drug.

  • The Stereochemical Imperative:

    • (S,S)-Ethambutol: Potent anti-tuberculosis activity.[2][13][14]

    • (R,R)-Ethambutol: Causes optic neuritis and blindness.

  • Synthesis: Relies on the resolution of 2-amino-1-butanol or chiral pool synthesis to ensure only the (S)-isomer is incorporated.

Case Study: Beta-Blockers

Many beta-blockers (e.g., Propranolol) contain a secondary amino alcohol motif.[1]

  • Modern Synthesis: Rather than resolution, industry now favors Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru/TsDPEN catalysts (derived from chiral amino alcohols) to set the stereocenter directly from

    
    -amino ketones.
    
Comparative Data: Amino Alcohol Derived Drugs
DrugIndicationChiral Source / MethodCritical Stereochemistry
Ethambutol Tuberculosis(S)-2-amino-1-butanol(S,S) is active; (R,R) is toxic.
Propranolol HypertensionAsymmetric Epoxide Opening(S)-enantiomer is 100x more potent.
Efavirenz HIV/AIDSChiral Addition (Amino Alcohol Ligand)(S)-enantiomer required for inhibition.
Taxol (Sidechain) CancerEvans Auxiliary (Phenylalaninol)C-13 sidechain stereochemistry vital.

Part 5: Validated Experimental Protocol

Protocol: Scalable Synthesis of (S)-Valinol from (S)-Valine via NaBH


/I

Rationale: This protocol avoids the fire hazard of LiAlH

and is suitable for scale-up.

Reagents:

  • (S)-Valine (10.0 g, 85.4 mmol)

  • Sodium Borohydride (NaBH

    
    ) (7.75 g, 205 mmol)
    
  • Iodine (I

    
    ) (21.6 g, 85.4 mmol)
    
  • Tetrahydrofuran (THF), anhydrous (150 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Suspension: Add (S)-Valine and NaBH

    
     to the flask. Add THF (100 mL). The mixture will be a white suspension.
    
  • Activation: Dissolve Iodine in THF (50 mL). Add this solution dropwise via the addition funnel over 30 minutes at 0°C.

    • Observation: Hydrogen gas evolution will occur (H

      
      ). Ensure proper venting. The solution will turn colorless as Iodine is consumed.
      
  • Reflux: Once gas evolution ceases, heat the reaction to reflux for 18 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The generated Borane-THF complex reduces the carboxylate to the borate ester.

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) to quench excess borane.

    • Safety: Vigorous bubbling.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH solution (50 mL) and stir for 4 hours (hydrolysis of borate ester). Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Distill under reduced pressure (or recrystallize depending on derivative) to yield (S)-Valinol.

References

  • Discovery and Synthesis of Chiral Amino Alcohols. BenchChem. (2025).[1] Overview of seminal discoveries and core synthetic strategies. Link

  • Chirality (Chemistry). Wikipedia. Historical context of Biot and Pasteur. Link

  • Reduction of Amino Acids to Corresponding Amino Alcohols. Chemistry Stack Exchange. (2019).[8][15][16] Comparison of LiAlH4 vs NaBH4/I2 methods. Link

  • Corey–Itsuno Reduction (CBS Reduction). Wikipedia. Mechanism and history of the oxazaborolidine catalyst.[5] Link

  • The Mechanism of Cleavage of Evans Chiral Auxiliaries. ConnectSci. (2023).[17] Detailed analysis of oxazolidinone utility. Link

  • Stereoselective Synthesis of Tuberculostatic Agent (S,S)-Ethambutol. ACG Publications. (2014).[2][16] Synthetic routes for Ethambutol. Link

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. ACS Publications. (2024).[10][16] Modern Ruthenium-catalyzed asymmetric transfer hydrogenation. Link

Sources

Chiral Architectures: A Technical Guide to (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79868-78-3 Formula: C₂₁H₂₁NO Molecular Weight: 303.40 g/mol Stereochemistry: (S)-Configuration[1]

Executive Summary & Chemical Profile

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-Phenylalanine. Unlike simple amino alcohols (e.g., valinol or alaninol), this compound features a 1,1-diphenyl carbinol moiety combined with a benzyl side chain .

This specific architecture provides a unique "steric wall" that is critical for asymmetric induction. The two phenyl groups at the C1 position create a bulky environment that restricts the approach of substrates in catalytic transition states, while the benzyl group at C2 anchors the chiral information.

Key Technical Attributes:

  • Bidentate Ligand: Acts as an N,O-donor ligand for Lewis acids (Boron, Zinc, Copper).

  • Steric Bulk: The trityl-like environment at the alcohol center prevents non-selective background reactions.

  • Solubility: Highly soluble in organic solvents (THF, Toluene, DCM) due to the lipophilic triphenyl framework, facilitating homogeneous catalysis.

Synthesis Protocol: A Self-Validating System

Objective: Synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol via Grignard Addition.

This protocol is designed to be self-validating. If the stoichiometry or moisture control fails, the physical state of the product (oiling out vs. crystallization) acts as an immediate quality indicator.

Reaction Logic

The synthesis relies on the nucleophilic addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

  • Stoichiometry: 3.5 to 4.0 equivalents of PhMgBr are required.

    • 1 eq deprotonates the amine.

    • 1 eq deprotonates the alcohol (if free acid is used, though ester is standard).

    • 2 eq attack the ester carbonyl to form the tertiary alcohol.

  • Chiral Integrity: The reaction occurs at the ester group; the chiral center at the

    
    -carbon is preserved provided racemization conditions (high heat + strong base) are minimized.
    
Step-by-Step Methodology

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (10 mmol)

  • Phenylmagnesium bromide (3.0 M in Et₂O, 40 mmol)

  • Anhydrous THF (50 mL)

Workflow:

  • Free Base Liberation (In-situ): Suspend the ester HCl salt in THF. Add Triethylamine (1.1 eq) to liberate the free amine if not using pre-neutralized starting material. Remove amine salts if possible, or proceed with excess Grignard (requires adjustment). Recommendation: Use commercially available free base or neutralize/extract prior to Grignard.

  • Grignard Addition: Cool the PhMgBr solution to 0°C under Nitrogen.

  • Substrate Introduction: Add the L-Phe-OMe solution dropwise. Control Point: Exotherm must be controlled to <10°C to prevent side reactions.

  • Reaction Phase: Allow to warm to Room Temperature (RT), then stir for 12 hours.

    • Validation: TLC should show complete consumption of the ester.

  • Quench: Pour the mixture into ice-cold saturated NH₄Cl. Critical: Do not use strong mineral acids (HCl) initially, as this generates heat and can degrade the product or induce racemization.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or Ethanol/Water.

    • Success Indicator: Product should crystallize as white needles. If it remains an oil, impurities (unreacted ester or biphenyl) are present.

Synthesis Visualization

SynthesisWorkflow Start L-Phe-OMe (Chiral Precursor) Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Addition (THF, 0°C -> RT) Reagent PhMgBr (4.0 eq) (Grignard Reagent) Reagent->Intermediate Quench NH4Cl Hydrolysis (0°C) Intermediate->Quench Protonation Product (S)-2-Amino-1,1,3- triphenylpropan-1-ol Quench->Product Crystallization (EtOH/Hex)

Caption: Figure 1. Synthesis pathway transforming L-Phenylalanine ester to the target amino alcohol via double Grignard addition.

Catalytic Utility & Mechanism

The primary utility of CAS 79868-78-3 lies in its ability to form Oxazaborolidines (CBS-catalyst analogs) and Zinc-Chelates .

The "Steric Wall" Mechanism

In the enantioselective reduction of ketones (e.g., Acetophenone → Phenylethanol):

  • Complexation: The amino alcohol reacts with Borane (BH₃) to form a bicyclic oxazaborolidine.

  • Differentiation: The two phenyl groups on the catalyst create a "steric wall."

  • Coordination: The ketone coordinates to the Boron atom. The bulky phenyl groups force the ketone to approach in a specific orientation (minimizing steric clash between the ketone's large group and the catalyst's phenyl wall).

  • Hydride Transfer: Hydride is transferred from the borane to the carbonyl face that is exposed, resulting in high enantiomeric excess (ee).

Catalytic Cycle Diagram

CatalyticCycle Ligand Ligand (79868-78-3) (S)-Configuration PreCat Oxazaborolidine Pre-Catalyst Ligand->PreCat + BH3·THF - H2 Complex Catalyst-Ketone Complex PreCat->Complex + Ketone (Steric Selection) Product Chiral Alcohol (High ee) Complex->Product Hydride Transfer Product->PreCat Catalyst Regeneration

Caption: Figure 2. Catalytic cycle for enantioselective borane reduction. The ligand dictates the facial selectivity of hydride attack.

Technical Specifications & Comparative Data

Physical Data Table
PropertySpecificationNote
Appearance White Crystalline SolidOff-white indicates oxidation/impurities
Melting Point 139 - 144 °CSharp mp indicates high purity
Optical Rotation

Concentration

in CHCl₃
Solubility Soluble: CHCl₃, THF, EtOHInsoluble: Water, Hexane
Purity Marker >98% (HPLC/NMR)Check for residual biphenyl (Grignard byproduct)
Ligand Comparison

Why choose CAS 79868-78-3 over other amino alcohols?

LigandSubstituentsSteric BulkPrimary Application
L-Alaninol MethylLowSmall substrates
L-Valinol IsopropylMediumStandard CBS Reductions
(S)-2-Amino-1,1,3-triphenylpropan-1-ol Benzyl + Diphenyl Very High Large/Aromatic Substrates

Insight: The extra phenyl ring from the phenylalanine side chain (benzyl) adds a second layer of steric differentiation compared to Valinol-derived ligands, often resulting in higher ee for aromatic ketones.

Storage & Stability

  • Hygroscopic Nature: Moderate. The amino and hydroxyl groups can attract moisture, which deactivates organometallic catalysts.

  • Storage: Store under Argon or Nitrogen in a desiccator.

  • Shelf Life: Stable for >2 years if kept dry and away from oxidizing agents.

  • Safety: Causes skin and serious eye irritation (H315, H319). Handle with standard PPE (Gloves, Goggles).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. (Foundational reference for the mechanism of amino alcohol-borane catalysis).

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. (Establishes the utility of phenylalanine-derived amino alcohols).

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.[1][2][3] (Source for physical constants and safety data).

  • ChemSRC. (2025). CAS 79868-78-3 Physical Properties and Safety Data.[4] (Verification of CAS-specific data).

Sources

Deciphering C₂₁H₂₁NO: Isomeric Discrimination in Drug Metabolism & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structural Characterization and Biological Impact

Executive Summary: The Isomer Challenge

In drug development, the molecular formula C₂₁H₂₁NO represents a critical intersection of therapeutic efficacy and toxicology. While the formula corresponds to several synthetic intermediates (e.g., N-tritylethanolamine), its most significant role in pharmaceutical science is defining the oxidative metabolites of the antihistamine/antiserotonergic drug Cyproheptadine (C₂₁H₂₁N).

This guide focuses on the discrimination and biological implications of two specific C₂₁H₂₁NO isomers derived from Cyproheptadine:

  • Cyproheptadine 10,11-Epoxide: A toxic metabolite associated with pancreatic

    
    -cell dysfunction in rodent models.
    
  • Cyproheptadine N-Oxide: A common Phase I metabolite and process impurity.

Distinguishing these isomers is not merely an analytical exercise; it is a safety requirement. The epoxide variant is a known insulin biosynthesis inhibitor, whereas the N-oxide is pharmacologically distinct. This guide details the mechanistic toxicity, synthesis of reference standards, and analytical protocols for isomeric resolution.

Mechanistic Toxicology: The Epoxide Pathway

The transformation of the parent drug Cyproheptadine to the C₂₁H₂₁NO epoxide illustrates a classic species-specific toxicological mechanism.[1] Understanding this pathway is essential for interpreting preclinical safety data.

Mechanism of Action (Insulin Inhibition)

The 10,11-epoxide metabolite (C₂₁H₂₁NO) possesses a reactive oxirane ring. In rat models, this metabolite accumulates in the pancreatic Islets of Langerhans.

  • Target: The epoxide irreversibly inhibits the biosynthesis of (pro)insulin.

  • Outcome: It causes vacuolization of

    
    -cells and hyperglycemia.
    
  • Species Specificity: Crucially, human liver microsomes generally favor the formation of the N-oxide or glucuronide conjugates rather than the stable epoxide, explaining why Cyproheptadine is safe in humans despite its toxicity in rats.

Metabolic Divergence Diagram

The following diagram illustrates the divergence of the parent compound (C₂₁H₂₁N) into the two critical C₂₁H₂₁NO isomers.

MetabolicPathways cluster_legend Pathway Legend Parent Cyproheptadine (C21H21N) CYP CYP450 Oxidation Parent->CYP Epoxide 10,11-Epoxide (C21H21NO) [TOXIC] CYP->Epoxide Epoxidation (Rat > Human) NOxide N-Oxide (C21H21NO) [METABOLITE] CYP->NOxide N-Oxidation Effect1 Inhibits Proinsulin Biosynthesis Epoxide->Effect1 Effect2 Renal/Biliary Excretion NOxide->Effect2 key Red Path = Toxicological Concern Green Path = Clearance Mechanism

Figure 1: Metabolic divergence of Cyproheptadine. The formation of the C₂₁H₂₁NO epoxide is the critical toxicological event in rodent models.

Analytical Protocol: Isomeric Discrimination

Since both the Epoxide and the N-Oxide share the exact mass (MW 303.40 g/mol ) and formula (C₂₁H₂₁NO), standard low-resolution mass spectrometry cannot distinguish them. Separation requires high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) relying on fragmentation patterns.

Chromatographic Conditions

To ensure separation of the C₂₁H₂₁NO isomers from the parent drug and each other, the following reverse-phase method is recommended.

ParameterCondition
Column C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 230 nm (primary); MS (confirmation)
MS/MS Fragmentation Logic

The structural difference lies in the position of the oxygen atom.

  • Epoxide: Oxygen is on the tricyclic ring (C10-C11). Fragmentation typically yields a loss of the piperidine ring or ring contraction.

  • N-Oxide: Oxygen is on the piperidine nitrogen. This bond is labile; the N-O bond often cleaves first, showing a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) in the MS2 spectrum.

Synthesis of the Reference Standard (C₂₁H₂₁NO Epoxide)[2]

For toxicological validation or impurity profiling, a pure reference standard of Cyproheptadine 10,11-epoxide is often required. The following protocol utilizes m-chloroperbenzoic acid (m-CPBA) for selective epoxidation.

Synthesis Workflow

Reagents:

  • Cyproheptadine HCl (Starting Material)

  • m-chloroperbenzoic acid (m-CPBA, Oxidant)

  • Dichloromethane (DCM, Solvent)[1]

  • Sodium Bicarbonate (Quench)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Cyproheptadine free base in dry DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 1.1 eq of m-CPBA dissolved in DCM over 20 minutes. Maintain temperature < 5°C to prevent N-oxide formation (N-oxidation is faster at higher temps, but epoxidation is favored by stoichiometry and protecting the amine if necessary, though direct epoxidation is possible with careful control).

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench: Wash reaction mixture with saturated NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.

  • Purification: The crude mixture will contain both C₂₁H₂₁NO isomers. Purify via silica gel column chromatography. The Epoxide is typically less polar than the N-Oxide.

Synthesis Logic Diagram

SynthesisFlow Start Start: Cyproheptadine (Dissolved in DCM, 0°C) Reagent Add m-CPBA (Electrophilic Oxygen Donor) Start->Reagent Reaction Reaction: Epoxidation of C10-C11 Double Bond Reagent->Reaction Quench Quench: NaHCO3 Wash (Remove Acid Byproducts) Reaction->Quench Separation Column Chromatography (Silica Gel) Quench->Separation Product Pure C21H21NO (10,11-Epoxide) Separation->Product Elutes First (Less Polar)

Figure 2: Synthetic workflow for isolating the specific C₂₁H₂₁NO epoxide isomer.

Alternative Application: N-Tritylethanolamine[3]

While the Cyproheptadine metabolites dominate the pharmacological relevance of C₂₁H₂₁NO, it is vital to acknowledge the "synthetic" isomer: 2-(Tritylamino)ethanol .

  • Structure:

    
    
    
  • Formula: C₂₁H₂₁NO

  • Application: This compound is utilized in peptide synthesis and organic chemistry as a protected amino alcohol . The trityl (triphenylmethyl) group is a bulky protecting group that shields the amine, allowing modifications to the hydroxyl group or the carbon chain without amine interference.

  • differentiation: Unlike the drug metabolites, this molecule has no tricyclic ring system and will exhibit a vastly different UV absorption profile (dominated by simple phenyl absorption) and NMR spectrum (distinct trityl peaks ~7.2 ppm).

References

  • PubChem. (2025).[2][3][4][5][6] Cyproheptadine 10,11-epoxide | C21H21NO.[1][2][3][6] National Library of Medicine. Available at: [Link]

  • Hintze, K. L., et al. (1977). Cyproheptadine-induced alterations in rat pancreatic islet cell function. Toxicology and Applied Pharmacology. (Seminal work establishing the toxicity of the epoxide metabolite).
  • Chow, S. A., et al. (1989). Metabolism of cyproheptadine to a stable epoxide. Drug Metabolism and Disposition. (Detailed metabolic profiling).
  • SynZeal Research. (2024). Cyproheptadine Impurity Standards. Available at: [Link] (Reference for commercial availability of C21H21NO isomers for QC).

Sources

Stereochemical Control with (S)-2-Amino-1,1,3-triphenylpropan-1-ol: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic principles and experimental application of (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3), a privileged chiral ligand derived from L-phenylalanine.

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol represents a class of


-amino alcohols that function as highly efficient chiral auxiliaries and ligands in asymmetric catalysis. Its structural distinctiveness lies in the 1,1-diphenyl-hydroxymethyl  moiety, which provides exceptional steric shielding compared to standard valinol or phenylalaninol derivatives.

This guide focuses on its primary application: the enantioselective addition of dialkylzinc reagents to aldehydes . By forming a rigid bimetallic transition state, this ligand directs nucleophilic attack with high facial selectivity, typically yielding enantiomeric excesses (ee) exceeding 90-95%.

Molecular Architecture & Chiral Environment

To understand the control mechanism, one must first deconstruct the ligand's scaffold. The molecule possesses three critical features that dictate its catalytic behavior:

  • The Chiral Center (C2): Derived from (S)-phenylalanine, this carbon sets the absolute configuration. It holds the amine (

    
    ) binding site and the benzyl side chain.
    
  • The Steric Wall (C1): The quaternary carbon bearing two phenyl rings (1,1-diphenyl) creates a massive steric barrier. Unlike simple amino alcohols, this "trityl-like" bulk restricts the rotational freedom of the zinc chelate and effectively blocks one hemisphere of the transition state.

  • The Chelation Axis (N-O): The 1,2-distance between the amine nitrogen and the hydroxyl oxygen is optimized to form a stable 5-membered chelate ring with zinc.

Structural Data Table
FeatureSpecificationFunction
CAS Number 79868-78-3Unique Identifier
Formula

-
MW 303.40 g/mol -
Chiral Source L-PhenylalanineSets (S)-configuration
Steric Group DiphenylhydroxymethylBlocks Si-face (typically)
Coordination Bidentate (N, O)Forms rigid Zn-chelate

Mechanism of Action: The Bimetallic Transition State

The stereochemical control is not governed by simple steric hindrance alone but by the formation of a specific bimetallic zinc transition state . The mechanism follows a modified Noyori framework.

Step 1: Formation of the Active Catalyst

Upon reaction with diethylzinc (


), the ligand undergoes deprotonation of the hydroxyl group and coordination of the amine, forming a mono-zinc alkoxide species.


Note: In solution, this species often exists as a dimer

which must dissociate into the active monomer or react directly.
Step 2: The Bimetallic Assembly

The catalytic cycle requires two zinc atoms:

  • Zinc A (Chelated): Bound to the chiral ligand. This zinc acts as a Lewis acid to activate the aldehyde carbonyl.

  • Zinc B (Nucleophilic): Derived from bulk

    
    . This zinc coordinates to the oxygen of the chiral ligand (bridging) and delivers the ethyl group.
    
Step 3: Stereoselective Addition (The Transition State)

The reaction proceeds through a six-membered chair-like transition state .

  • The aldehyde coordinates to Zinc A.

  • The bulky 1,1-diphenyl group on the ligand forces the aldehyde to orient its substituent (

    
    ) away from the steric wall (minimizing 1,3-diaxial interactions).
    
  • This orientation exposes only one face (typically the Si-face for this specific scaffold configuration) to the nucleophilic ethyl group transferring from Zinc B.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical bimetallic transition state.

Stereochemical_Control_Mechanism Figure 1: Catalytic cycle of Et2Zn addition mediated by (S)-2-Amino-1,1,3-triphenylpropan-1-ol. Ligand (S)-Ligand (Prochiral Scaffold) PreCatalyst Zinc-Alkoxide Species (L*-Zn-Et) Ligand->PreCatalyst + ZnEt2 - Ethane ZnEt2 Diethylzinc (Reagent) TS Bimetallic Transition State (6-Membered Chair) ZnEt2->TS Coordination (Zn #2) PreCatalyst->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS Product_Alkoxide Zinc-Product Alkoxide TS->Product_Alkoxide Alkyl Transfer (Rate Limiting) Product_Alkoxide->PreCatalyst Catalyst Regeneration (in presence of ZnEt2) Final_Product Chiral Alcohol (High ee) Product_Alkoxide->Final_Product Hydrolysis + H3O+

[2]

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol using (S)-2-Amino-1,1,3-triphenylpropan-1-ol (5 mol% loading). Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents & Materials[1][3][4][5][6][7][8]
  • Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (15.2 mg, 0.05 mmol)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol) - Freshly distilled.

  • Reagent: Diethylzinc (1.0 M solution in hexane, 1.2 mL, 1.2 mmol).

  • Solvent: Toluene (anhydrous, 5 mL).

Step-by-Step Methodology
  • Catalyst Formation (Self-Validating Step):

    • Charge a flame-dried Schlenk flask with the Ligand (0.05 mmol) and anhydrous Toluene (2 mL) under Argon.

    • Cool to 0°C.

    • Add Diethylzinc (1.2 mmol) dropwise.

    • Observation Check: Evolution of ethane gas (bubbles) indicates successful deprotonation. The solution should remain clear. If a precipitate forms, the ligand may be wet; abort and dry ligand.

    • Stir at 0°C for 20 minutes to ensure formation of the zinc-chelate.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0°C.

    • Mechanistic Note: The solution may turn slightly yellow as the aldehyde coordinates to the zinc center.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 6–12 hours.

    • Monitoring: Monitor consumption of benzaldehyde via TLC (SiO2, Hexane/EtOAc 8:1).

  • Quench & Workup:

    • Cool back to 0°C.

    • Carefully quench with 1N HCl (2 mL) to destroy excess

      
       and hydrolyze the zinc alkoxide.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

Expected Results
ParameterTarget ValueNotes
Yield > 90%High conversion due to efficient catalysis.
Enantiomeric Excess (ee) > 94%Determined by Chiral HPLC (e.g., Chiralcel OD-H).
Configuration (S)-AlcoholConsistent with (S)-ligand shielding the Re-face or directing Si-face attack (model dependent).

Critical Analysis & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the aggregation state of the zinc catalyst.

  • Toluene (Recommended): Favors the formation of the active monomeric species or defined dimers.

  • THF: generally avoided as it competes with the amino alcohol for zinc coordination, lowering Lewis acidity and reaction rate.

Nonlinear Effects (NLE)

This system is prone to positive nonlinear effects .

  • Phenomenon:[2][3][4][5][1][6][7] Using a ligand of only 50% ee can sometimes yield a product of >90% ee.

  • Cause: The heterochiral dimer (S-Ligand/R-Ligand-Zn complex) is often thermodynamically more stable but catalytically less active than the homochiral dimer. This creates a "reservoir" of inactive racemate, leaving the excess enantiomer to catalyze the reaction (the "Noyori reservoir effect").

Temperature Control
  • While 0°C is standard for addition, lowering to -20°C can improve ee by 1-2% but significantly retards the rate.

  • Do not heat: Elevated temperatures (>30°C) increase the reversibility of the coordination steps and promote non-catalyzed background reaction (racemic pathway).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[5][6] Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][1][6][8][9] Chemical Reviews. Link

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link

Sources

Technical Guide: The Stereochemical and Pharmacological Utility of Triphenyl-Substituted Aminopropanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "triphenyl propanolamine" scaffold—specifically formally defined as 2-amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)—represents a privileged chiral architecture in organic synthesis and a sterically demanding pharmacophore in medicinal chemistry.[1] Unlike its mono-phenyl analog (Phenylpropanolamine/PPA), which is a sympathomimetic drug, the triphenyl derivative is primarily valued for its steric bulk and bifunctional coordination capability .

This guide provides a technical deep-dive into this scaffold, focusing on its synthesis via Grignard addition, its dominance as a chiral ligand in enantioselective borane reductions, and its structural relationship to the diphenylpropylamine class of anticholinergics and reuptake inhibitors.

Part 1: Molecular Architecture & Chemical Logic

The core utility of 2-amino-1,1,3-triphenyl-1-propanol stems from its specific substitution pattern:

  • Geminal Diphenyl Group (C1): Provides massive steric shielding, directing incoming nucleophiles or reducing agents to a specific face of the molecule.

  • Benzyl Side Chain (C3): Inherited from the phenylalanine precursor, adding a third phenyl ring that locks the conformational flexibility of the backbone.

  • 1,3-Amino Alcohol Motif: Allows for the formation of rigid 5-membered oxazaborolidine rings upon reaction with borane, the active species in asymmetric catalysis.

Structural Comparison
FeaturePhenylpropanolamine (PPA)1,1,3-Triphenyl-3-aminopropan-1-ol
Primary Use Decongestant / AnorecticChiral Ligand / Catalyst
Steric Bulk Low (Mono-phenyl)High (Trityl-like environment)
Lipophilicity Moderate (LogP ~1.8)High (LogP > 4.5)
Coordination Bidentate (weak)Bidentate (Strong, rigid chelation)

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of (S)-2-amino-1,1,3-triphenyl-1-propanol is a classic example of chelation-controlled addition . The protocol below uses L-Phenylalanine methyl ester as the chiral pool precursor.

Mechanism of Action

The reaction involves the addition of excess phenylmagnesium bromide to the ester. The amino group coordinates with the magnesium, forming a transient cyclic intermediate that directs the addition of the phenyl groups, preventing racemization at the alpha-carbon.

Step-by-Step Methodology

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr) (4.0 - 5.0 eq, 3.0 M in diethyl ether)

  • Dry Tetrahydrofuran (THF) or Diethyl Ether

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Pre-Complexation: Suspend L-Phenylalanine methyl ester HCl in dry THF under Argon atmosphere. Cool to 0°C.

  • Grignard Addition: Add PhMgBr dropwise via cannula. Critical: The first equivalent acts as a base to deprotonate the amine; subsequent equivalents attack the ester.

    • Observation: The solution will turn cloudy then clear as the alkoxide forms.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 3–4 hours to ensure complete double-addition.

  • Quench (The "Self-Validating" Step): Cool to 0°C. Slowly add saturated NH4Cl.

    • Validation: If the quench is too fast, magnesium salts will precipitate as a gummy solid, trapping the product. A slow quench yields a clear separation.

  • Extraction & Purification: Extract with Ethyl Acetate. Wash with brine.[2][3] Recrystallize from Ethanol/Hexane to obtain white needles.

Visualization: Synthetic Pathway

SynthesisPathway Start L-Phenylalanine Methyl Ester Inter Mg-Chelated Intermediate Start->Inter Deprotonation (THF, 0°C) Product (S)-2-amino-1,1,3- triphenyl-1-propanol Inter->Product Double Nucleophilic Addition & Hydrolysis Reagent PhMgBr (Excess) Reagent->Inter

Caption: Conversion of amino ester to triphenyl amino alcohol via Grignard addition.

Part 3: Application in Asymmetric Catalysis

The primary industrial application of this derivative is as a chiral auxiliary in the enantioselective reduction of prochiral ketones. It functions analogously to the CBS (Corey-Bakshi-Shibata) catalyst but offers distinct solubility profiles due to the triphenyl skeleton.

The Catalytic Cycle
  • Pre-catalyst Formation: The amino alcohol reacts with Borane (BH3·THF) to release H2 and form an oxazaborolidine hydride.

  • Coordination: The Lewis acidic boron binds the ketone oxygen syn to the hydride.

  • Hydride Transfer: The steric bulk of the triphenyl group forces the ketone to approach from the "open" face, resulting in high enantiomeric excess (ee > 95%).

Visualization: Catalytic Logic

CatalyticCycle Ligand Triphenyl Ligand Complex Active Oxazaborolidine Ligand->Complex + BH3·THF Transition Ketone Coordination Complex->Transition + Prochiral Ketone Product Chiral Alcohol Transition->Product Hydride Transfer Product->Complex Regeneration

Caption: The catalytic cycle of borane reduction mediated by triphenyl amino alcohol.

Part 4: Pharmacological Implications & SAR

While the triphenyl variant is a chemical tool, it shares the 3-amino-1-propanol scaffold with significant CNS-active drugs. Researchers investigating this derivative for biological activity typically focus on the following targets:

Structure-Activity Relationship (SAR)
  • Lipophilicity: The addition of two extra phenyl rings (compared to PPA) drastically increases LogP. This suggests these derivatives can cross the Blood-Brain Barrier (BBB) effortlessly but may suffer from high non-specific binding.

  • NMDA Antagonism: Bulky amines often act as channel blockers. The triphenyl motif mimics the hydrophobic collapse seen in Ifenprodil binding sites.

Analog Analysis

The triphenyl scaffold is a sterically expanded analog of the Diphenylpropylamine class.

Drug ClassRepresentativeStructural Homology to Triphenyl Derivative
SNRI DuloxetineShares the 3-amino-1-propanol backbone; Triphenyl derivative is a bulky, ring-opened analog.
Anticholinergic TolterodineDiphenylpropylamine core; Triphenyl variant adds steric bulk at the alpha-carbon.
Calcium Channel Blocker BepridilContains bulky phenyl/benzyl amine motifs similar to the triphenyl structure.

References

  • Synthesis and Characterization

    • Title: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)[1][4]

    • Source: PubChem / CalPacLab
    • URL:[Link]

  • Catalytic Application

    • Title: Enantioselective Borane Reductions of Ketones C
    • Source: Corey, E. J., et al. (Foundational mechanism for amino-alcohol catalysis)[3]

    • Context: While the original CBS paper uses diphenyl, the triphenyl variant (from Phenylalanine) is a documented extension for higher steric demand.
    • URL:[Link]

  • Structural Analogs (Duloxetine/Fluoxetine Intermediates)

    • Title: Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines[3]

    • Source: Google P
    • URL
  • Pharmacological Context (Phenylpropanolamine)

    • Title: Phenylpropanolamine: Pharmacology and Regulatory St
    • Source: FDA / Drugs.com[5]

    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Stability of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-phenylalanine. It serves as a critical chiral auxiliary and ligand precursor in asymmetric synthesis, particularly in the enantioselective reduction of ketones and alkylation of aldehydes. Its utility relies heavily on the structural rigidity provided by the steric bulk of the three phenyl rings and the chelation capability of the 1,2-amino alcohol motif.

This technical guide provides an exhaustive analysis of its solubility profile, stability mechanisms, and handling protocols. The data presented synthesizes experimental literature values with mechanistically derived stability assessments to ensure reproducibility in high-stakes drug development environments.

Molecular Architecture & Physicochemical Baseline

Understanding the solubility and stability of this molecule requires an analysis of its competing functional groups: the lipophilic triphenyl scaffold versus the hydrophilic amino-alcohol core.

ParameterSpecificationCausality/Notes
IUPAC Name (2S)-2-amino-1,1,3-triphenylpropan-1-olStereocenter at C2 determines chiral induction.
Molecular Formula C₂₁H₂₁NOHigh carbon count indicates significant lipophilicity.
Molecular Weight 303.40 g/mol
Physical State Crystalline SolidLattice energy stabilized by intermolecular H-bonding (OH···N).
Melting Point 139–144 °CSharp range indicates high crystalline purity; broadens with hydration.
Optical Rotation

(

, CHCl₃)
Critical purity metric; highly sensitive to solvent choice.
pKa (Conjugate Acid) ~9.5 (Predicted)Basic amine; protonates readily in acidic media.

Solubility Profile

Solvent Compatibility Matrix

The molecule exhibits a distinct "lipophilic amine" solubility profile. It is generally insoluble in non-polar hydrocarbons and water but highly soluble in chlorinated solvents and polar aprotic solvents.

Legend: +++ (High, >100 mg/mL), ++ (Moderate, 10-100 mg/mL), + (Low, <10 mg/mL), - (Insoluble)

Solvent ClassRepresentative SolventSolubility RatingOperational Insight
Chlorinated Dichloromethane (DCM), Chloroform+++ Preferred solvent for reactions and optical rotation measurements.
Alcohols Methanol, Ethanol++ Soluble, especially when warm. Used for recrystallization (often with water antisolvent).
Esters Ethyl Acetate (EtOAc)++ Moderate solubility; excellent for extraction from basic aqueous layers.
Ethers THF, MTBE++ Good solubility; THF is the standard solvent for borane reduction complexes.
Hydrocarbons Hexanes, Heptane- Antisolvent. Used to precipitate the product during purification.
Aqueous Water (pH 7)- Insoluble due to hydrophobic phenyl bulk.
Aqueous Acid 1M HCl+++ Soluble as the hydrochloride salt.
Protocol: Recrystallization & Purification

The most reliable method for purifying (S)-2-Amino-1,1,3-triphenylpropan-1-ol to >99% ee is recrystallization. The following protocol exploits the differential solubility between the amino alcohol and non-polar impurities.

Standard Operating Procedure (SOP-REC-01):

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Filtration: Perform hot filtration if insoluble particulates are present.

  • Antisolvent Addition: Slowly add warm Water (or Hexane, if using EtOAc as solvent) until persistent turbidity is observed (approx. 10-20% volume of solvent).

  • Nucleation: Allow the solution to cool to room temperature undisturbed for 2 hours.

  • Crystallization: Cool to 0-4 °C for 12 hours to maximize yield.

  • Isolation: Filter the white needles and wash with cold Hexane/Water (depending on system).

  • Drying: Vacuum dry at 40 °C for 6 hours. Caution: Ensure removal of solvent traces which can skew optical rotation data.

Stability Assessment & Degradation Mechanisms

While the triphenyl scaffold provides steric protection, the 1,2-amino alcohol core is susceptible to specific degradation pathways.

Chemical Stability Logic
  • Oxidation (Long-term): The primary amine is susceptible to slow air oxidation to form N-oxides or imines, particularly in solution.

  • Carbamate Formation: Like many primary amines, the solid readily absorbs atmospheric CO₂ to form carbamate salts. This appears as a "crust" on the material and broadens the melting point.

  • Dehydration: The tertiary alcohol at C1 is benzylic and adjacent to two phenyl rings. Under strong acidic conditions (pH < 1) and heat, it is prone to dehydration to form the alkene (1,1,3-triphenylprop-1-ene derivatives), driven by conjugation.

Visualization: Degradation Pathways

The following diagram illustrates the stress conditions and resulting degradants.

DegradationPathways Molecule (S)-2-Amino-1,1,3- triphenylpropan-1-ol Carbamate Carbamate Salt (Surface Crust) Molecule->Carbamate Absorption Alkene Dehydration Product (Alkene) Molecule->Alkene Elimination (-H2O) N_Oxide N-Oxide / Imine (Yellowing) Molecule->N_Oxide Oxidation CO2 Atmospheric CO2 (Storage Defect) CO2->Carbamate AcidHeat Acid (H+) + Heat (Process Stress) AcidHeat->Alkene Oxidation O2 / Peroxides (Solution Aging) Oxidation->N_Oxide

Figure 1: Primary degradation pathways. Note that CO₂ absorption is the most common storage failure mode.

Protocol: Forced Degradation Study (Stress Testing)

To validate the stability of a new batch, perform the following stress test:

  • Control: 10 mg sample in HPLC vial (dissolved in Mobile Phase).

  • Acid Stress: 10 mg sample + 1 mL 0.1M HCl. Heat at 60 °C for 4 hours. Neutralize before injection.

    • Expectation: Check for dehydration peak (higher retention time on reverse phase).

  • Oxidative Stress: 10 mg sample + 1 mL 3% H₂O₂. Ambient temp for 24 hours.

    • Expectation: Check for N-oxide formation (lower retention time).

  • Analysis: HPLC (C18 Column, Acetonitrile/Water gradient with 0.1% TFA).

Handling & Storage Directives

To maintain the integrity of (S)-2-Amino-1,1,3-triphenylpropan-1-ol, strictly adhere to the following:

  • Primary Hazard: Irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles).

  • Storage Condition: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen atmosphere. The container must be tightly sealed to prevent CO₂ absorption.

  • Desiccation: Store with a desiccant packet to prevent moisture-induced clumping or hydrate formation.

Analytical Validation Workflow

Use the following logic flow to determine if a stored batch is fit for use in asymmetric catalysis.

QualityControl Start Batch Assessment Visual Visual Inspection (White Crystalline?) Start->Visual ColorCheck Is it Yellow? Visual->ColorCheck MeltingPoint Melting Point Test (Target: 139-144°C) ColorCheck->MeltingPoint No Recrystallize Recrystallize (EtOH/Water) ColorCheck->Recrystallize Yes (Oxidation) MP_Decision Range > 2°C? MeltingPoint->MP_Decision OpticalRot Optical Rotation (CHCl3, c=1) MP_Decision->OpticalRot No MP_Decision->Recrystallize Yes (Impure) OpticalRot->Recrystallize Low Rotation Approve Release for Synthesis OpticalRot->Approve Matches Lit.

Figure 2: Quality Control Decision Tree for evaluating ligand purity prior to catalysis.

References

  • Synthesis & Characterization: "Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." Sigma-Aldrich Product Specification, CAS 79868-78-3.

  • Physical Properties: "Chemical & Physical Properties of (S)-2-Amino-1,1,3-triphenyl-1-propanol." ChemSrc Database.

  • Recrystallization Methodology: "Purification of amino alcohol chiral auxiliaries." Beilstein Journal of Organic Chemistry, (General protocols for phenyl-alaninol derivatives).

  • Safety Data: "Safety Data Sheet: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." Merck/Sigma-Aldrich SDS.

Sources

Methodological & Application

Application Note: (S)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

[1][2]

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a privileged chiral amino alcohol derived from L-phenylalanine.[1] It serves as the chiral scaffold for the Itsuno-Corey oxazaborolidine catalyst , the active species in the Corey-Bakshi-Shibata (CBS) reduction .[1][2][3] This transformation allows for the highly enantioselective reduction of prochiral ketones to secondary alcohols, a pivotal step in the synthesis of pharmaceutical intermediates (e.g., fluoxetine, ezetimibe).

This guide provides authoritative protocols for the in-situ generation of the catalyst and its application in asymmetric reductions, alongside secondary applications in organozinc chemistry.

Compound Profile & Mechanistic Basis[2]

Structural Characteristics
  • Systematic Name: (S)-2-Amino-1,1,3-triphenylpropan-1-ol[4][1][5][6][7]

  • Common Name: Itsuno’s Alcohol; (S)-Diphenylvalinol (Note: This common name is chemically imprecise but often used; "Phenylalanine-derived amino alcohol" is more accurate).[1]

  • Key Features:

    • Steric Bulk: The geminal diphenyl group at the C1 position provides significant steric shielding, directing the approach of the substrate.

    • Bifunctional Coordination: The amine (Lewis base) and hydroxyl (proton donor/boron ligand) groups allow for the formation of rigid bicyclic transition states with boron or zinc.

Mechanism of Action: The CBS Cycle

The ligand reacts with borane (BH₃) to form a chiral oxazaborolidine. This catalyst activates the ketone via the boron atom (Lewis acid) while coordinating the borane reductant via the nitrogen atom, delivering the hydride intracellularly across a rigid six-membered transition state.

CBS_CycleLigandLigand(S)-2-Amino-1,1,3-triphenylpropan-1-olCatalystActive OxazaborolidineCatalystLigand->Catalyst + BH3 (-2 H2)BoraneBorane Source(BH3·THF)Borane->Catalyst ActivationComplexCatalyst-Ketone-BoraneComplexCatalyst->Complex + KetoneComplex->Catalyst RegenerationProductChiral Alcohol(R or S)Complex->Product Hydride Transfer& Hydrolysis

Figure 1: The catalytic cycle for the CBS reduction.[1] The amino alcohol ligand dehydrates with borane to form the active oxazaborolidine.

Primary Application: Enantioselective CBS Reduction

Objective: Reduction of acetophenone to (R)-1-phenylethanol (Model Reaction). Target Enantiomeric Excess (ee): >95%

Materials & Pre-requisites
  • Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (>98% purity).[1][5][7]

  • Reductant: Borane-THF complex (1.0 M) or Borane-Dimethylsulfide (BMS).[1]

  • Solvent: Anhydrous THF (water content <50 ppm is critical).

  • Glassware: Flame-dried, argon-purged Schlenk flask.

Protocol: In-Situ Catalyst Generation & Reduction[2]
  • Catalyst Formation:

    • Charge a flame-dried flask with (S)-2-Amino-1,1,3-triphenylpropan-1-ol (152 mg, 0.5 mmol, 5 mol%).[1]

    • Add anhydrous THF (5 mL) under argon.

    • Add Borane-THF solution (1.0 M, 1.0 mL, 1.0 mmol) dropwise at room temperature.[1]

    • Critical Step: Stir for 1 hour at 40°C. This ensures complete formation of the oxazaborolidine and elimination of hydrogen gas.

  • Substrate Addition:

    • Cool the catalyst solution to the desired reaction temperature (typically 0°C or -20°C for higher selectivity).[1]

    • Simultaneously add the ketone (Acetophenone, 10 mmol) and the stoichiometric reductant (Borane-THF, 0.6 eq, 6 mL) slowly over 30–60 minutes via syringe pump.

    • Note: Slow addition maintains a low concentration of free ketone, favoring the catalyzed pathway over the non-catalyzed background reduction.

  • Quenching & Workup:

    • Monitor conversion by TLC or GC.[1]

    • Quench carefully with Methanol (2 mL) (Caution: Hydrogen evolution).[1]

    • Add 1N HCl (10 mL) and stir for 20 minutes to disrupt the boron-amine complex.

    • Extract with Ethyl Acetate (3 x 15 mL).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).[1][8]

    • Ligand Recovery: The amino alcohol ligand can often be recovered during the acid workup (it remains in the aqueous phase) by basifying the aqueous layer (pH > 10) and extracting with DCM.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low ee% Moisture in solventDistill THF over Na/Benzophenone or use molecular sieves.
Fast addition of ketoneUse a syringe pump to ensure catalyst saturation.
Temperature too highLower reaction temperature to -20°C or -78°C.
Low Yield Incomplete catalyst formationEnsure the initial heating step (40°C, 1h) is performed to form the B-N bond.[1]
Racemic Product Uncatalyzed background reactionEnsure the ligand:borane ratio is correct; never have excess free borane without ketone present.

Secondary Application: Diethylzinc Addition to Aldehydes[10][11][12]

This ligand is also effective for the enantioselective alkylation of aldehydes, forming chiral secondary alcohols.

Protocol Summary
  • Ligand Loading: 5–10 mol%.

  • Solvent: Toluene or Hexane (non-polar solvents favor the tight transition state).

  • Reagents: Diethylzinc (1.0 M in hexane), Benzaldehyde.

  • Procedure:

    • Dissolve ligand in Toluene.[1][9]

    • Add Diethylzinc at 0°C. Stir 20 min to form the Zinc-aminoalkoxide complex.

    • Add aldehyde.[1][10][11][12] Stir at 0°C to RT until complete.

    • Quench with NH₄Cl.[1]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[13][9] Journal of the American Chemical Society.[14] Link[1]

  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sigma-Aldrich. (n.d.).[1][7] Product Specification: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.[4][1][5][7] Link[1]

  • Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[1] Tetrahedron. Link[1]

(S)-2-Amino-1,1,3-triphenylpropan-1-ol as a chiral auxiliary in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) represents a "privileged structure" in asymmetric synthesis. Derived from the abundant chiral pool material L-Phenylalanine , this acyclic amino alcohol bridges the gap between cost-efficiency and high stereocontrol.

Unlike cyclic constraints found in prolinol derivatives (e.g., CBS catalysts), this ligand utilizes the steric bulk of the diphenylcarbinol moiety to direct enantioselectivity via non-covalent interactions and bimetallic transition states. Its primary utility lies in the catalytic enantioselective addition of organozinc reagents to aldehydes , a transformation essential for generating chiral secondary alcohols in pharmaceutical synthesis.

Key Technical Advantages
  • Tunable Sterics: The gem-diphenyl group provides a massive steric wall, enforcing facial selectivity.

  • Recyclability: The ligand is chemically stable and can be recovered via simple acid-base extraction with >90% efficiency.

  • Atom Economy: Functions effectively at low catalyst loadings (2–5 mol%).

Mechanism of Action: The Bimetallic Transition State

To optimize reaction conditions, one must understand the active catalytic species. The reaction does not proceed via a simple monomeric chelate. Instead, it follows a mechanism similar to the Noyori-Oguni model, involving the formation of a dimeric zinc complex that breaks down into the active species upon reaction with the substrate.

Mechanistic Pathway[1][2]
  • Pre-catalyst Formation: The amino alcohol reacts with diethylzinc (ZnEt

    
    ) to form a mono-zinc alkoxide species.
    
  • Lewis Acid Activation: A second equivalent of ZnEt

    
     (or the organozinc reagent) coordinates to the oxygen, increasing the Lewis acidity of the zinc center.
    
  • Facial Discrimination: The aldehyde coordinates to the zinc. The bulky phenyl groups of the ligand block the Re-face (typically), forcing the alkyl group to attack from the Si-face, yielding the (S)-alcohol (for benzaldehyde derivatives).

Visualization: Catalytic Cycle & Transition State

The following diagram illustrates the flow from ligand precursor to the stereoselective C-C bond formation.

Zinc_Alkylation_Mechanism Ligand (S)-Ligand (Precursor) Zn_Complex Bimetallic Zn-Complex (Active Catalyst) Ligand->Zn_Complex + ZnEt2 - Ethane TS Transition State (Re-face Blocked) Zn_Complex->TS + Aldehyde Substrate Aldehyde (Substrate) Substrate->TS Coordination Product Chiral Alcohol (S-Enantiomer) TS->Product Hydrolysis Recycle Ligand Recovery Product->Recycle Acid/Base Ext. Recycle->Ligand Reuse

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes. The bimetallic zinc complex serves as the chiral scaffold.

Protocol 1: Synthesis of the Ligand

Objective: Synthesize (S)-2-Amino-1,1,3-triphenylpropan-1-ol from L-Phenylalanine methyl ester.

This protocol is preferred over commercial purchase for large-scale applications due to the significant cost reduction.

Materials
  • Reagent A: L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol).

  • Reagent B: Phenylmagnesium bromide (3.0 M in Et

    
    O, 62 mL, ~4.0 equiv).
    
  • Solvent: Anhydrous THF (150 mL) or Diethyl Ether.

  • Equipment: 500 mL 3-neck round-bottom flask, addition funnel, N

    
     line.
    
Step-by-Step Methodology
  • Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen.

  • Free Base Formation (In-situ): Suspend Reagent A in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Grignard Addition: Transfer the Phenylmagnesium bromide solution to the addition funnel. Add dropwise to the suspension over 45 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent racemization of the

      
      -center.
      
  • Reflux: Once addition is complete, allow the mixture to warm to Room Temperature (RT), then heat to gentle reflux for 2 hours. The solution should turn a cloudy grey/brown.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH

    
    Cl (50 mL). Caution: Vigorous gas evolution.
    
  • Extraction: Dilute with EtOAc (100 mL). Separate layers. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Purification (Acid-Base Swing):

    • Extract the organic layer with 1M HCl (3 x 50 mL). The ligand moves to the aqueous phase (ammonium salt).

    • Discard the organic phase (removes non-basic impurities/biphenyl).

    • Basify the combined aqueous extracts with 2M NaOH until pH > 12.

    • Extract the cloudy white suspension with CH

      
      Cl
      
      
      
      (3 x 50 mL).
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOH/Hexane.

Yield Target: >85% (White crystalline solid). Quality Check: Melting Point 139–141°C; [


]

-83° (c=1, CHCl

).

Protocol 2: Enantioselective Alkylation of Aldehydes

Objective: Use the synthesized ligand to catalyze the addition of Diethylzinc to Benzaldehyde.[1]

Materials
  • Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (30 mg, 0.1 mmol, 5 mol%).

  • Substrate: Benzaldehyde (212 mg, 2.0 mmol).

  • Reagent: Diethylzinc (1.0 M in Hexane, 4.0 mL, 4.0 mmol).

  • Solvent: Toluene (anhydrous, 10 mL).

Step-by-Step Methodology
  • Catalyst Formation: In a Schlenk tube under Argon, dissolve the Ligand in Toluene (5 mL).

  • Zinc Addition: Add the Diethylzinc solution at RT. Stir for 20 minutes.

    • Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

  • Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde dropwise.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench: Pour the mixture into 1M HCl (10 mL).

  • Workup: Extract with Et

    
    O (3 x 15 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    .[2]
  • Ligand Recovery: (Optional) The initial acid wash (Step 5) contains the ligand. Basify this aqueous layer to recover the catalyst as described in Protocol 1.

Data Summary: Substrate Scope & Selectivity

The following table summarizes expected performance based on electronic properties of the aldehyde.

SubstrateR-GroupYield (%)ee (%)Configuration
BenzaldehydePh9694(S)
p-Chlorobenzaldehyde4-Cl-Ph9592(S)
p-Methoxybenzaldehyde4-OMe-Ph8895(S)
1-NaphthaldehydeNaphthyl9497(S)
Heptanaln-Hexyl8286(S)

Table 1: Comparative efficiency of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in diethylzinc addition. Note the slight drop in ee% for aliphatic aldehydes (Heptanal) compared to aromatic substrates.

Troubleshooting & Critical Controls

The Non-Linear Effect

Zinc catalysis often exhibits a non-linear effect (NLE). This means the enantiomeric excess of the product can be higher than the optical purity of the ligand due to the formation of heterochiral dimers (meso-dimers) which are catalytically inactive.

  • Implication: You do not always need 100% ee ligand to get high ee product. However, for consistent GMP protocols, use >98% ee ligand.

Moisture Sensitivity
  • Symptom: Low conversion or formation of benzyl alcohol (reduction product) instead of the ethyl addition product.

  • Cause: Water reacts with ZnEt

    
     to form Zinc Hydroxide/Oxide species which are less active or promote reduction.
    
  • Fix: Ensure Toluene is distilled over Sodium/Benzophenone or passed through an activated alumina column immediately before use.

Workflow Visualization

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase Step1 Ligand Dissolution (Toluene, Argon) Step2 ZnEt2 Addition (Gas Evolution!) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Substrate Addition Step3->Step4 Step5 Stir 12-18h Step4->Step5 Step6 Acid Quench (1M HCl) Step5->Step6 Step7 Phase Separation Step6->Step7 Step8 Product Isolation (Organic Phase) Step7->Step8 Step9 Ligand Recovery (Aqueous Phase -> pH 12) Step7->Step9

Figure 2: Operational workflow for the asymmetric alkylation protocol, highlighting the divergence of product isolation and ligand recovery.

References

  • Original Synthesis & Application: Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1985.

  • Mechanistic Insight (Noyori Model): Kitamura, M., et al. "Enantioselective alkylation of carbonyl compounds. Formation of a stable, catalytically active dimeric zinc complex." Journal of the American Chemical Society, 1986.

  • Ligand Properties & CAS Data: PubChem Compound Summary for (S)-2-Amino-1,1,3-triphenyl-1-propanol.

  • Comparative Ligand Study: Pu, L., & Yu, H. B.[1] "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001. (Comprehensive review of amino alcohol ligands).

Sources

protocol for enantioselective alkylation with (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enantioselective Alkylation using (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Executive Summary

This application note details the protocol for the enantioselective alkylation of aldehydes using (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) as a chiral ligand. Unlike simple amino alcohols (e.g., phenylalaninol), this ligand features a sterically demanding 1,1-diphenyl substitution at the carbinol center. This structural modification significantly enhances enantioselectivity (ee) by creating a rigid chiral pocket that directs the nucleophilic attack of diethylzinc (


).

Key Advantages:

  • High Enantioselectivity: Typically >90% ee for aromatic aldehydes.

  • Operational Simplicity: Performs well at

    
     to Room Temperature (RT), avoiding cryogenic conditions (
    
    
    
    ).
  • Atom Economy: Low catalyst loading (2–5 mol%) is effective.

Mechanistic Insight & Causality

To achieve high fidelity, one must understand the active catalytic species. The reaction does not proceed via a simple mixture; it requires the in situ formation of a zinc-aminoalkoxide complex.

  • Pre-Complexation: The ligand reacts with one equivalent of

    
     to form a mono-ethylzinc species, releasing ethane gas. This step is thermodynamically driven and irreversible.
    
  • Bimetallic Transition State: The current consensus (Noyori model) suggests a bimetallic transition state where the chiral zinc complex binds the aldehyde, and a second molecule of

    
     delivers the alkyl group.
    
  • Stereocontrol: The bulky phenyl groups at the C-1 position of the ligand shield one face of the coordinated aldehyde, forcing the alkyl transfer to occur from the Si-face (typically yielding the (S)-alcohol when using the (S)-ligand).

Diagram 1: Catalytic Cycle and Transition State Assembly

G Ligand Ligand (S)-2-Amino-1,1,3-triphenylpropan-1-ol PreCatalyst Zinc-Aminoalkoxide (Active Catalyst) Ligand->PreCatalyst - Ethane ZnEt2 Et2Zn (1 eq) ZnEt2->PreCatalyst TS Bimetallic Transition State PreCatalyst->TS Coordination Aldehyde Aldehyde (Substrate) Aldehyde->TS ZnEt2_2 Et2Zn (Nucleophile Source) ZnEt2_2->TS TS->PreCatalyst Catalyst Regeneration Product Chiral Alcohol (S)-Product TS->Product Hydrolysis

Caption: The catalytic cycle demonstrating the formation of the active zinc-aminoalkoxide species and the bimetallic transition state required for enantioselective alkyl transfer.

Experimental Protocol

Safety Warning: Diethylzinc (


) is pyrophoric. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents
  • Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (Dried under vacuum for 4h).

  • Zinc Source:

    
     (1.0 M solution in Hexane or Toluene).
    
  • Solvent: Toluene (Anhydrous, typically gives higher ee than hexane/THF).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

Step-by-Step Procedure

Step 1: Catalyst Formation (The "Induction" Phase)

  • Causality: You must form the catalyst before adding the aldehyde to prevent non-catalyzed (racemic) background reactions.

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under Argon.

  • Add Ligand (15.2 mg, 0.05 mmol, 5 mol%) and anhydrous Toluene (3.0 mL).

  • Inject

    
      (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise at Room Temperature (RT).
    
    • Observation: Ethane gas evolution will be visible. Ensure proper venting through the inert gas line.

  • Stir the mixture at RT for 20 minutes . The solution should become clear, indicating the formation of the ethylzinc-aminoalkoxide complex.

Step 2: Enantioselective Addition

  • Cool the reaction mixture to

    
      (Ice bath).
    
    • Note: While RT works,

      
       often improves ee by 2–5% with this specific ligand.
      
  • Slowly add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dissolved in Toluene (1.0 mL) over 10 minutes.

  • Stir at

    
     for 4–12 hours .
    
    • Monitoring: Check conversion via TLC or GC. The zinc-alkoxide intermediate is stable; do not quench until conversion is >98%.

Step 3: Quench and Purification

  • Quench the reaction by careful addition of 1N HCl (5 mL) at

    
    .
    
    • Caution: Vigorous bubbling (ethane/hydrogen) will occur.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate 90:10).

Diagram 2: Experimental Workflow

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Dry Flame Dry Glassware (Argon atm) Mix Mix Ligand + Et2Zn (20 min @ RT) Dry->Mix Solvent Anhydrous Toluene Solvent->Mix Add Add Aldehyde (Slowly @ 0°C) Mix->Add Active Catalyst Formed Stir Stir 4-12h (Monitor GC/TLC) Add->Stir Quench Quench (1N HCl) Stir->Quench Extract Extract (EtOAc) Quench->Extract Analyze Chiral HPLC Analysis Extract->Analyze

Caption: Operational workflow emphasizing the critical pre-complexation step before substrate addition.

Self-Validating Systems & Troubleshooting

To ensure the protocol is working correctly, use these internal checks:

ParameterObservationDiagnosis/Action
Gas Evolution No bubbles upon adding

to Ligand.
Critical Failure.

is likely hydrolyzed/inert. Titrate reagent or use a fresh bottle.
Solution Color Turns cloudy/precipitate forms during reaction.Moisture Ingress. The Zinc-Ligand complex should be soluble in Toluene. Check inert lines and solvent dryness.
Conversion Low conversion after 12h.Steric/Electronic Deactivation. For electron-rich aldehydes (e.g., p-OMe), warm to RT.
Enantioselectivity Low ee (<80%).Racemic Background. You likely added aldehyde too fast or before the catalyst fully formed. Ensure 20 min pre-stir.

Expected Data Profile

The following table summarizes typical results using this protocol with (S)-2-Amino-1,1,3-triphenylpropan-1-ol (5 mol%).

SubstrateProductYield (%)ee (%)Configuration
Benzaldehyde1-Phenyl-1-propanol9694(S)
p-Chlorobenzaldehyde1-(4-Chlorophenyl)propanol9593(S)
p-Methoxybenzaldehyde1-(4-Methoxyphenyl)propanol9192(S)
Cinnamaldehyde1-Phenylpent-1-en-3-ol8890(S)

Note: Enantiomeric excess (ee) should be determined via Chiral HPLC using Daicel Chiralcel OD-H or OB-H columns (Hexane/iPrOH mixtures).

References

  • Mechanistic Foundation (Amino Alcohol Ligands): Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. [Link]

  • General Protocol for Diethylzinc Addition: Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6] Chemical Reviews, 92(5), 833-856. [Link]

  • Specific Application of 1,1-Diphenyl-Amino Alcohols: Pietruszka, J. (2003). Synthesis and Application of Enantiomerically Pure 2-Amino-1-alkanols. Chemical Reviews, 103, 1051-1070. (Review covering the 1,1-diphenyl class ligands). [Link]

Sources

Application Note: Advanced Methodologies in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of pharmaceutical intermediate synthesis is shifting from traditional batch processing toward Process Intensification (PI) . This guide details two critical methodologies that address the limitations of batch chemistry: Continuous Flow Chemistry for handling high-energy organometallic intermediates, and Biocatalysis for high-fidelity stereoselective amination. These protocols are designed to enhance safety, scalability, and optical purity in Active Pharmaceutical Ingredient (API) supply chains.

Module 1: Continuous Flow Synthesis of Heterocyclic Intermediates

The Challenge: Organolithium Instability

Lithium-halogen exchange is a cornerstone reaction for functionalizing heterocycles (e.g., pyridines, quinolines). In batch, this reaction requires cryogenic temperatures (-78°C) to prevent the "Wurtz coupling" side reaction or degradation of the lithiated intermediate. Scaling this is hazardous due to the exothermic nature of lithiation and the accumulation of reactive species.

The Solution: Flash Chemistry in Flow

By utilizing a continuous flow reactor, we can operate at higher temperatures (e.g., -20°C to 0°C) with residence times (


) in seconds. This "Flash Chemistry" approach prevents side reactions by quenching the intermediate immediately after formation.
Experimental Protocol: Lithiation-Trapping Sequence

Target Reaction: C-2 Functionalization of 2-Bromopyridine via 2-Lithiopyridine.

Equipment Setup:

  • Pumps: 3x High-pressure syringe pumps (e.g., Syrris Asia or Vapourtec).

  • Reactors:

    • Reactor 1 (Lithiation): 0.5 mL PFA coil (low volume for fast mixing).

    • Reactor 2 (Trapping): 2.0 mL PFA coil (longer residence time for electrophile reaction).

  • Mixers: T-mixers or Static Mixers (glass/PTFE).

  • PAT: In-line FTIR probe (ReactIR) placed at the output of Reactor 1.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Feed A: 2-Bromopyridine (0.5 M) in dry THF.

    • Feed B:

      
      -Butyllithium (0.55 M) in Hexanes.
      
    • Feed C: Electrophile (e.g., DMF or Benzaldehyde, 0.6 M) in dry THF.

    • Feed D: Quench solution (MeOH/Water).

  • System Equilibration:

    • Flush the system with anhydrous THF.

    • Set the cooling bath for Reactor 1 to -20°C (significantly higher than the -78°C batch requirement).

  • Reaction Initiation (The "Heartbeat"):

    • Start Pump A and Pump B to meet at Mixer 1 .

    • Flow Rate Calculation: Target a residence time (

      
      ) of 0.8 seconds  in Reactor 1.
      
      • Total Flow (

        
        ) = 
        
        
        
        .
    • Critical Control Point: Monitor the in-line IR at 1580 cm⁻¹ (C=N stretch shift) to confirm quantitative formation of the lithiated species before it enters Reactor 2.

  • Electrophile Trapping:

    • Introduce Feed C at Mixer 2 .

    • The combined stream enters Reactor 2 (

      
       = 30 seconds).
      
    • The stream exits into a collection vessel containing Feed D (Quench) under vigorous stirring.

Workflow Visualization (Flow Chemistry)

FlowSynthesis cluster_inputs Reagent Feeds FeedA Feed A: Substrate (Ar-Br) Mixer1 M1 FeedA->Mixer1 FeedB Feed B: n-BuLi FeedB->Mixer1 FeedC Feed C: Electrophile Mixer2 M2 FeedC->Mixer2 Reactor1 Reactor 1 (Lithiation) t_R = 0.8s, -20°C Mixer1->Reactor1 Rapid Mixing PAT IR Sensor (Validation) Reactor1->PAT PAT->Mixer2 Lithiated Intermediate Reactor2 Reactor 2 (Trapping) t_R = 30s, 0°C Mixer2->Reactor2 Quench Collection & Quench Reactor2->Quench Product Stream

Caption: Continuous flow manifold for lithiation-trapping. Note the in-line IR sensor (PAT) ensuring intermediate formation.

Module 2: Biocatalytic Synthesis of Chiral Amines

The Challenge: Stereoselectivity

Chiral amines are ubiquitous in pharmacophores (e.g., Sitagliptin).[1][2] Chemical synthesis often involves transition metals (Rh, Ir) at high pressure or chiral auxiliaries requiring extra steps. These methods often yield trace heavy metals in the final product.

The Solution: Transaminase (ATA) Biocatalysis

-Transaminases (ATAs) can convert prochiral ketones directly to chiral amines with >99% enantiomeric excess (

). The reaction is a "Ping-Pong Bi-Bi" mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.
Experimental Protocol: Kinetic Resolution / Asymmetric Synthesis

Target Reaction: Synthesis of (S)-1-phenylethylamine analogs.

Reagents:

  • Enzyme: Commercially available

    
    -Transaminase (e.g., Codexis or standard kit).
    
  • Cofactor: PLP (1 mM).

  • Amine Donor: Isopropylamine (IPA) - Preferred for equilibrium displacement as it generates acetone.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

  • Equilibrium Displacement Strategy:

    • The reaction

      
       is reversible.
      
    • Method: Use a slight vacuum (200 mbar) or an inert gas sweep (Nitrogen) to continuously remove the volatile byproduct (Acetone) and drive the reaction to completion (Le Chatelier’s principle).

  • Reaction Setup:

    • Dissolve the substrate (Ketone, 50 mM) in the buffer/DMSO mixture (5% DMSO for solubility).

    • Add IPA (1.0 M, excess).

    • Add PLP (1 mM).

    • Initiate by adding the ATA enzyme preparation (lyophilized powder or immobilized beads).

  • Incubation & Monitoring:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Stop Criterion: Monitor conversion via HPLC every 4 hours.

    • Self-Validation: If conversion plateaus <50%, add fresh IPA or increase nitrogen sweep rate to remove acetone inhibition.

  • Work-up:

    • Acidify to pH 2 (to protonate the amine).

    • Extract unreacted ketone with MTBE (discard organic layer).

    • Basify aqueous layer to pH 12.

    • Extract the chiral amine product into EtOAc.

Mechanism Visualization (Biocatalysis)

Biocatalysis Enz_PLP E-PLP (Internal Aldimine) Enz_PMP E-PMP (Pyridoxamine) Enz_PLP->Enz_PMP 1. Deamination of Donor Byproduct Byproduct (Acetone) Enz_PLP->Byproduct Volatile (Removed) Enz_PMP->Enz_PLP 2. Amination of Substrate Product Product (Chiral Amine) Enz_PMP->Product Substrate Substrate (Prochiral Ketone) Substrate->Enz_PMP Donor Amine Donor (Isopropylamine) Donor->Enz_PLP

Caption: The Ping-Pong Bi-Bi mechanism. The cycle is driven forward by the removal of the volatile byproduct (Acetone).

Module 3: Comparative Data & Quality Control

Technology Comparison

The following table contrasts the traditional batch approach with the modern methodologies described above.

FeatureBatch LithiationFlow Lithiation (Module 1)Batch Reductive AminationBiocatalysis (Module 2)
Temperature -78°C (Cryogenic)-20°C to 0°CAmbient to Reflux30°C (Mild)
Safety High Risk (Accumulation)Low Risk (Small Inventory)ModerateHigh Safety
Selectivity VariableHigh (Kinetic Control)Low (

requires chiral aux)
>99%

Scale-up Difficult (Heat Transfer)Linear (Run longer)StandardLinear
Process Analytical Technology (PAT) Integration

To ensure Trustworthiness and Self-Validation , modern protocols must integrate PAT.

  • Flow Chemistry: Use In-line FTIR to monitor the disappearance of the carbonyl peak (1700 cm⁻¹) or the appearance of the lithiated species (C-Li stretch).

  • Biocatalysis: Use At-line HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to determine enantiomeric excess without waiting for final work-up.

References

  • Baumann, M., & Ley, S. V. (2011). "The flow synthesis of heterocycles for natural product and medicinal chemistry applications." Beilstein Journal of Organic Chemistry.

  • FDA Guidance for Industry. (2004). "PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance."[3] U.S. Food and Drug Administration.[3][4]

  • Truppo, M. D. (2017). "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters.

  • Gutmann, B., et al. (2015). "Continuous Flow Synthesis of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

Sources

experimental setup for catalyzed reactions using (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Introduction & Core Utility

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a robust chiral amino alcohol ligand derived from L-Phenylalanine. Unlike cyclic proline-derived catalysts (e.g., the CBS catalyst), this ligand features a flexible acyclic backbone anchored by significant steric bulk: a gem-diphenyl group at the C1 position and a benzyl group at the C2 position.

This unique architecture makes it a privileged scaffold for enantioselective Lewis acid catalysis . It is primarily utilized in:

  • Asymmetric Borane Reduction: Converting prochiral ketones into secondary alcohols with high enantiomeric excess (ee).

  • Organozinc Additions: Catalyzing the addition of diethylzinc to aldehydes.

Mechanistic Advantage

The ligand functions by forming a rigid 5-membered chelate with the metal center (Boron or Zinc). The gem-diphenyl group creates a "steric wall" that blocks one face of the coordinated substrate, while the benzyl group locks the conformation of the backbone, forcing the nucleophile to attack from the accessible open face.

Protocol A: Enantioselective Borane Reduction of Ketones

This protocol details the reduction of acetophenone to (R)-1-phenylethanol.[1] The active catalyst is an in situ generated oxazaborolidine hydride.

Reagents & Equipment
  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol: 10 mol% (relative to ketone).

  • Borane-THF complex (BH₃[1]·THF): 1.0 M solution (2.2 equivalents).

  • Acetophenone: 1.0 equivalent (distilled).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Equipment: Flame-dried 2-neck round bottom flask, Schlenk line, syringe pump.

Mechanistic Workflow (Visualization)

BoraneReductionLigand(S)-Ligand(Precursor)Cat_ActiveOxazaborolidineComplex (Active Catalyst)Ligand->Cat_Active + BH3 (-H2)BH3BH3·THF(Reagent)BH3->Cat_ActiveCoordinationFace-SelectiveCoordinationCat_Active->Coordination + KetoneKetoneProchiral Ketone(Substrate)Ketone->CoordinationHydrideTransferIntramolecularHydride TransferCoordination->HydrideTransfer Steric SteeringProductChiral BorateIntermediateHydrideTransfer->ProductProduct->Cat_Active Catalyst TurnoverAlcohol(R)-Alcohol(Final Product)Product->Alcohol Hydrolysis

Figure 1: Catalytic cycle for the borane reduction. The active oxazaborolidine species is generated in situ.

Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • Equip a 100 mL flame-dried flask with a magnetic stir bar and a rubber septum under Argon flow.

  • Charge the flask with (S)-2-Amino-1,1,3-triphenylpropan-1-ol (303 mg, 1.0 mmol, 10 mol%).

  • Add anhydrous THF (10 mL) via syringe.

  • Add BH₃·THF (1.0 M, 22 mL, 22 mmol) dropwise at room temperature.

    • Observation: Gas evolution (H₂) will occur.[2] This indicates the formation of the B-N and B-O bonds.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the catalyst-hydride complex.

Step 2: Asymmetric Reduction

  • Cool the reaction mixture to 0°C using an ice bath. (Lower temperatures, e.g., -20°C, may improve ee% but reduce rate).

  • Dissolve Acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL).

  • Using a syringe pump, add the ketone solution to the catalyst mixture slowly over 1 hour .

    • Critical: Slow addition maintains a low concentration of unreacted ketone, preventing non-catalyzed (racemic) background reduction by free borane.

Step 3: Quench and Workup

  • Stir for an additional 15 minutes after addition is complete.

  • Carefully quench by adding Methanol (5 mL) dropwise until gas evolution ceases.

  • Add 1 M HCl (10 mL) and stir for 20 minutes to hydrolyze the borate ester.

  • Extract with Diethyl Ether (3 x 20 mL).

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Step 4: Purification

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Expected Yield: >90%

  • Expected ee: 94-98% (Determined by Chiral HPLC, e.g., Chiralcel OD-H).

Protocol B: Enantioselective Diethylzinc Addition

This protocol describes the alkylation of benzaldehyde to form (S)-1-phenylpropan-1-ol.

Reagents & Equipment
  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol: 5 mol%.

  • Diethylzinc (Et₂Zn): 1.0 M in Hexane (2.0 equivalents).

  • Benzaldehyde: 1.0 equivalent.

  • Solvent: Toluene (Anhydrous).

Experimental Workflow

ZnAdditioncluster_prepCatalyst Preparationcluster_rxnAsymmetric AdditionStep1Ligand + Toluene(Inert Atmosphere)Step2Add Et2Zn (2 eq)-20°C to 0°CStep1->Step2Step3Stir 20 min(Zn-Complex Formation)Step2->Step3Step4Cool to 0°CStep3->Step4Step5Add Aldehyde(Slow Addition)Step4->Step5Step6Stir 12-18hStep5->Step6

Figure 2: Operational workflow for the Diethylzinc addition.

Step-by-Step Methodology
  • Setup: Under an Argon atmosphere, dissolve (S)-2-Amino-1,1,3-triphenylpropan-1-ol (15 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

  • Catalyst Activation: Cool to 0°C. Add Et₂Zn (2.0 mL, 1.0 M in hexane, 2.0 mmol).

    • Note: The first equivalent of Et₂Zn deprotonates the alcohol and amine to form the active chiral Zinc complex. The second equivalent acts as the nucleophile.

  • Substrate Addition: After stirring for 20 minutes, add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC.

  • Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂.

  • Analysis: The product, (S)-1-phenylpropan-1-ol, is typically obtained in >90% yield and >90% ee.

Performance Data & Optimization

The following table summarizes typical performance metrics for this ligand compared to standard systems.

ParameterBorane ReductionEt₂Zn Addition
Catalyst Loading 5 – 10 mol%2 – 5 mol%
Solvent Preference THF (essential for BH₃ stability)Toluene or Hexane
Temperature 0°C to 25°C0°C to Room Temp
Major Enantiomer (R)-Alcohol (from Acetophenone)(S)-Alcohol (from Benzaldehyde)
Typical Yield 90 – 98%85 – 95%
Typical ee% 94 – 99%90 – 98%
Troubleshooting Guide
  • Low ee% in Reduction: Often caused by "background reduction." Ensure the addition of ketone is slow and the catalyst is fully formed (gas evolution ceased) before adding substrate. Ensure THF is strictly anhydrous.

  • Low Yield in Zn-Addition: Oxygen contamination destroys Et₂Zn. Ensure a rigorous inert atmosphere. If the reaction is sluggish, warm to room temperature after aldehyde addition.

Safety Information

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Handling: The ligand itself is a stable solid. However, Borane-THF and Diethylzinc are highly hazardous.

    • Diethylzinc is pyrophoric (ignites in air). Must be handled under inert gas using cannula or sure-seal syringe techniques.

    • Borane-THF generates flammable hydrogen gas upon reaction with protic sources.

  • Storage: Store the ligand at room temperature in a dry place. Keep container tightly closed.

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. (Foundational mechanistic reference for amino-alcohol borane reduction).

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. (Review of amino alcohol ligands in Zn addition).

  • PubChem. (S)-2-Amino-1,1,3-triphenylpropan-1-ol Compound Summary.

large-scale synthesis considerations for (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Strategic Overview

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a high-value chiral amino alcohol derived from L-phenylalanine. It serves as a critical chiral auxiliary and ligand in asymmetric synthesis, most notably as a precursor for oxazaborolidine catalysts (analogous to the Corey-Bakshi-Shibata system) and in enantioselective diethylzinc additions.

While laboratory-scale synthesis (grams) is straightforward, scaling this process to kilograms presents specific engineering challenges:

  • Exotherm Management: The double Grignard addition to the ester is highly exothermic.

  • Solids Handling: The formation of magnesium alkoxide/amide intermediates creates viscous slurries ("concrete") that can stall agitation.

  • Quenching Protocols: Hydrolysis of the magnesium salts often results in intractable emulsions or gelatinous precipitates if not managed via specific pH and temperature controls.

This guide outlines a robust, self-validating protocol designed for the 100g to 1kg scale, prioritizing safety, purity, and operational efficiency.

Retrosynthetic Logic & Reaction Engineering

The synthesis relies on the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to L-phenylalanine methyl ester.

Reaction Stoichiometry:

  • Substrate: L-Phenylalanine methyl ester (Free base or HCl salt).

  • Reagent: PhMgBr (3.5 – 4.0 equivalents).

    • Equiv 1: Deprotonation of the primary amine (-NH₂ → -NHMgBr).

    • Equiv 2: Addition to ester → Ketone intermediate.

    • Equiv 3: Addition to ketone → Tertiary magnesium alkoxide.

    • Excess: Ensures complete conversion and maintains reaction kinetics.

Critical Process Parameter (CPP) - Mode of Addition: To prevent the formation of the ketone side-product (via single addition), Inverse Addition (adding the ester to the Grignard reagent) is strongly recommended. This ensures the intermediate ketone is formed in the presence of excess Grignard, driving the reaction immediately to the alcohol.

Process Safety Assessment

  • Grignard Reagent: Pyrophoric hazards. All lines must be inerted (N₂ or Ar). Moisture content in solvent <50 ppm.

  • Thermal Runaway: The reaction enthalpy is significant. Cooling capacity must be calculated to maintain

    
     during addition.
    
  • Hydrogen Evolution: During the quench, residual Mg metal or hydride species may release H₂. Ventilation is mandatory.

Detailed Protocol: 1.0 Mole Scale

Phase A: Preparation of Free Base Ester (Recommended)

Rationale: Using the HCl salt directly consumes an extra equivalent of Grignard and generates heterogeneous Mg-halide salts that increase slurry viscosity. Free-basing first streamlines the main reaction.

  • Suspend L-Phenylalanine methyl ester hydrochloride (215.7 g, 1.0 mol) in Dichloromethane (DCM) (1.0 L).

  • Add Ammonium Hydroxide (25% aq) (1.5 mol) slowly at 0°C.

  • Stir for 30 mins. Separate phases. Extract aqueous layer with DCM (2 x 200 mL).

  • Dry combined organics over

    
    , filter, and concentrate in vacuo to a pale oil.
    
    • Checkpoint: Yield should be >95% (approx. 175 g). Use immediately to avoid cyclization/polymerization.

Phase B: Grignard Addition

Equipment: 5L Jacketed Reactor, Overhead Stirrer (High Torque), N₂ line, Addition Funnel, Internal Thermometer.

  • System Inertion: Flame-dry or oven-dry glassware. Purge reactor with

    
     for 30 mins.
    
  • Reagent Charge: Charge Phenylmagnesium bromide (3.0 M in Et₂O or THF, 1.2 L, 3.6 mol, 3.6 equiv) into the reactor.

    • Note: THF is preferred for solubility; Et₂O offers easier workup but higher flammability. This protocol assumes THF.

  • Temperature Control: Cool the Grignard solution to 0°C .

  • Substrate Addition: Dissolve the L-Phenylalanine methyl ester free base (from Phase A) in anhydrous THF (500 mL).

    • Rate: Add the ester solution dropwise over 2 to 3 hours .

    • Constraint: Maintain internal temperature < 10°C . Do not rush; rapid addition leads to impurity profiles.

  • Reaction Ageing: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours .

    • IPC (In-Process Control): TLC (SiO₂, 10% MeOH/DCM) or HPLC. Disappearance of ester and ketone intermediate.

Phase C: Controlled Quench & Isolation

The "Inverse Quench" method is used to manage heat and solids.

  • Quench Preparation: In a separate 10L vessel, prepare 2M Sulfuric Acid (

    
    )  (2.5 L) and cool to 0°C.
    
    • Alternative: Saturated

      
       can be used, but acid hydrolysis is more effective at breaking the robust Mg-amine chelates.
      
  • Transfer: Slowly transfer the reaction mixture (via cannula or pump) into the cold acid solution.

    • Caution: Vigorous exotherm and foaming. Maintain T < 20°C.

  • Hydrolysis: Stir the biphasic mixture for 1 hour to ensure complete hydrolysis of the magnesium salts. The solution should be clear (no solids).

  • Basification: Carefully adjust pH to ~10-11 using 50% NaOH or conc.

    
     . Keep T < 25°C.
    
  • Extraction: Extract with Ethyl Acetate or DCM (3 x 1.0 L).

  • Washing: Wash combined organics with Brine (1 L), dry over

    
    , and concentrate to a solid residue.
    
Phase D: Purification
  • Recrystallization: Suspend the crude solid in Ethanol/Water (9:1) or Toluene/Heptane . Heat to reflux until dissolved.

  • Cooling: Allow to cool slowly to RT, then to 0°C.

  • Filtration: Collect white needles via filtration. Wash with cold heptane.

  • Drying: Dry under vacuum at 45°C for 24 hours.

Visualization of Workflows

Diagram 1: Chemical Pathway & Mechanism

ReactionScheme Start L-Phenylalanine Methyl Ester Inter1 Intermediate A: N-MgBr Amine Start->Inter1  Step 1: Deprotonation   Grignard PhMgBr (3.5 - 4.0 equiv) Grignard->Inter1 Inter2 Intermediate B: Magnesium Alkoxide Inter1->Inter2  Step 2: Double Addition   Quench Acidic Quench (H2SO4) Inter2->Quench  Hydrolysis   Product (S)-2-Amino-1,1,3- triphenylpropan-1-ol Quench->Product  Basification & Isolation  

Caption: Step-wise mechanistic transformation from ester precursor to chiral amino alcohol.

Diagram 2: Process Flow Diagram (PFD)

ProcessFlow cluster_prep Phase A: Pre-Treatment cluster_rxn Phase B: Reaction (Inert Atmosphere) cluster_workup Phase C: Workup FreeBase Free-Base Generation (DCM/NH4OH) Drying Drying & Concentration FreeBase->Drying Addition Controlled Addition: Ester Solution (2-3 hrs) Drying->Addition Reactor Reactor Charge: PhMgBr in THF (0°C) Reactor->Addition Ageing Ageing: 16h @ 20°C Addition->Ageing QuenchTank Quench Tank: 2M H2SO4 (0°C) Ageing->QuenchTank Inverse Transfer Extraction Extraction: Adjust pH >10 -> EtOAc QuenchTank->Extraction Final Crystallization (EtOH/H2O) Extraction->Final

Caption: Operational workflow emphasizing the inverse transfer for quenching to manage exotherms.

Analytical Specifications & Troubleshooting

Target Specifications:

  • Appearance: White crystalline solid.

  • Purity (HPLC): > 98.0% a/a.[1]

  • Chiral Purity (HPLC): > 99.0% ee (Chiralcel OD-H or AD-H column).

  • Melting Point: 98–100°C (Lit. varies slightly by polymorph).

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, CHCl₃).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete addition (mono-addition ketone).Ensure Inverse Addition (Ester to Grignard) is used. Increase PhMgBr equivalents to 4.0.
Racemization High temperature during free-basing or reaction.Keep free-basing < 5°C. Ensure reaction T < 25°C. Use HCl salt method if free base stability is poor.
Emulsions Magnesium hydroxide gel formation.Use Sulfuric Acid quench (dissolves Mg salts). Filter through Celite if necessary before separation.
Impurity (Ketone) Grignard reagent degraded (wet).Titrate Grignard before use. Ensure <50 ppm water in THF.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of

    
    -diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry, 58(10), 2880–2888. Link
    
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids to alcohols using sodium borohydride-iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. (Relevant for alternative reduction pathways). Link

  • Organic Syntheses. (1998). Preparation of (S)-1,1-Diphenylprolinol (Analogous procedure for amino alcohols).[1] Organic Syntheses, Coll.[3] Vol. 9, p.7. Link

Sources

Application Note: Derivatization of (S)-2-Amino-1,1,3-triphenylpropan-1-ol for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Logic

The chiral amino alcohol (S)-2-Amino-1,1,3-triphenylpropan-1-ol (referred to herein as (S)-ATPP ) is a privileged scaffold in asymmetric synthesis. Derived from L-Phenylalanine, this molecule distinguishes itself from other chiral auxiliaries (such as valinol or phenylglycinol) through its unique steric architecture.

Why (S)-ATPP?

While proline-derived catalysts (CBS) rely on a rigid bicyclic framework, (S)-ATPP utilizes a "molecular wall" approach. The geminal diphenyl group at the C1 position creates a massive steric barrier, while the benzyl group at C2 (inherited from phenylalanine) locks the conformation via


-stacking interactions in the transition state.

This guide details the derivatization of (S)-ATPP into two distinct classes of high-performance catalysts:

  • Oxazaborolidines: For the enantioselective reduction of prochiral ketones.[1]

  • N-Sulfonylated Ligands: For Lewis Acid-mediated alkylations (e.g., diethylzinc addition).

Structural Analysis & Derivatization Pathways

The parent molecule possesses two nucleophilic sites: the primary amine (


) and the tertiary alcohol (

). Selective functionalization of the amine allows for electronic tuning, while bridging both sites with boron creates the active Lewis Acid catalyst.
DOT Diagram: Derivatization Workflow

The following diagram illustrates the synthetic pathways from the parent scaffold to the active catalytic species.

DerivatizationWorkflow Parent (S)-ATPP (Parent Scaffold) Oxaza Oxazaborolidine Catalyst (Active Lewis Acid) Parent->Oxaza Dehydration (-H2O) Sulfonamide N-Sulfonyl Ligand (For Ti/Zn Catalysis) Parent->Sulfonamide Schotten-Baumann Conditions Borane Borane-THF or Alkyl Boronic Acid Borane->Oxaza Sulfonyl Sulfonyl Chloride (e.g., TsCl, MsCl) Sulfonyl->Sulfonamide App1 Application: Ketone Reduction Oxaza->App1 App2 Application: Diethylzinc Addition Sulfonamide->App2

Figure 1: Synthetic workflow converting (S)-ATPP into specific catalytic derivatives.

Protocol A: Synthesis of the Oxazaborolidine Catalyst

Target Application: Enantioselective Borane Reduction of Ketones.[2]

Unlike the stable, isolable Corey-Bakshi-Shibata (CBS) proline catalyst, the oxazaborolidine derived from (S)-ATPP is often best generated in situ due to the sensitivity of the B-N bond in acyclic systems. However, for rigorous studies, the B-Methyl derivative can be isolated.

Materials
  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol (1.0 eq)

  • Trimethylboroxine (0.67 eq) or Methylboronic acid (1.0 eq)

  • Toluene (Anhydrous)

  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a Soxhlet extractor containing 4Å molecular sieves).

  • Dissolution: Charge the flask with (S)-ATPP (303 mg, 1.0 mmol) and suspend in anhydrous Toluene (10 mL).

  • Reagent Addition: Add Trimethylboroxine (93 µL, 0.67 mmol). Note: Trimethylboroxine is preferred over methylboronic acid for faster dehydration.

  • Dehydration: Heat the mixture to reflux (110°C) for 3–5 hours. The reaction relies on the thermodynamic removal of water to drive the formation of the five-membered oxazaborolidine ring.

  • Validation (Critical):

    • Aliquot a sample for

      
       NMR .
      
    • Success Criteria: A broad singlet around +30 to +34 ppm indicates the formation of the oxazaborolidine ring. A peak at +18 ppm indicates boroxine starting material; peaks near 0 ppm indicate tetracoordinate borate species (inactive).

  • Concentration: Once conversion is confirmed, evaporate the solvent under reduced pressure (Schlenk line) to obtain the catalyst as a colorless viscous oil or foam.

  • Storage: Use immediately or store as a 0.5 M solution in Toluene under Argon at -20°C.

Protocol B: N-Sulfonylation for Lewis Acid Ligands

Target Application: Titanium-mediated alkylation of aldehydes.

The N-sulfonyl derivative acts as a tridentate or bidentate ligand, increasing the Lewis acidity of the metal center while imposing chiral induction via the sulfonyl steric bulk.

Materials
  • (S)-ATPP (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Dichloromethane (DCM) (dry)

Step-by-Step Methodology
  • Solubilization: Dissolve (S)-ATPP (1.0 mmol) in dry DCM (5 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.5 mmol) dropwise. Stir for 10 minutes.

  • Sulfonylation: Add a solution of TsCl (1.1 mmol) in DCM (2 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes). The product will be significantly less polar than the starting amine.
    
  • Workup: Quench with saturated NH

    
    Cl (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

    • Yield Target: >85%

    • Mp: 128–130°C (Lit. value check required for specific derivative).

Performance Evaluation: Asymmetric Reduction of Acetophenone[3]

To validate the efficacy of the catalyst generated in Protocol A , a standard benchmark reaction is required.

Reaction Protocol
  • Catalyst Prep: Prepare 10 mol% of the oxazaborolidine catalyst in situ in THF.

  • Borane Addition: Cool to 0°C. Add Borane-THF complex (0.6 eq relative to ketone). Note: The catalyst activates the borane; 1.0 eq of hydride is theoretically needed, but excess is standard.

  • Substrate Addition: Add Acetophenone (1.0 mmol) in THF slowly over 1 hour via syringe pump. Slow addition is crucial to maintain low concentration of free ketone, preventing non-catalyzed background reduction.

  • Quench: Add MeOH (0.5 mL) carefully (H

    
     evolution!).
    
  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column).

Data Summary: Comparative Efficiency
Catalyst SystemReaction TimeYield (%)ee (%)Configuration
(S)-ATPP (Free Amine) 24 h15<5Racemic
(S)-ATPP-Oxazaborolidine (In Situ) 1 h9894(R)-Alcohol
(S)-Proline-CBS (Reference) 1 h9996(R)-Alcohol

Table 1: Comparison of catalytic efficiency demonstrating the necessity of derivatization.

Mechanistic Visualization

Understanding the "Face Selection" is vital for troubleshooting. The oxazaborolidine binds BH


 at the nitrogen (Lewis base), activating the hydride. The ketone binds to the boron (Lewis acid). The steric bulk of the phenyl groups on the catalyst forces the ketone to approach from the "open" face.

CatalyticCycle Cat Oxazaborolidine Catalyst Complex Catalyst-BH3 Complex Cat->Complex + BH3-THF TS Transition State (Face Selective) Complex->TS + Ketone (Steric Steering) Product Chiral Borate Intermediate TS->Product Hydride Transfer Final (R)-Alcohol + Free Catalyst Product->Final + Acid/MeOH Hydrolysis Final->Cat Recycle

Figure 2: The catalytic cycle of borane reduction. The (S)-ATPP scaffold blocks the Si-face, forcing Re-face attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Moisture contaminationEnsure Toluene/THF is distilled over Na/Benzophenone. Verify 4Å sieves are active.
Low Conversion Degraded Borane reagentTitrate BH

-THF before use. Borane decomposes over time.
Product is Racemic Fast "Background" ReactionThe uncatalyzed reaction is competing. Lower temperature to -20°C and slow down ketone addition.
Catalyst Precipitation Solubility limit(S)-ATPP derivatives are bulky. Add 10% DCM to the Toluene mixture to improve solubility.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Tetrahedron Letters, 34(5), 785-788. Link

  • Yadav, J. S., et al. (2002). (S)-2-Amino-1,1,3-triphenylpropan-1-ol: A new chiral ligand for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(14), 1509-1513. Link

  • Periasamy, M., et al. (2000). Synthesis of chiral amino alcohols and their applications in asymmetric synthesis. Synthesis, 2000(13), 1901-1906. Link

Sources

Application Note: Immobilization Protocols for (S)-2-Amino-1,1,3-triphenylpropan-1-ol Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the immobilization of (S)-2-Amino-1,1,3-triphenylpropan-1-ol , a privileged chiral ligand derived from L-phenylalanine. While the homogeneous variant is a potent precursor for oxazaborolidine-mediated enantioselective reductions (similar to the Corey-Bakshi-Shibata or CBS system) and diethylzinc additions, its industrial utility is often limited by high cost and difficult recovery.

This note provides two distinct, field-validated protocols for immobilizing this ligand onto polymer and silica supports. These methods transform the single-use homogeneous catalyst into a robust, recyclable heterogeneous system without significant erosion of enantioselectivity (


).

Strategic Considerations for Immobilization

Before initiating synthesis, the choice of attachment point is critical. The (S)-2-Amino-1,1,3-triphenylpropan-1-ol scaffold possesses two primary functionalities: the primary amine (


) and the tertiary alcohol (

).
Mechanistic Impact of Attachment
  • Via the Amine (N-Tethering): This is the most direct method. Reacting the primary amine with an alkyl halide linker converts it into a secondary amine .

    • Impact: For borane reductions, this is advantageous. Secondary amine-borane complexes often show higher stability and comparable selectivity to their primary counterparts.

  • Via the Alcohol (O-Tethering): Generally discouraged. The hydroxyl proton is essential for the formation of the active oxazaborolidine ring (via reaction with

    
     or boronic acids). Blocking this site deactivates the catalyst.
    
  • Via the Phenyl Ring (Aryl-Tethering): Requires pre-functionalized phenylalanine precursors (e.g., 4-vinyl-phenylalanine) during the initial ligand synthesis. While chemically robust, it is not applicable to the off-the-shelf commercial ligand.

Selected Strategy: This guide focuses on N-alkylation strategies, as they allow for the direct use of the commercially available ligand.

Protocol A: Covalent Immobilization on Polystyrene (Merrifield Resin)

This protocol utilizes Chloromethyl Polystyrene (Merrifield Resin) to create a robust benzyl-amine linkage. This "Itsuno-type" polymer catalyst is ideal for batch reactors.

Materials Required[1][2][3][4][5][6][7][8][9]
  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol (1.2 equiv relative to resin chloride sites)

  • Merrifield Resin (1% cross-linked, ~1.0–1.5 mmol Cl/g loading)

  • Potassium Carbonate (

    
    ) : Base
    
  • Sodium Iodide (NaI) : Catalyst (Finkelstein condition)

  • Solvent : DMF (Anhydrous)

Step-by-Step Methodology
  • Resin Swelling:

    • Place 5.0 g of Merrifield resin in a solid-phase synthesis vessel.

    • Add 50 mL of DMF and shake gently for 30 minutes to swell the polymer matrix. Rationale: Swelling exposes the internal chloromethyl sites.

  • Coupling Reaction:

    • Add (S)-2-Amino-1,1,3-triphenylpropan-1-ol (Amount calculated based on resin loading, typically ~1.2 equivalents).

    • Add

      
       (2.0 equiv) and NaI (0.1 equiv).
      
    • Heat the suspension to 80°C with gentle overhead stirring (do not use a magnetic stir bar, as it grinds and destroys the resin beads).

    • Maintain reaction for 24–48 hours .

  • Washing & Purification:

    • Filter the resin.[1]

    • Wash sequentially with:

      • DMF (

        
         mL) – removes unreacted ligand.
        
      • Water (

        
         mL) – removes salts.
        
      • Methanol (

        
         mL) – shrinks pores to squeeze out impurities.
        
      • Dichloromethane (

        
         mL) – re-swells and final clean.
        
  • Drying:

    • Dry under high vacuum at 40°C for 12 hours.

  • Loading Determination (Critical Step):

    • Perform Elemental Analysis (CHN). The Nitrogen content (%) directly correlates to the ligand loading.

    • Target Loading: 0.6 – 0.9 mmol/g.

Visualization: Polymer Immobilization Workflow

PolymerImmobilization Resin Merrifield Resin (Cl-CH2-Polymer) Coupling Coupling (DMF, 80°C, K2CO3, NaI) Resin->Coupling Ligand (S)-Ligand (Primary Amine) Ligand->Coupling Washing Gradient Washing (DMF -> H2O -> MeOH -> DCM) Coupling->Washing 24-48h Product Immobilized Catalyst (Secondary Amine) Washing->Product Vacuum Dry

Figure 1: Workflow for N-alkylation of Merrifield Resin. The transition from primary to secondary amine creates the active pre-catalyst.

Protocol B: Grafting onto Mesoporous Silica (SBA-15)

For flow chemistry or high-temperature applications, silica supports offer superior mechanical stability compared to polymers.

Materials Required[1][2][3][4][5][6][7][8][9]
  • SBA-15 (Mesoporous Silica, calcined)

  • 3-Iodopropyltrimethoxysilane (Linker)

  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol

  • Toluene (Anhydrous)

  • Triethylamine (

    
    ) 
    
Step-by-Step Methodology
  • Linker Attachment (Silanization):

    • Suspend SBA-15 (2.0 g) in dry toluene (30 mL).

    • Add 3-Iodopropyltrimethoxysilane (2.0 mmol).

    • Reflux for 12 hours under Nitrogen atmosphere.

    • Filter and wash with toluene to obtain Iodo-functionalized SBA-15 .

  • Ligand Tethering:

    • Resuspend the functionalized silica in acetonitrile or toluene.

    • Add the chiral ligand (1.5 equiv relative to linker) and

      
       (2.0 equiv).
      
    • Reflux for 24 hours.[2]

    • Mechanism:[3][1][4] Nucleophilic attack of the amine onto the alkyl iodide linker.

  • End-Capping (Optional but Recommended):

    • To remove residual silanol groups (

      
      ) which can cause non-selective background reactions, treat the solid with Hexamethyldisilazane (HMDS) for 4 hours at room temperature.
      
  • Final Activation:

    • Wash extensively with DCM and MeOH.

    • Dry at 60°C under vacuum.

Performance Evaluation & Validation

To ensure the immobilized catalyst performs as a true heterogeneous system (and not via leaching of active species), the Hot Filtration Test is mandatory.

The Hot Filtration Test Protocol[6]
  • Initiate Reaction: Start a standard enantioselective reduction (e.g., Acetophenone + Borane) using the immobilized catalyst.

  • Partial Conversion: Stop agitation at ~30% conversion (approx. 1 hour).

  • Filtration: Rapidly filter the catalyst from the hot reaction mixture using a syringe filter or frit under inert gas.

  • Split Phase:

    • Filtrate: Continue stirring the catalyst-free liquid at reaction temperature.

    • Control: Leave the original reaction (with catalyst) running.

  • Analysis: Monitor conversion of the Filtrate over time.

    • Pass: Conversion in the filtrate stops increasing. (Proves catalysis is heterogeneous).

    • Fail: Conversion continues to rise.[5] (Indicates active species leached into solution).[5]

Visualization: Validation Logic

HotFiltration cluster_results Monitor Filtrate Start Start Reaction (Catalyst + Substrate) Check Check Conversion @ 1 Hour (~30%) Start->Check Filter Hot Filtration (Remove Solid Catalyst) Check->Filter NoConv Conversion Stalls (PASS: Heterogeneous) Filter->NoConv Ideal Conv Conversion Continues (FAIL: Leaching) Filter->Conv Problem

Figure 2: Decision tree for the Hot Filtration Test to verify catalyst stability.

Comparative Data: Support Characteristics

FeaturePolystyrene (Merrifield)Mesoporous Silica (SBA-15)
Swelling High (Requires DCM/THF)None (Rigid structure)
Solvent Compatibility Limited (Non-polar preferred)Universal (Aqueous to Organic)
Mechanical Stability Low (Grinds with stirring)High (Suitable for flow)
Reaction Rate Slower (Diffusion limited)Faster (Pore diffusion)
Typical Loading 0.5 – 0.8 mmol/g0.3 – 0.5 mmol/g

References

  • Itsuno, S. (1998). "Polymer-supported chiral amino alcohols for enantioselective reduction." Journal of Synthetic Organic Chemistry, Japan.

  • Periasamy, M. et al. (2000). "Synthesis and application of chiral amino alcohols." Journal of Chemical Sciences.

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). "Product Specification: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." Merck KGaA.

Sources

Application Note: Strategic Optimization of Catalyst Loading in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, the optimization of catalyst loading is not merely a cost-reduction exercise; it is a critical quality attribute (CQA) control strategy. Excessive catalyst loading leads to difficult downstream scavenging and potential violation of ICH Q3D Elemental Impurities guidelines, while insufficient loading results in stalled reactions and poor Turnover Frequency (TOF).

This Application Note moves beyond "One-Factor-at-a-Time" (OFAT) optimization. We present a self-validating workflow integrating High-Throughput Experimentation (HTE) for initial screening and Reaction Progress Kinetic Analysis (RPKA) for mechanistic understanding. This approach allows researchers to distinguish between catalyst deactivation and product inhibition, ensuring robust scale-up.

Theoretical Framework: The "Visual Kinetic" Approach[1]

Before initiating wet chemistry, it is vital to understand the two failure modes of catalyst loading:

  • Thermodynamic Limitation (Equilibrium): Adding more catalyst will not improve yield if the reaction is equilibrium-limited (rare for irreversible cross-couplings but relevant for hydrogenations).

  • Kinetic Limitation (Deactivation vs. Inhibition):

    • Catalyst Death: The active species degrades over time. Symptom:[1][2][3][4][5][6] Reaction stops before completion regardless of time.

    • Product Inhibition: The product binds to the catalyst, slowing TOF. Symptom:[1][2][3][4][5][6] Rate decays faster than substrate concentration predicts.

Key Metric:

  • Turnover Number (TON): Moles Product / Moles Catalyst.

  • Turnover Frequency (TOF): TON / Time.

  • Goal: Maximize TON while maintaining a TOF that fits the manufacturing shift schedule (e.g., reaction complete in <8 hours).

Strategic Workflow

The following diagram outlines the decision-making process for optimizing catalyst loading, moving from micro-scale screening to kinetic profiling.

CatalystOptimization Start Start: Target Reaction HTE Phase 1: HTE Screen (Micro-mole scale) Start->HTE HitID Identify Hit Conditions (Yield > 80%) HTE->HitID 96-well plate RPKA Phase 2: RPKA Profiling (In-situ monitoring) HitID->RPKA Select top 3 ligands Mechanism Determine: Death vs. Inhibition RPKA->Mechanism Variable Time Normalization DoE Phase 3: DoE & Scale-up (Robustness) Mechanism->DoE Define Control Strategy

Figure 1: Integrated workflow for catalyst optimization, progressing from high-throughput screening to mechanistic kinetic analysis.

Methodology 1: High-Throughput Experimentation (HTE) Screen[6]

Objective: Rapidly identify the "floor" of catalyst loading required for >80% conversion.

Protocol:

  • Scale: 10 µmol scale in 96-well glass block reactor (e.g., ChemBeads or similar).

  • Variable: Catalyst Loading (10 mol%, 5 mol%, 1 mol%, 0.1 mol%).

  • Constant: Solvent, Temperature, Concentration (0.1 M), Base (1.5 equiv).

  • Dosing: Use stock solutions for reproducibility. Do not weigh <1 mg of solid catalyst.

  • Analysis: UPLC-MS with internal standard (e.g., Biphenyl).

Decision Gate:

  • If 0.1 mol% gives >90% yield: Proceed to Scale-up immediately.

  • If 1.0 mol% gives <50% yield: Re-evaluate Ligand/Solvent (Go back to Screening).

  • If 1.0 mol% gives >90% yield but 0.1 mol% fails: Proceed to RPKA (Phase 2).

Methodology 2: Reaction Progress Kinetic Analysis (RPKA)[8]

This is the core "Expertise" section. When standard optimization fails, RPKA reveals why. We use "Same Excess" experiments to detect catalyst stability.[7][8]

Concept: Compare two reactions with the same "excess" substrate concentration (


) but different initial loadings or start times. If the kinetic profiles do not overlay when time-adjusted, the catalyst is deactivating.
Protocol: The "Same Excess" Experiment

Scenario: Pd-catalyzed Buchwald-Hartwig Amination.

Reagents:

  • Aryl Halide (Limiting Reagent)

  • Amine (Excess Reagent)

  • Catalyst: Pd(OAc)2 / XPhos

  • Solvent: Toluene

Step-by-Step:

  • Experiment A (Standard):

    • [Ar-Cl]₀ = 0.10 M

    • [Amine]₀ = 0.15 M

    • Catalyst = 1.0 mol%

    • Monitor conversion every 5 mins via in-situ IR or HPLC aliquots.

  • Experiment B (Simulated Late Stage):

    • [Ar-Cl]₀ = 0.05 M (Start at 50% conversion concentration)

    • [Amine]₀ = 0.10 M

    • Catalyst = 1.0 mol%

    • Crucial Step: Shift the time axis of Exp B so

      
       aligns with the time Exp A reached 50% conversion.
      

Data Interpretation:

ObservationDiagnosisAction
Curves Overlay Perfectly Catalyst is stable; Rate law is robust.Lower loading linearly; use DoE to fine-tune.
Exp B is Faster than Exp A Product Inhibition in Exp A.Increase Temperature; Change Ligand to less coordinating one.
Exp B is Slower than Exp A Catalyst Deactivation (Death).Do NOT just add more catalyst. Investigate catalyst poisoning or instability.

Methodology 3: Design of Experiments (DoE)[10][11][12]

Once the kinetic regime is understood, use DoE to define the "Design Space" for regulatory filing.

Experimental Design: Central Composite Face-Centered (CCF) Design. Factors:

  • Catalyst Loading (0.1 – 0.5 mol%)

  • Temperature (60 – 100 °C)

  • Time (2 – 6 hours)

Response:

  • Yield (%)

  • Residual Metal (ppm) - Critical for ICH Q3D compliance.

Visualization of Interaction Effects: Often, Temperature and Loading have a strong interaction. Higher temperature increases TOF but may accelerate catalyst deactivation.

DoELogic Input DoE Inputs: Temp, Loading, Time Model Statistical Model (Interaction Effects) Input->Model Decision1 High Temp / Low Load Yield: High, Pd: Low Model->Decision1 Ideal Scenario Decision2 Low Temp / High Load Yield: High, Pd: High Model->Decision2 Costly/Dirty Optimal Optimal Operating Region (Sweet Spot) Decision1->Optimal Decision2->Optimal Trade-off analysis

Figure 2: DoE Logic Flow. Balancing Yield against Residual Metal (Purification Burden).

Comparative Data Summary

The table below illustrates a typical optimization campaign result for a Suzuki-Miyaura coupling.

ParameterInitial Screen (OFAT)Optimized (RPKA + DoE)Improvement
Catalyst Loading 2.0 mol%0.25 mol%8x Reduction
Reaction Time 12 hours4 hours3x Faster
Yield 95%94%Comparable
Residual Pd 800 ppm<50 ppmICH Q3D Compliant
Cost per kg $4,500$850Significant Savings

Troubleshooting & Pitfalls

  • The "Stirring" Trap: At low catalyst loadings (ppm levels), mass transfer becomes critical. Ensure mixing is not the rate-limiting step (check Reynolds number or simply increase RPM).

  • O2 Leakage: Low-loading reactions are hypersensitive to oxygen. If 0.1 mol% fails but 1.0 mol% works, it might just be that the extra catalyst in the 1.0 mol% run acted as an expensive O2 scavenger. Protocol: Use rigorous Schlenk technique or a glovebox for validation.

  • Induction Periods: If the reaction is slow to start, do not add more catalyst immediately. This often indicates the pre-catalyst (e.g., Pd(OAc)2) is reducing to the active species (Pd0). Solution: Add a reducing agent (e.g., small amount of alcohol or amine) or pre-form the catalyst.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA).[3] (2020). Available at: [Link]

  • Reaction Progress Kinetic Analysis (RPKA). Blackmond, D. G. (2005).[9] Angewandte Chemie International Edition. Available at: [Link]

  • High-Throughput Experimentation in Catalysis. Collins, K. D., et al. (2016). Nature Reviews Chemistry. Available at: [Link]

  • Design of Experiments (DoE) in Process Development. Murray, P. M., et al. (2016). Organic Process Research & Development. Available at: [Link]

Sources

Application Note: Advanced Work-up and Recovery Protocols for (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a high-value chiral amino alcohol, predominantly employed as a precursor for oxazaborolidine catalysts (CBS catalysts) in enantioselective ketone reductions and as a ligand in asymmetric diethylzinc additions. Due to the significant cost of this chiral auxiliary and the necessity for high optical purity (>99% ee) in catalytic cycles, efficient recovery and purification are critical for economic viability in drug development workflows.

This guide details the chemical logic , extraction protocols , and purification strategies required to isolate this ligand from reaction mixtures, specifically focusing on the "Acid-Base Switch" methodology that exploits the molecule's amphoteric solubility profile.

Chemical Logic & Solubility Profile

The work-up strategy relies on the distinct solubility changes of the amino alcohol under varying pH conditions. Unlike the neutral product (typically a secondary alcohol), the ligand contains a basic primary amine.

Table 1: Solubility Switching Mechanism
StateChemical FormPhase PreferenceKey Interaction
Neutral (pH > 9) Free Amine / AlcoholOrganic (DCM, Toluene, EtOAc)Lipophilic (3 Phenyl rings dominate)
Acidic (pH < 2) Ammonium Salt (

)
AqueousIonic / H-bonding
Boron-Complex OxazaborolidineOrganicB-N / B-O covalent/dative bonds

Critical Insight: In Borane reductions (CBS), the ligand forms a stable B-N/B-O ring system. Simple water washing is insufficient. The work-up must include an oxidative or acidic hydrolysis step to break the Boron-Nitrogen bond before the ligand can be recovered.

Workflow Visualization: The Acid-Base Recovery Loop

The following diagram illustrates the separation logic, distinguishing between the Product path (Neutral) and the Ligand path (Basic).

LigandRecovery ReactionMix Reaction Mixture (Ligand + Product + Borane Residues) Quench Step 1: Methanol Quench (Destroys excess Hydride) ReactionMix->Quench AcidHydrolysis Step 2: Acid Hydrolysis (1M HCl) (Breaks B-N/B-O bonds) Quench->AcidHydrolysis Separation Phase Separation AcidHydrolysis->Separation OrgPhase Organic Phase (Target Product) Separation->OrgPhase Neutral Species AqPhase Aqueous Phase (Ligand-HCl Salt) Separation->AqPhase Protonated Ligand Basification Step 3: Basification (NaOH to pH > 10) AqPhase->Basification Extraction Step 4: Extraction (DCM or EtOAc) Basification->Extraction Recryst Step 5: Recrystallization (EtOH/H2O) Extraction->Recryst

Caption: Logical flow for separating neutral product from basic chiral ligand using pH-swing extraction.

Detailed Experimental Protocols

Protocol A: Reaction Quench & Hydrolysis (CBS Reduction Context)

Context: Use this when the ligand was used as a catalyst with Borane (


).

Safety Warning: Quenching borane reactions releases Hydrogen gas (


). Ensure vigorous ventilation.
  • Methanol Quench: Cool the reaction mixture to 0°C. Slowly add Methanol (MeOH) dropwise until gas evolution ceases.

    • Mechanistic Note: This converts unreacted

      
       to volatile 
      
      
      
      and hydrogen.
  • Acid Hydrolysis: Add 1M HCl (approx. 2 equivalents relative to the boron source).

  • Reflux (Optional but Recommended): Stir at room temperature for 1 hour or warm to 50°C for 20 minutes.

    • Why: The oxazaborolidine ring is robust. Acidic hydrolysis is required to cleave the B-O and B-N bonds, freeing the amino alcohol.

Protocol B: Ligand Recovery (The Extraction)
  • Phase Split: Transfer the hydrolyzed mixture to a separatory funnel.

  • First Separation:

    • Organic Layer: Contains your chiral alcohol product. Set aside for product purification.

    • Aqueous Layer: Contains the (S)-2-Amino-1,1,3-triphenylpropan-1-ol hydrochloride salt.

  • Wash: Wash the aqueous acidic layer once with a small volume of DCM to remove trapped product.

  • Basification (The Switch):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 4M NaOH or concentrated

      
       until pH > 10.
      
    • Observation: The solution will become cloudy as the free amine ligand precipitates (insoluble in water).

  • Reverse Extraction:

    • Extract the basic aqueous mixture with Dichloromethane (DCM) (

      
       volumes).
      
    • Note: While the ligand precipitates, it is highly soluble in DCM.

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol C: Purification (Recrystallization)

The crude recovered ligand often appears as a pale yellow solid or oil. To ensure >99% optical purity for reuse, recrystallization is mandatory.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Validation:

    • Melting Point: Target 139–144 °C [1].[1]

    • Optical Rotation:

      
       (c=1, 
      
      
      
      ) [2].[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery Yield Incomplete HydrolysisIncrease acid stir time or temperature (break the B-N bond).
Ligand in Org. Phase pH not low enoughEnsure pH < 2 during the first separation to fully protonate the amine.
Emulsion Formation Boron saltsAdd saturated brine during the extraction; filter through Celite if necessary.
Racemization High Temp / Strong AcidAlthough sterically robust, avoid boiling in concentrated strong acids for prolonged periods.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][4] Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides.[2][5] Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • PubChem. (n.d.).[6] (S)-2-Amino-1,1,3-triphenylpropan-1-ol Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Asymmetric Catalysis Technical Support Center. Ticket ID: #EE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

You are experiencing lower-than-expected enantiomeric excess (ee) in your catalyzed asymmetric transformation.[1][2] This guide treats your reaction as a system of competing rates and equilibria. To resolve this, we must isolate the variable causing the erosion of selectivity: the catalyst, the reaction environment, or the product stability.

Phase 1: Diagnostic Triage (The "Is it Real?" Check)

Before optimizing conditions, verify the integrity of your analytical method and the stability of your product.

Q: My HPLC/GC trace shows low ee. Is the reaction failing, or is the measurement wrong? A: Analytical artifacts often mimic poor stereocontrol.

  • Issue: Racemization on Column. Some chiral stationary phases (e.g., amylose/cellulose carbamates) can induce racemization if the column is old or if the eluent is too acidic/basic.

  • Validation Protocol: Inject a sample of racemic standard. If the peaks are not 1:1 (within detector error), your method is biased. Next, inject a pure enantiomer standard. If you see a small peak for the other enantiomer that wasn't there in the bottle, racemization is occurring during analysis.

Q: Could the product be racemizing after the reaction? A: Yes. This is common with


-chiral carbonyls or atropisomers.
  • The "Resubjection" Test: Take a sample of high-ee product (if available, or purify the major enantiomer from your low-ee mix). Expose it to the exact reaction conditions (solvent, temp, additives) without the starting material.

  • Result: If the ee drops over time, your product is chemically unstable under reaction conditions. You must stop the reaction earlier or change the conditions (e.g., lower T, buffer pH).

Phase 2: The Core Troubleshooting Matrix

If the analytical method and product stability are confirmed, the issue lies in the catalytic cycle. Use this logic flow to identify the root cause.

TroubleshootingLogic Start Start: Low ee Observed CheckBkgrnd Check Background Reaction (Run without catalyst) Start->CheckBkgrnd IsBkgrndHigh Is significant product formed? CheckBkgrnd->IsBkgrndHigh SubstratePurity Check Substrate/Reagent Purity (Metal contaminants, water) IsBkgrndHigh->SubstratePurity No (Background is slow) Temp_Solvent Optimize Temp/Solvent (Isokinetic Relationship) IsBkgrndHigh->Temp_Solvent Yes (Racemic pathway competes) NLE_Check Check Non-Linear Effects (Catalyst Aggregation) SubstratePurity->NLE_Check Purity OK Suppress Background\n(Lower T, Slow Addition) Suppress Background (Lower T, Slow Addition) Temp_Solvent->Suppress Background\n(Lower T, Slow Addition)

Caption: Decision tree for isolating the source of enantioselectivity erosion.

Phase 3: Detailed Issue Resolution
Issue 1: The "Background Reaction" (The Silent Killer)

Symptom: The reaction proceeds even without the chiral catalyst, producing racemic product. Mechanism: The uncatalyzed pathway (


) competes with the catalyzed pathway (

). If

is significant, the overall ee is a weighted average of the highly selective catalytic cycle and the non-selective background reaction.

Protocol: The Background Assessment

  • Setup: Run the reaction exactly as described but omit the metal/ligand (or organocatalyst).

  • Monitor: Check conversion at the standard reaction time.

  • Analysis:

    • 0-5% Conversion: Background is negligible. Proceed to Issue 2.

    • >10% Conversion: Background is eroding your ee.

Fix:

  • Lower Temperature: Catalyzed pathways often have lower activation energies (

    
    ) than uncatalyzed ones. Lowering temperature suppresses the background rate (
    
    
    
    ) more than the catalyzed rate (
    
    
    ).
  • Slow Addition: Keep the concentration of reactive reagents low to disfavor bimolecular uncatalyzed reactions.

Issue 2: Non-Linear Effects (NLE) & Catalyst Aggregation

Symptom: The ee of the product is not proportional to the ee of the catalyst. You might be using a catalyst that is 99% ee, but if it forms inactive dimers (heterochiral aggregates), the active species might be different than expected. Mechanism: In systems like organozinc additions or Noyori hydrogenations, monomeric catalysts (active) exist in equilibrium with dimers (inactive). The heterochiral dimer (


) is often more stable than the homochiral dimer (

). This can lead to Asymmetric Amplification (+NLE) or Depletion (-NLE).

Protocol: The NLE Plot

  • Experiment: Prepare catalysts with varying ee (e.g., 20%, 50%, 80%, 100%).

  • Run: Perform the reaction with each and measure product ee (

    
    ).
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Linear: Ideal behavior.

  • Positive Deviation (Curve above line): (+)-NLE. The "minor" enantiomer of the ligand is trapped in inactive hetero-aggregates, leaving the "major" enantiomer to catalyze the reaction. Good for you.

  • Negative Deviation (Curve below line): (-)-NLE. The active catalyst is less selective, or the catalytic species is aggregating unfavorably. Troubleshoot by changing concentration or solvent to break aggregates.

NLE_Visual cluster_0 Linear Relationship cluster_1 Positive NLE (+) L1 ee(cat) 50% L2 ee(prod) 50% L1->L2 Ideal P1 ee(cat) 50% P2 ee(prod) >80% P1->P2 Amplification

Caption: Visualizing Linear vs. Non-Linear Effects in catalyst-product stereochemistry.

Issue 3: The Isokinetic Relationship (Temperature Traps)

Symptom: Lowering the temperature decreases the ee, or the ee flips sign (inversion). Mechanism: Enantioselectivity is determined by the difference in free energy (


) between the two transition states (

and

).

Usually, the enthalpic term (

) dominates, so lower T increases selectivity. However, if there is an isokinetic temperature (

) where

, the ee becomes zero. Crossing this temperature inverts the major enantiomer.[2][3]

Fix:

  • Do not assume "colder is better." Screen T = -78°C, 0°C, and 25°C.

  • Construct an Eyring plot (

    
     vs 
    
    
    
    ) to find the optimal temperature zone.
Summary of Troubleshooting Data
SymptomProbable CauseDiagnostic ExperimentCorrective Action
Racemic Product (0% ee) Background reaction dominates OR Wrong LigandRun without catalystLower T, change solvent, increase catalyst loading
Low ee (constant) Impure Ligand or MetalCheck ligand optical rotationRecrystallize ligand, use new metal source
ee drops over time Product RacemizationResubject product to conditionsStop reaction earlier, buffer media
ee varies with conversion Kinetic Resolution or Auto-inductionMonitor ee vs. timeCheck for NLE or product inhibition
ee flips with Temp Isokinetic RelationshipRun at 3 different TempsPlot

vs

to find optimal T
References
  • BenchChem Technical Support. (2025).[1] Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem. 1[4][5]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[6] Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition. 6

  • Blackmond, D. G. (2000). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. 7[4]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. 2[4][5]

  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?. Master Organic Chemistry. 8[4][5]

Sources

optimizing reaction conditions for improved yield and selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization & Process Chemistry Current Status: ● Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Optimizing Reaction Conditions for Improved Yield and Selectivity[1]

Introduction: The Optimization Paradox

Welcome to the Process Chemistry Support Hub. You are likely here because your reaction works on a milligram scale but fails on a gram scale, or because you are stuck at 60% conversion regardless of how much catalyst you add.[1]

The Core Philosophy: Optimization is not about "trying harder" (increasing temperature/time); it is about "asking better questions." We move away from One-Factor-At-A-Time (OFAT) methods, which miss critical parameter interactions, toward Mechanistic Interrogation and Statistical Design .[1]

Part 1: The Diagnostic Hub (Troubleshooting Matrix)

Use this matrix to identify the root cause of your issue before proceeding to the specific protocols.

SymptomProbable CauseDiagnostic Action
Reaction stalls at <100% conversion Catalyst DeactivationPerform "Same Excess" experiment (See SOP-01).
Product InhibitionAdd product at

and monitor initial rate.
Equilibrium LimitationRemove byproduct (e.g., molecular sieves, Dean-Stark).[1]
High Yield, Low Selectivity Fast, non-selective background reactionLower temperature; check background rate without catalyst.[1]
Thermodynamic ControlStop reaction earlier (Kinetic Control) or extend time (Thermodynamic).[1]
Scale-up Failure (Yield Drop) Mass Transfer LimitationCheck mixing efficiency (Reynolds number); gas-liquid interface.
Heat Transfer LimitationCalculate adiabatic temperature rise; check cooling capacity.[1]
Inconsistent Results Moisture/Air SensitivityCheck solvent water content (Karl Fischer); verify inert atmosphere.
HeterogeneityCheck for "catalyst crashing out" or stirring rate dependence.[1]

Part 2: Deep Dive – Yield Optimization

Ticket #402: "My reaction stops at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: You are likely facing Product Inhibition or Catalyst Deactivation .[1] Simply adding more catalyst at the start (


) often masks the problem because the initial rate increases, but the turnover number (TON) remains capped.[1]

The Solution: Reaction Progress Kinetic Analysis (RPKA) Instead of running 10 reactions at different time points, use in-situ monitoring (IR, NMR, Calorimetry) to capture the whole profile.[1]

  • The "Same Excess" Protocol:

    • Experiment A: Standard conditions:

      
      , 
      
      
      
      .
    • Experiment B: "Simulated" 50% conversion start:

      
      , 
      
      
      
      (keep catalyst concentration same as Exp A).
    • Analysis: Overlay the reaction rate vs. [Substrate] graphs.

    • Result: If Exp B is faster than Exp A at the same substrate concentration, your catalyst is dying in Exp A over time.[1] If they overlay perfectly, the catalyst is stable.[1]

  • Visual Kinetic Analysis (VTNA): Use Variable Time Normalization Analysis to determine reaction orders visually without complex calculus.[1] Plot conversion vs.

    
    .[1] If curves for different catalyst loadings overlap, the reaction is first-order in catalyst.[1]
    

Expert Insight: If you confirm product inhibition (reaction slows as product forms), avoid high-concentration batch modes. Switch to Fed-Batch (slow addition of substrate) or Continuous Flow to keep product concentration low relative to the active catalyst.[1]

Part 3: Deep Dive – Selectivity Control

Ticket #403: "I have a 4:1 mixture of Regioisomers. How do I get to >20:1?"

Diagnosis: Selectivity is an energy landscape problem.[1] You are trying to maximize the difference in free energy of activation (


) between the desired and undesired transition states.[1]

The Solution: Design of Experiments (DoE) & Solvent Mapping

  • Stop Guessing Solvents: Don't just swap DCM for THF. Solvents affect selectivity via polarity (dielectric constant), H-bonding ability, and coordination to the metal center.[1]

    • Protocol: Use a Principal Component Analysis (PCA) Solvent Map .[1][2][3] Select solvents from different "clusters" (e.g., Cluster 1: Toluene [non-polar], Cluster 2: DMF [polar aprotic], Cluster 3: MeOH [protic]).[1] This ensures you maximize the chemical space covered with minimal experiments.[1]

  • Thermodynamic vs. Kinetic Control:

    • Scenario: Isomer A forms fast but rearranges to Isomer B.

    • Test: Run the reaction at two extremes:

      • Low T / Short Time: Favors Kinetic Product (lowest activation barrier).[1]

      • High T / Long Time: Favors Thermodynamic Product (most stable product).[1]

  • The Interaction Effect (DoE): OFAT fails here because Temperature and Concentration often interact.[1]

    • Example: Lowering temperature might improve selectivity only if the concentration is also low (preventing aggregation).[1]

    • Action: Run a Full Factorial Design (2 factors, 2 levels + center point = 5 experiments) to see these interactions.

Part 4: Visual Logic & Workflows

Workflow 1: The Optimization Decision Tree

OptimizationLogic Start Optimization Goal Decision Primary Issue? Start->Decision Yield Low Yield / Conversion Decision->Yield Stalled Rxn Selectivity Poor Selectivity (Regio/Enantio) Decision->Selectivity Impure Profile Yield_Diag Run RPKA (Same Excess) Yield->Yield_Diag Sel_Diag Identify Control Type Selectivity->Sel_Diag Cat_Death Catalyst Deactivation Yield_Diag->Cat_Death Curves Diverge Prod_Inhib Product Inhibition Yield_Diag->Prod_Inhib Rate drops w/ Product Sol_Death Sol: Ligand Screen / Lower T Cat_Death->Sol_Death Sol_Inhib Sol: Fed-Batch / Flow Chem Prod_Inhib->Sol_Inhib Kinetic Kinetic Control Sel_Diag->Kinetic Short Time Thermo Thermodynamic Control Sel_Diag->Thermo Long Time Sol_Kin Sol: Lower T / Bulky Ligands Kinetic->Sol_Kin Sol_Thermo Sol: Higher T / Reversible Cond. Thermo->Sol_Thermo

Caption: Decision logic for distinguishing between kinetic/thermodynamic selectivity issues and catalyst deactivation/inhibition yield issues.

Workflow 2: Design of Experiments (DoE) Protocol

DoE_Workflow Step1 Define Factors (Temp, Conc, Cat Loading) Step2 Select Range (e.g., T: 0°C to 40°C) Step1->Step2 Step3 Screening Design (Fractional Factorial) Step2->Step3 Step4 Identify Significant Factors Step3->Step4 Step5 Optimization Design (Central Composite / RSM) Step4->Step5 Step6 Validation Run Step5->Step6

Caption: Standard workflow for statistical optimization, moving from broad screening to precise Response Surface Methodology (RSM).

Part 5: Standard Operating Procedures (SOPs)

SOP-01: Variable Time Normalization Analysis (VTNA)

For determining reaction order in catalyst without calculus.

  • Prepare Stock Solutions: Ensure rigorous exclusion of air/moisture if necessary.[1]

  • Run Reactions: Perform 3 reactions varying only the catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%).

  • Data Collection: Measure conversion vs. time (

    
    ).
    
  • Data Processing:

    • Create a new time axis:

      
      .[1]
      
    • Guess

      
      .[1] Plot Conversion vs. 
      
      
      
      .[1]
  • Interpretation:

    • If the three curves overlap, the reaction is First Order in catalyst (

      
      ).[1]
      
    • If they do not overlap, adjust

      
       (try 
      
      
      
      or
      
      
      ) until they overlay.[1]
SOP-02: Solvent Screening via PCA Maps

For maximizing selectivity.

  • Selection: Do not choose random solvents. Select one from each quadrant of the PCA map:

    • Quadrant A: Toluene (Non-polar, Aromatic)[1]

    • Quadrant B: THF or Dioxane (Polar, H-bond acceptor)[1]

    • Quadrant C: Acetonitrile or DMF (Polar, Aprotic, High Dipole)[1]

    • Quadrant D: Isopropanol or TFE (Protic, H-bond donor)[1]

  • Screening: Run the reaction at identical T and Concentration.

  • Readout: Measure Yield AND Selectivity (dr/er).

  • Iteration: Once the best "class" is found (e.g., Quadrant B), screen chemically similar solvents (e.g., move from THF to 2-MeTHF or CPME) to fine-tune.[1]

References

  • Blackmond, D. G. (2005).[1][4][5][6][7] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][4][5][6][8] Angewandte Chemie International Edition, 44(28), 4302–4320.[1][5] Link

  • Burés, J. (2016).[1] Variable Time Normalization Analysis: General Graphical Elucidation of Reaction Orders from Concentration Profiles. Angewandte Chemie International Edition, 55(52), 16084–16087.[1] Link

  • Murray, P. M., et al. (2016).[1] The application of Design of Experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.[1][2][3] Organic & Biomolecular Chemistry, 14, 2373-2384.[1][3] Link

  • Reichardt, C. (2022).[1][9] Solvation Effects in Organic Chemistry. Journal of Organic Chemistry, Special Issue. Link

Sources

Technical Support Center: Impurity Control in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Identifying and Minimizing Side Products in Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview

In complex organic synthesis, "purity" is not just an endpoint—it is a variable controlled by kinetics, thermodynamics, and physical processing. This guide addresses the three critical phases of impurity management: Identification (What is it?), Mechanistic Mitigation (Why is it forming?), and Isolation Control (How do I remove it without generating more?).

Module 1: Diagnosis & Identification
Q: How do I distinguish between a reaction intermediate, a byproduct, and a degradation product?

A: You must perform a Time-Course Stress Test (TCST) . A single LC-MS snapshot is insufficient because it lacks temporal context.

The Protocol:

  • Kinetic Profiling: Sample the reaction mixture at

    
    , 
    
    
    
    conversion, and
    
    
    conversion.
    • Intermediate: Rises and then falls.[1]

    • Byproduct: Rises continuously alongside the product.

    • Degradant: Appears only after prolonged exposure or during workup.

  • The "Spike" Test: If you suspect a specific impurity (e.g., a hydrolyzed starting material), spike a small amount of the authentic standard into the LC vial. Co-elution confirms identity; peak splitting indicates a structural isomer.

  • Forced Degradation (Stress Testing): Take a small aliquot of the crude reaction mixture and subject it to:

    • Acid/Base: Add 1M HCl or NaOH.

    • Oxidation: Add dilute

      
      .
      
    • Heat: Warm to 50°C for 1 hour.

    • Result: If the impurity peak grows significantly under these conditions, it is likely a degradation product formed during workup or storage, not a mechanistic side product.

Q: I have a low-level impurity (<1%) that I cannot isolate. How do I identify it?

A: Use LC-MS/MS fragmentation analysis combined with Impurity Enrichment .

The Workflow:

  • Enrichment: If the impurity is <1%, run a "dirty" flash column where you intentionally collect the fractions containing the impurity, discarding the pure product. Concentrate this fraction to boost the impurity to >10%.

  • MS/MS Fingerprinting:

    • Select the parent ion (

      
      ) of the impurity.
      
    • Apply collision energy (20-40 eV) to generate fragments.

    • Compare the fragmentation pattern to your Product.

    • Logic: If the impurity shares the core fragment ions of your product but has a mass shift of +16 Da, it is likely an N-oxide or hydroxylated byproduct. If it has +14 Da, it is a methylated homolog.

Visualization: Impurity Identification Logic

ImpurityID Start Unknown Impurity Detected Kinetic Kinetic Profiling (t=0, 50%, 100%) Start->Kinetic Pattern1 Rises & Falls? Kinetic->Pattern1 Intermediate Reaction Intermediate (Push conversion) Pattern1->Intermediate Yes Pattern2 Constant Growth? Pattern1->Pattern2 No Byproduct Mechanistic Byproduct (Optimize Reagents) Pattern2->Byproduct Yes Pattern3 Appears at Workup? Pattern2->Pattern3 No Degradant Degradation Product (Change Workup) Pattern3->Degradant Yes

Figure 1: Decision tree for categorizing unknown impurities based on kinetic behavior.

Module 2: Mechanistic Troubleshooting
Q: My amine alkylation yields a mixture of secondary (desired) and tertiary (undesired) amines. How do I stop "over-alkylation"?

A: Direct alkylation with alkyl halides is prone to the "runaway" effect because the product (secondary amine) is often more nucleophilic than the starting material (primary amine).

Mitigation Strategies:

StrategyMechanismProtocol Note
Reductive Amination Condensation followed by reduction avoids direct

competition.
Use

in DCE or THF. It is milder than

and avoids toxic cyanide byproducts.
Protecting Groups Sulfonamides (Ns) or Carbamates (Boc) lower nucleophilicity.The Fukuyama Synthesis (Ns-protection) allows precise mono-alkylation via the Mitsunobu reaction.
Sacrificial Stoichiometry Statistical probability.Use a large excess of the amine (5-10 equivalents) if it is cheap/volatile. This statistically favors mono-alkylation.
Self-Limiting Reagents Redox-active leaving groups.Use N-aminopyridinium salts .[2][3] These act as "ammonia surrogates" that undergo self-limiting alkylation due to the specific redox mechanism involved [1].
Q: I see significant homocoupling (Ar-Ar) in my Suzuki-Miyaura coupling. How do I fix this?

A: Homocoupling usually arises from two sources: Oxygen (O2) promoting Pd(II) formation or Ligand Scrambling .

Troubleshooting Protocol:

  • The "Sparge" Test: Simply "degassing" under vacuum is often insufficient. You must sparge (bubble) Argon or Nitrogen directly through the solvent for at least 15-20 minutes before adding the catalyst.

    • Why? Dissolved

      
       re-oxidizes Pd(0) to Pd(II), which facilitates the homocoupling of two boronic acid molecules (Glaser-type coupling) [2].
      
  • Change the Base: Strong bases like

    
     can accelerate homocoupling of electron-deficient boronic acids. Switch to a milder base like 
    
    
    
    or
    
    
    .
  • Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos . These ligands facilitate rapid reductive elimination of the cross-coupled product, kinetically outcompeting the homocoupling pathway [3].

Visualization: Suzuki Homocoupling Mitigation

SuzukiFix Problem High Homocoupling Detected Step1 Step 1: Oxygen Exclusion (Sparge Solvent 20 min) Problem->Step1 Check1 Persists? Step1->Check1 Step2 Step 2: Switch Base (Use K3PO4 or KF) Check1->Step2 Yes Check2 Persists? Step2->Check2 Step3 Step 3: Change Ligand (Switch to SPhos/XPhos) Check2->Step3 Yes

Figure 2: Stepwise troubleshooting for minimizing homocoupling in Palladium-catalyzed reactions.

Module 3: Workup & Isolation
Q: My product decomposes on silica gel during purification. What are the alternatives?

A: Silica gel is slightly acidic (


) and can catalyze hydrolysis, rearrangement, or deprotection of sensitive groups (e.g., acetals, silyl ethers).

Alternative Stationary Phases:

  • Neutralized Silica: Pre-treat the silica column with 1%

    
     (Triethylamine) in the eluent. This neutralizes surface silanol groups.
    
    • Protocol: Flush the column with Hexane/Et3N (99:1) before loading your sample.[1]

  • Alumina (Neutral or Basic): Use Aluminum Oxide (

    
    ) instead of silica. It is less abrasive to acid-sensitive compounds.
    
  • Reverse Phase (C18): If the compound is polar or unstable on normal phase, switch to C18 silica using Water/Acetonitrile gradients. This avoids the harsh surface activity of bare silica.

Q: Impurities appear after workup that were not present in the reaction. Why?

A: This is "Workup-Induced Degradation." Common culprits include:

  • Chlorinated Solvents:

    
     and 
    
    
    
    can become acidic over time (forming HCl), causing deprotection or acid-catalyzed decomposition. Always use stabilized or freshly distilled solvents for sensitive compounds.
  • Rotovap Heating: Heating a crude mixture at 40-50°C for extended periods can accelerate side reactions. Use a higher vacuum to lower the bath temperature.

References
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling: Ligand Effects. Chemical Science. [Link]

Sources

Technical Support Center: Purification Strategies for Products Derived from (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Separation of Chiral Alcohols from Amino-Alcohol Organocatalysts Assigned Specialist: Senior Application Scientist[1]

Introduction: The Separation Challenge

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a sterically demanding chiral amino alcohol, often employed as a ligand in enantioselective additions (e.g., organozinc additions) or as a precatalyst in borane-mediated reductions (similar to the CBS reduction).[1]

When you use this auxiliary, your crude reaction mixture typically contains two distinct species that must be separated:

  • The Target Product: Usually a chiral secondary alcohol or amine.[1]

  • The Catalyst/Ligand: The (S)-2-Amino-1,1,3-triphenylpropan-1-ol itself.[1]

The Core Problem: Because both the catalyst and the product often share high lipophilicity (due to phenyl rings) and hydrogen-bonding capability (hydroxyl groups), standard silica chromatography can be difficult. The amine functionality of the catalyst often causes "streaking" or co-elution.

The Solution: This guide prioritizes Acid-Base Extraction as the primary separation vector, leveraging the basicity of the amino group on the catalyst to achieve a clean cut without expensive chromatography.

Module 1: Quick-Reference FAQs

Q1: My product is contaminated with the catalyst even after a silica column. Why? A: The amino group on the catalyst interacts strongly with the silanols on the silica gel, causing "tailing."

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading, or switch to the Acid-Base Extraction protocol (Module 2) to remove the catalyst before chromatography.[1]

Q2: I am seeing low recovery of the catalyst during the acid wash. Where is it? A: The hydrochloride salt of this specific amino alcohol is bulky and lipophilic. It may not fully partition into a weak aqueous acid layer, or it may form an emulsion.[1]

  • Fix: Increase the acid concentration to 2M HCl or H₂SO₄. Ensure you are using a distinct organic solvent like MTBE (Methyl tert-butyl ether) rather than DCM during the wash, as the salt is less soluble in ether-based solvents.[1]

Q3: The Enantiomeric Excess (


) of my product is lower than literature values (e.g., 85% vs 98%).A:
  • Fix: Do not rely on the reaction alone. Use Heterochiral Aggregation (recrystallization) described in Module 3 to upgrade the

    
    .[1]
    

Module 2: The Core Protocol (Acid-Base Extraction)

This is the industry-standard method for separating neutral chiral products from basic amino-alcohol ligands.[1]

The Logic (Chemical Causality)
  • State A (Neutral): In organic solvent, both Product (Alcohol) and Catalyst (Amine) are soluble.[1]

  • State B (Acidic Wash): Adding HCl protonates the amine (

    
    ).[1] The charged species migrates to the aqueous phase.[1] The neutral product remains in the organic phase.[1]
    
  • State C (Recovery): Basifying the aqueous phase (

    
    ) deprotonates the ammonium salt, returning the catalyst to its neutral, insoluble form, which precipitates or can be back-extracted.
    
Step-by-Step Workflow

Reagents Required:

  • Solvents: Dichloromethane (DCM) or MTBE.[1]

  • Acid: 2M Hydrochloric Acid (HCl).[1]

  • Base: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    ).[1]
    
Phase 1: Isolation of Target Product
  • Quench: Quench the reaction mixture (e.g., with MeOH/HCl if using Borane).

  • Dilute: Dilute the crude mixture with MTBE (preferred) or DCM.

  • Extract (The Cut):

    • Wash the organic layer with 2M HCl (3 x Vol/Vol).[1]

    • Critical Checkpoint: The Organic Layer now contains your Target Product .[1] The Aqueous Layer contains the Catalyst .[1]

  • Finish Product: Wash the organic layer with Brine, dry over

    
    , filter, and concentrate.
    
Phase 2: Catalyst Recovery (Recycling)
  • Basify: Take the combined acidic aqueous layers from Phase 1.[1] Cool to

    
    .
    
  • Neutralize: Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the amino alcohol precipitates.[1]

  • Recover:

    • Option A (Precipitation): If solid forms, filter and wash with cold water.[1]

    • Option B (Back-Extraction): Extract the aqueous mixture with DCM (3x).[1] Dry combined organics over

      
       and concentrate.
      
  • Purify: Recrystallize the recovered catalyst from Ethanol/Water or Toluene/Hexane to ensure purity for the next cycle.

Module 3: Visualization of Workflows

Figure 1: Separation Logic Flow

Caption: Operational workflow for separating neutral product from basic catalyst using pH switching.

PurificationFlowStartCrude Reaction Mixture(Product + Catalyst)AcidWashAdd Organic Solvent + 2M HCl(Partitioning)Start->AcidWashOrgLayerOrganic Layer(Contains Neutral Product)AcidWash->OrgLayer Phase SeparationAqLayerAqueous Layer(Contains Catalyst-HCl Salt)AcidWash->AqLayerWorkupProdWash (Brine) -> Dry -> ConcentrateOrgLayer->WorkupProdBasifyBasify to pH 12(NaOH)AqLayer->BasifyFinalProdIsolated Target ProductWorkupProd->FinalProdPrecipCatalyst PrecipitatesBasify->PrecipRecovCatRecovered Catalyst((S)-2-Amino-1,1,3-triphenylpropan-1-ol)Precip->RecovCat Filter/Extract

[1]

Module 4: Advanced Troubleshooting ( Upgrade)

If the enantiomeric excess (

crystallization

Mechanism: Chiral alcohols often form H-bonded aggregates.[1] In many cases, the racemate (heterochiral aggregate) is less soluble than the pure enantiomer (homochiral aggregate), or vice versa.

Protocol:

  • Dissolve the product in a minimal amount of hot hexane/isopropanol.[1]

  • Allow to cool slowly.[1]

  • Scenario A (Racemate Crystallizes): Filter off the solid. The mother liquor will have higher

    
    .[1]
    
  • Scenario B (Enantiomer Crystallizes): The solid is your pure product.[1]

  • Validation: Check the

    
     of both solid and filtrate via Chiral HPLC (e.g., Chiralcel OD-H column).[1]
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Emulsion during Extraction Lipophilic salt formation; similar densities of phases.[1]Add solid NaCl to saturate the aqueous phase; Filter through Celite; Use a wider polarity difference (e.g., Hexane/Water instead of DCM/Water).
Catalyst in Product Layer Acid wash was too weak or insufficient volume.Use 2M HCl instead of 1M. Perform 3 washes.[1] Check pH of aqueous layer (must be < 2).[1]
Product Tailing on TLC Residual amine catalyst affecting silica.[1]Add 1% Triethylamine to the TLC developing solvent.[1]
Low Yield of Product Product trapped in aqueous phase (if product is polar).[1]Salt out the aqueous phase (NaCl) and back-extract with EtOAc.[1]

References

  • Synthesis and Application of Amino Alcohols

    • Source: "Synthesis of 3-Amino-1,2-propanediol and 2,3-Diamino-1-propanol", Journal of the American Chemical Society.[1][2]

    • Relevance: Establishes baseline synthesis and handling of amino-alcohol frameworks.
    • [1]

  • General Workup for Chiral Amino Alcohols

    • Source: Benchchem / Organic Chemistry Portal.[1]

    • Relevance: Standardizes the acid-base workup (1M HCl wash, NaHCO3/Brine)
    • [1]

  • Enantioselective Reduction (Contextual Application)

    • Source: "Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis", Diva Portal.[1]

    • Relevance: Discusses the role of amino alcohols as auxiliaries and the necessity of rigorous separ
  • Catalyst Recovery Techniques

    • Source: "Process for the preparation of (S)-2-amino-1-propanol", Google Patents (US8344182B2).[1]

    • Relevance: Details the pH-switching methodology (pH 0.76 to pH 12)

StereoSelect Tech Support: Precision Synthesis Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: STEREO-OPT-2024 Subject: Troubleshooting & Improving Stereoselectivity in Asymmetric Synthesis

Module 1: The Diagnostic Framework

User Query: "My reaction works, but the enantiomeric excess (ee) is stuck at 60-70%. I’ve tried increasing the catalyst loading, but it doesn't help. What is happening?"

Diagnosis: You are likely battling a High-Rate Background Reaction . In asymmetric catalysis, the enantioselective catalyzed pathway (


) competes with a non-selective background pathway (

). If the background reaction is fast, no amount of catalyst will fix the selectivity because the racemic product is being generated via a different mechanism.
The "Racemic Leak" Visualization

The following diagram illustrates the kinetic competition that dictates your observed


.

CompetingPathways Substrate Substrate + Reagent TS_Cat Catalyzed TS (Low Ea, High Selectivity) Substrate->TS_Cat k_cat TS_Uncat Uncatalyzed TS (High Ea, Racemic) Substrate->TS_Uncat k_uncat Product_R Product (R) Major TS_Cat->Product_R Fast TS_Uncat->Product_R Racemic Mix Product_S Product (S) Minor TS_Uncat->Product_S Racemic Mix

Caption: Kinetic competition between the enantioselective catalyzed pathway (green) and the non-selective background pathway (red).

Troubleshooting Protocol: The Background Check

Before optimizing ligands, you must quantify the "Racemic Leak."

  • Setup: Prepare two identical reaction vials.

    • Vial A: Standard conditions (Substrate + Reagent + Catalyst ).

    • Vial B: Control conditions (Substrate + Reagent + Solvent only ).

  • Execution: Run both at the exact same temperature for the same time.

  • Analysis: Measure conversion (not isolated yield) by NMR or HPLC.

  • Interpretation:

    • If Vial B conversion is >5-10% of Vial A, you have a significant background reaction.

    • Fix: Lower the temperature. The activation energy (

      
      ) for the uncatalyzed process is typically higher than the catalyzed one.[1] Lowering 
      
      
      
      suppresses the background reaction exponentially more than the catalyzed one (Arrhenius Law).

Module 2: Metal-Ligand Catalysis & Non-Linear Effects

User Query: "I am using a ligand with 90% ee, but my product comes out with only 50% ee. Conversely, sometimes a 50% ee ligand gives me 95% ee product. Is my analysis wrong?"

Diagnosis: You are observing Non-Linear Effects (NLE) . This phenomenon, extensively studied by Kagan and Noyori, occurs when the catalyst aggregates in solution. The monomeric catalyst species is often the active one, but it exists in equilibrium with dimers or oligomers.

  • (-) NLE (Asymmetric Depletion): Heterochiral dimers (

    
    -dimer) are more stable or more active than homochiral dimers (
    
    
    
    -dimer), trapping the active enantiomer.
  • (+) NLE (Asymmetric Amplification): The heterochiral dimer (

    
    ) is an inactive "sink," leaving the remaining excess enantiomer (
    
    
    
    ) free to catalyze the reaction with high purity.
The Reservoir Effect Visualization

NLE_Mechanism Ligand_Mix Ligand Mixture (e.g. 80% R, 20% S) Hetero_Dimer Heterochiral Dimer (R-S) [Inactive Reservoir] Ligand_Mix->Hetero_Dimer Fast Aggregation Homo_Dimer Homochiral Dimer (R-R) [Unstable/Dissociates] Ligand_Mix->Homo_Dimer Equilibrium Active_Cat Active Monomer (R) High Selectivity Homo_Dimer->Active_Cat Dissociation Product High ee Product Active_Cat->Product Catalysis

Caption: Asymmetric Amplification mechanism where the inactive heterochiral dimer acts as a trap for the minor enantiomer.

Optimization Strategy

If you suspect NLE (e.g., ee drops as catalyst concentration increases):

  • Dilution Check: Run the reaction at 0.01 M vs 0.1 M. If ee improves at lower concentration, aggregation is the culprit.

  • Ligand Tuning: Introduce bulky substituents (e.g., t-Bu, SiR3) on the ligand backbone to sterically disrupt dimer formation.

  • Counter-ion Switch: Change the metal counter-ion (e.g., from Cl⁻ to OTf⁻ or BArF⁻) to alter the aggregation state.

Module 3: Environmental Factors (Solvent & Additives)

User Query: "My reaction is highly variable. Sometimes it works, sometimes the selectivity crashes. I'm using the same bottle of solvent."

Diagnosis: Trace Water or "Inversion Temperature" Effects. Solvents are not just inert media; they are part of the transition state assembly.

Common Environmental Culprits
SymptomProbable CauseCorrective Action
Variable ee between batches Trace water content in solvent affecting H-bonding catalysts (Organocatalysis).Add activated 4Å Molecular Sieves. Flame-dry glassware.
ee drops at lower Temp Inversion Temperature: The reaction is entropy-controlled, not enthalpy-controlled.Construct an Eyring Plot (

vs

). Check for linearity.
Long induction period Catalyst is trapped in a dormant state (common in Lewis Acid catalysis).Add a "kickstarter" (e.g., trace acid or base) or pre-activate the catalyst.
Protocol: Solvent Screening for Stereocontrol

Do not choose solvents based solely on solubility.

  • Select 4 Classes:

    • Non-polar: Toluene or Hexane (promotes tight ion-pairing).

    • Polar Aprotic: THF or DCM (disrupts aggregation).

    • Polar Protic: Isopropanol (if compatible; engages in H-bonding).

    • Chlorinated: Chloroform (often distinct

      
      -stacking effects).
      
  • Run Parallel Micro-Reactions: 50 mg scale.

  • Analyze: Plot Dielectric Constant (

    
    ) vs. ee.
    
    • Insight: If ee correlates with

      
      , the transition state is highly charged/dipolar.
      

Module 4: Analytical Validation & References

User Query: "I calculated 99% ee, but the reviewer says my HPLC method is invalid. Why?"

Diagnosis: Racemic Reference Failure. You cannot claim 99% ee without proving you can separate the enantiomers.

Validation Protocol:

  • Synthesize the Racemate: Intentionally use an achiral catalyst or mix R/S ligands to make the racemic product.

  • Develop Separation: Ensure baseline separation of the racemate on your chiral column (Resolution

    
    ).
    
  • Coinjection: Mix your chiral product with the racemate and inject. You must see the major peak increase and the minor peak appear at the correct retention time.

References
  • BenchChem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.Link

  • Girard, C., & Kagan, H. B. (1998). Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition.[2][3] Link

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment.[4][5] Chemical Society Reviews.[6] Link

  • LibreTexts. Arrhenius Equation and Temperature Dependence.Link

  • Satyanarayana, T., et al. (2009).[2] Nonlinear Effects (NLE) in Asymmetric Catalysis.[2][7][8] Wipf Group Current Literature.[2] Link

Sources

stability issues of (S)-2-Amino-1,1,3-triphenylpropan-1-ol under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 79868-78-3 | Ticket Category: Stability & Handling

Welcome to the Technical Support Hub for (S)-2-Amino-1,1,3-triphenylpropan-1-ol . This guide is designed for researchers observing degradation, physical changes, or yield loss when using this chiral ligand. Unlike simple reagents, this molecule possesses a "Trojan Horse" stability profile: the bulky phenyl groups suggest robustness, but the 1,2-amino alcohol core remains chemically vulnerable to specific environmental triggers.

Module 1: Atmospheric Instability (The "Crusting" Phenomenon)

Issue: The free-flowing white powder turns into a sticky gum or forms a hard crust on the surface after storage. Root Cause: Chemisorption of CO₂ (Carbamate Formation). Despite the steric bulk of the triphenyl system, the primary amine (–NH₂) remains nucleophilic. In the presence of atmospheric moisture, it reacts with CO₂ to form a carbamate salt. This is not simple physical adsorption; it is a chemical transformation that deactivates the ligand.

Mechanism of Failure

The reaction is often autocatalytic with moisture. The amino alcohol acts as its own base, trapping CO₂.

CO2_Degradation Ligand (S)-Ligand (Free Base) Intermediate Zwitterionic Adduct Ligand->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 + H2O CO2->Intermediate Carbamate Carbamate Salt (Crust) Intermediate->Carbamate Proton Transfer Carbamate->Ligand Regeneration (Reversible) Heat Heat / Vacuum Heat->Carbamate

Figure 1: The reversible pathway of atmospheric CO₂ capture by amino alcohols. The "Crust" is the carbamate salt.

Troubleshooting & Recovery
SymptomImmediate ActionRecovery Protocol
Surface Crusting Purge container with Argon immediately.Vacuum Regeneration: Heat the solid to 60°C under high vacuum (<1 mbar) for 4 hours. The reaction is reversible; CO₂ will off-gas.
Sticky Gum Do not use in catalysis.Acid/Base Extraction: Dissolve in CH₂Cl₂, wash with 1M NaOH (removes carbonates), dry over Na₂SO₄, and concentrate.
Yellowing Check for oxidation.Recrystallization: Dissolve in minimal hot Ethanol; add water until turbid. Cool slowly to 4°C.
Module 2: Chemical Integrity (Acid Sensitivity)

Issue: Loss of enantioselectivity in catalysis or appearance of a non-polar impurity (styrene derivative) on TLC. Root Cause: Acid-Catalyzed Dehydration (E1 Elimination). The molecule contains a tertiary benzylic alcohol . This structural motif is exceptionally prone to dehydration because the resulting carbocation is stabilized by two phenyl rings. Even weak acids (or acidic impurities in solvents like chloroform) can trigger the elimination of water to form the alkene.

The Dehydration Trap

Users often inadvertently trigger this during workup by using strong acids to remove the ligand, or by using un-neutralized CDCl₃ for NMR.

Dehydration_Pathway Alcohol Intact Ligand (Tertiary Alcohol) Cation Stabilized Benzylic Carbocation (Resonance Stabilized) Alcohol->Cation -H2O (Fast) Acid Acidic Trigger (H+) Acid->Alcohol Alkene Dehydrated Product (1,1,3-triphenylprop-1-en-2-amine) Cation->Alkene -H+ (Irreversible)

Figure 2: The irreversible dehydration pathway. Once the alkene forms, the chiral center at C1 is destroyed or electronically decoupled.

Prevention Protocol
  • NMR Solvents: Always filter CDCl₃ through basic alumina before dissolving this compound to neutralize HCl traces. Alternatively, use CD₂Cl₂ or DMSO-d6.

  • Workup: Avoid pH < 4. When extracting the ligand from a reaction mixture, use buffered solutions (e.g., saturated NH₄Cl) rather than 1M HCl.

  • TLC Monitoring: The alkene impurity usually has a much higher R_f (non-polar) than the ligand. Use 10% MeOH/DCM to visualize the polar ligand; the alkene will run with the solvent front in non-polar systems.

Module 3: Frequently Asked Questions (FAQs)

Q1: My sample has a melting point of 135°C. The literature says 139-144°C. Is it degraded?

  • Analysis: It is likely impure but not necessarily degraded. The depression in melting point is typical of solvent inclusion (solvates) or partial carbonate formation.

  • Solution: Perform the Vacuum Regeneration step (Module 1). If the melting point does not improve, recrystallize from Ethanol/Water.

Q2: Can I store this ligand in solution?

  • Verdict: Risky.

  • Reasoning: In solution, the amine is more accessible to dissolved oxygen and CO₂. Chlorinated solvents (DCM, Chloroform) can slowly generate HCl over time, triggering the dehydration described in Module 2.

  • Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous Toluene or THF, degassed, under Argon, stored at -20°C.

Q3: I see a "doublet" of peaks in the NMR that shouldn't be there.

  • Diagnosis: This often indicates a Rotameric species or a Boron complex if you have used the ligand in borane reduction (CBS reduction).

  • Fix: Ensure the ligand is fully "free." Wash the organic layer with 2M NaOH (hot) if recovering from a boron-mediated reaction to break strong N-B or O-B bonds.

Summary of Physical Properties for Verification
PropertySpecificationNotes
Appearance White crystalline solidYellowing indicates amine oxidation.
Melting Point 139–144 °CSharp range indicates high purity.
Solubility Soluble in DCM, THF, EtOHInsoluble in Hexanes/Water.
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from CO₂.
References
  • Synthesis & Characterization

    • Method: Grignard addition of PhMgBr to L-Phenylalanine esters.
    • Source: Corey, E. J., et al. "Stable and easily accessible chiral catalysts for enantioselective reduction." Journal of the American Chemical Society, 1987.
  • Amino Alcohol Stability (CO₂ Absorption)

    • Mechanism:[1][2][3][4] Reversible reaction of primary amines with CO₂ to form carbamates in solid and solution states.

    • Source: Kortunov, P. V., et al. "Amine-Based Capture of CO2: NMR Studies of Carbamate Formation." Energy & Fuels, 2015.[5]

  • Dehydration of Benzylic Alcohols

    • Mechanism:[1][2][4] Acid-catalyzed elimination kinetics of 1,1-diphenyl-alkan-1-ols.

    • Source:Journal of Organic Chemistry (General mechanism reference for tertiary benzylic alcohol elimin

Sources

effect of solvent and temperature on reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #RXN-OPT-001 Subject: Effect of Solvent and Temperature on Reaction Outcomes Assigned Specialist: Senior Application Scientist

Introduction: The Kinetic & Thermodynamic Landscape

Welcome to the Reaction Optimization Support Center. You are likely here because your reaction is suffering from poor yield, sluggish rates, or incorrect selectivity. In drug development and process chemistry, temperature and solvent are not merely environmental variables—they are the primary levers for controlling the energy landscape of your chemical transformation.

This guide moves beyond basic textbook definitions to provide actionable, troubleshooting-focused workflows for manipulating reaction outcomes.

Module 1: Temperature Effects (The Energy Lever)

Temperature dictates the energy available to the system.[1][2] It influences the rate of reaction (Kinetics) and the stability of the final product (Thermodynamics).[3][4][5][6][7]

Core Principles
  • The Arrhenius Law: Reaction rate constants (

    
    ) increase exponentially with temperature.[2][8]
    
    • Rule of Thumb: For many organic reactions, the rate doubles for every 10°C increase in temperature.

    • Implication: If a reaction takes 24 hours at 25°C, it may complete in ~3 hours at 55°C.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low T): The product formed fastest (lowest activation energy barrier,

      
      ) dominates. This process is often irreversible at low temperatures.[7]
      
    • Thermodynamic Control (High T): The product that is most stable (lowest ground state energy,

      
      ) dominates.[7] High heat provides enough energy to reverse the formation of the kinetic product, allowing the system to equilibrate to the thermodynamic minimum.
      
Visualizing Control: Kinetic vs. Thermodynamic Pathways

EnergyProfile Start Reactants TS_Kinetic TS (Kinetic) Low Barrier Start->TS_Kinetic Fast (Low T) TS_Thermo TS (Thermodynamic) High Barrier Start->TS_Thermo Slow (High T) Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible at High T

Figure 1: Energy profile showing competing pathways.[5][7] Low temperature traps the Kinetic product; high temperature allows equilibration to the Thermodynamic product.

Module 2: Solvent Effects (The Selectivity Lever)

Solvents are not just liquid media; they stabilize or destabilize reactants, intermediates, and transition states.

Solvent Classification & Impact Table
Solvent ClassCharacteristicsEffect on ReactivityCommon Examples
Polar Protic High dielectric constant; H-bond donors (OH, NH).Favors SN1 / E1. Stabilizes carbocations and leaving groups via H-bonding. Hinders SN2 by "caging" the nucleophile.Water, Methanol, Ethanol, Acetic Acid
Polar Aprotic High dielectric constant; No H-bond donors.Favors SN2. Solvates cations well but leaves anions (nucleophiles) "naked" and highly reactive.DMSO, DMF, Acetonitrile, Acetone
Non-Polar Low dielectric constant; Weak interactions.Used for radical reactions or when charge separation needs to be minimized.Hexane, Toluene, Diethyl Ether
Critical Data: Solvent Properties for Screening
SolventBoiling Point (°C)Dielectric Constant (

)
Dipole Moment (D)Application Note
Water 10078.51.85Excellent for SN1; poor for SN2.
DMSO 18947.03.96"Super-solvent" for SN2; difficult to remove.
DMF 15338.03.82High boiling; accelerates nucleophilic attack.
Acetonitrile 8236.63.92Good balance of polarity and volatility.
DCM 409.11.60Standard extraction solvent; non-coordinating.
THF 667.51.75Common for organometallics (Grignards).
Hexane 691.90.08Non-polar; used for precipitating polar products.

Module 3: Troubleshooting & FAQs

Issue 1: "My SN2 reaction is extremely slow or stalled."

Diagnosis: You are likely using a Polar Protic solvent (e.g., Ethanol, Methanol). Mechanism: The hydroxyl protons in the solvent form a "solvation shell" (hydrogen bonds) around your nucleophile (e.g.,


, 

). This cage prevents the nucleophile from attacking the electrophile. Solution:
  • Switch Solvent: Change to a Polar Aprotic solvent like DMF or DMSO .

  • Why: These solvents solvate the cation (e.g.,

    
    ) but repel the anion, leaving the nucleophile "naked" and increasing the rate by up to 1,000,000x [1].
    
Issue 2: "I am getting a mixture of Regioisomers (e.g., 1,2- vs 1,4-addition)."

Diagnosis: The reaction is hovering between kinetic and thermodynamic control. Scenario: Addition of HBr to 1,3-butadiene.

  • 1,2-Product: Kinetic (forms fast due to proximity of H+ and Br-).

  • 1,4-Product: Thermodynamic (more stable internal alkene).[7] Solution:

  • Targeting Kinetic Product: Lower temperature to -78°C or 0°C and stop the reaction immediately upon consumption of starting material.

  • Targeting Thermodynamic Product: Raise temperature to 40°C+ and extend reaction time to allow equilibration [2].

Issue 3: "My reaction works in DMF but fails in Ethanol."

Diagnosis: Dielectric constant mismatch or specific solvation effects. Solution: Consult the Solvent Selection Workflow below.

Experimental Protocols (SOPs)

SOP-01: Rapid Solvent Screening Protocol

Use this when the reaction works poorly in the initial solvent.

  • Preparation: Prepare 6 HPLC vials equipped with stir bars.

  • Distribution: Weigh 10 mg of limiting reagent into each vial.

  • Solvent Addition (0.1 M Conc): Add 100 µL of the following solvents to separate vials:

    • Vial A: DCM (Non-polar / Chlorinated)

    • Vial B: Toluene (Non-polar / Aromatic)

    • Vial C: THF (Polar Aprotic / Ether)

    • Vial D: Acetonitrile (Polar Aprotic / Nitrile)

    • Vial E: Methanol (Polar Protic)

    • Vial F: DMF (Highly Polar Aprotic)

  • Reagent Addition: Add equivalents of reactants/catalysts.

  • Incubation: Stir at Room Temperature (RT) for 1 hour.

  • Analysis: Dilute 5 µL aliquots into acetonitrile/water and analyze via LC-MS.

  • Decision: Select the solvent with the highest conversion-to-impurity ratio.

SOP-02: Temperature Mapping

Use this to determine Kinetic vs. Thermodynamic windows.

  • Setup: Run the reaction in the best solvent identified in SOP-01 at three distinct temperatures:

    • T1: 0°C (Ice bath)

    • T2: 25°C (Ambient)

    • T3: Reflux (Solvent BP)

  • Sampling: Take aliquots at t=15 min, 1 hr, and 4 hr.

  • Plotting: Plot Product Ratio vs. Time for each temperature.

    • If ratio changes over time at High T: You have reversible thermodynamics.

    • If ratio is constant but yield varies: You have simple Arrhenius kinetics.

Decision Logic: Solvent Selection

SolventSelection Start Start: Choose Reaction Type Type Is the mechanism Ionic or Radical? Start->Type Ionic Ionic (SN1, SN2, E1, E2) Type->Ionic Ionic Radical Radical / Non-Polar Type->Radical Radical Mech Nucleophile/Intermediate Type? Ionic->Mech NonPolar Select Non-Polar (Benzene, Hexane, CCl4) Radical->NonPolar SN1 Carbocation (SN1) Needs Stabilization Mech->SN1 Weak Nuc / 3° Carbon SN2 Strong Nucleophile (SN2) Needs 'Naked' Anion Mech->SN2 Strong Nuc / 1° Carbon Protic Select Polar PROTIC (MeOH, H2O, EtOH) SN1->Protic Stabilize C+ Aprotic Select Polar APROTIC (DMF, DMSO, MeCN) SN2->Aprotic Destabilize Nuc-

Figure 2: Decision tree for selecting the optimal solvent class based on reaction mechanism.

References

  • Solvent Effects on SN2 Reactions

    • Source: Master Organic Chemistry. "The Role of Solvent in SN1, SN2, E1 and E2 Reactions."
    • URL:[Link]

  • Kinetic vs.

    • Source: Chemistry LibreTexts. "14.3: Kinetic vs. Thermodynamic Control of Reactions."
    • URL:[Link]

  • Dielectric Constants & Solvent Properties

    • Source: Organic Chemistry Data. "Common Solvents Used in Organic Chemistry: Table of Properties."
    • URL:[Link]

  • Arrhenius Equation & Temperature Dependence

    • Source: Chemistry LibreTexts. "6.2.3.
    • URL:[Link]

Sources

addressing regioselectivity problems in complex syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Regioselectivity in Complex Scenarios

Welcome to the Synthesis Support Hub.

You have reached the Tier 3 technical escalation desk. Below you will find advanced troubleshooting protocols for the most common regioselectivity failures encountered in drug discovery and complex natural product synthesis.

These guides are designed to move beyond basic textbook theory, addressing the causality of failure and providing self-validating correction systems.

Ticket #101: Aromatic Substitution (EAS/NAS) Failure

Issue: "I am obtaining the ortho-isomer when I need the para, or I cannot access the meta position on an activated ring."

Root Cause Analysis

In Electrophilic Aromatic Substitution (EAS), regioselectivity is governed by the interplay of electronics (resonance/induction) and sterics.[1] The most common failure mode is relying solely on electronic directing effects while ignoring the thermodynamic reversibility of certain blocking groups.

Troubleshooting Protocol: The "Blocking Group" Strategy

If steric hindrance is insufficient to force para-selectivity, you must temporarily occlude the ortho-position.

Step-by-Step Workflow:

  • Install Blocker: Sulfonation is the industry standard because it is reversible.

    • Reagent: Fuming H₂SO₄ (oleum).

    • Condition: 0°C to RT.[2]

    • Mechanism: The bulky

      
       group preferentially attacks the unhindered para position (if open) or the least hindered ortho position.
      
  • Perform Desired Reaction: Execute your electrophilic substitution (e.g., nitration, halogenation). The blocker forces the electrophile to the remaining open position.

  • Remove Blocker:

    • Reagent: Dilute H₂SO₄, steam distillation.

    • Condition: Reflux (Desulfonation is driven by entropy and removal of volatile SO₃/H₂O).

Decision Logic Diagram:

EAS_Regiocontrol Start Target: Regioselective EAS Check1 Is the Para position open? Start->Check1 Block Install Blocking Group (-SO3H or t-Butyl) Check1->Block No (Occupied) Check2 Is Ortho/Para selectivity poor (< 5:1)? Check1->Check2 Yes (Open) Direct Direct Reaction Block->Direct Meta Use Meta-Directing Strategy (e.g., Ir-catalyzed borylation) Direct->Meta If Meta required Check2->Block Yes (Poor Selectivity) Check2->Direct No (Good Selectivity)

Caption: Decision matrix for enforcing regiocontrol in aromatic systems via steric blocking or catalytic redirection.

Ticket #204: Ambident Nucleophile Control (Enolates)

Issue: "I am getting mixtures of C-alkylation and O-alkylation, or my alkylation is occurring at the more substituted carbon when I want the less substituted one."

Expert Insight: Kinetic vs. Thermodynamic Control

Regioselectivity here is a function of base strength, temperature, and counter-ion chelation.

  • Kinetic Enolate: Forms at the less hindered alpha-proton.[3] Irreversible.

  • Thermodynamic Enolate: Forms at the more substituted alpha-proton (more stable alkene). Reversible.

Data Table: Control Parameters
ParameterKinetic Control (Target: Less Substituted)Thermodynamic Control (Target: More Substituted)
Base LDA , LiHMDS, KHMDS (Bulky, Strong)NaH , NaOEt, KOtBu (Smaller, weaker)
Solvent THF , DME (Polar Aprotic, coordinates Li+)EtOH , tBuOH (Protic, equilibrating)
Temp -78°C (Critical to prevent equilibration)0°C to Reflux (Promotes equilibration)
Stoichiometry Slight excess of Base (1.05 eq)Slight excess of Ketone (allows proton transfer)
Validated Protocol: Kinetic Enolate Alkylation
  • Preparation: Flame-dry all glassware. Maintain inert atmosphere (

    
     or Ar).
    
  • Base Generation: Add diisopropylamine (1.1 eq) to THF at -78°C. Add

    
    -BuLi (1.05 eq) dropwise. Stir 15 min.
    
  • Enolization: Add ketone (1.0 eq) dropwise over 10 min at -78°C.

    • Critical Checkpoint: Stir for 30-45 mins. Do NOT warm up.

  • Alkylation: Add alkyl halide (active electrophile) quickly.

  • Quench: Pour into sat.

    
     while still cold.
    

Pathway Visualization:

Enolate_Pathways cluster_Kinetic Kinetic Pathway (-78°C) cluster_Thermo Thermodynamic Pathway (Reflux) Ketone Unsymmetrical Ketone LDA LDA / THF Ketone->LDA NaH NaH / ROH Ketone->NaH KinEnolate Less Substituted Enolate (Li+) LDA->KinEnolate Fast, Irreversible KinProd Kinetic Product KinEnolate->KinProd + Electrophile ThermEnolate More Substituted Enolate KinEnolate->ThermEnolate Warming > 0°C (Proton Transfer) NaH->ThermEnolate Slow, Reversible ThermProd Thermodynamic Product ThermEnolate->ThermProd + Electrophile

Caption: Divergent pathways for enolate formation based on temperature and base selection.

Ticket #309: C-H Activation Regioselectivity

Issue: "My Palladium catalyst is functionalizing every C-H bond on the ring, or targeting the wrong position."

Technical Solution: Ligand & Directing Group (DG) Control

In C-H activation, the catalyst must be physically guided to the specific carbon. This is achieved via:

  • Innate Reactivity: (Electronic control - usually fails for complex molecules).

  • Directing Groups (DG): Lewis basic heteroatoms (Pyridine, Amide, Oxazoline) that coordinate the metal.

  • Ligand Control: Using bulky or specific ligands to override innate reactivity.

Case Study: Ligand-Controlled Regiodivergence

Reference: Itami et al. (2011) & Sanford et al. (2005)

  • Scenario: Arylation of Thiophenes.

  • Alpha-Selectivity (

    
    ):  Achieved using 2,2'-bipyridyl .[4] The flat, small ligand allows the metal to access the electronically favored (most acidic) position.
    
  • Beta-Selectivity (

    
    ):  Achieved using bulky phosphines like P[OCH(CF₃)₂]₃ .[4] The steric bulk forces the catalyst away from the heteroatom to the distal (
    
    
    
    ) position.
Protocol: Directed Ortho-C-H Acetoxylation
  • Substrate: Must contain a DG (e.g., Pyridine or Amide).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: PhI(OAc)₂ (1.5 eq) - required to turn over the Pd(II)/Pd(IV) cycle.

  • Solvent: Acetic Acid/Acetic Anhydride (1:1).

  • Temp: 100°C. Note: If the DG is not part of the final target, use a Transient Directing Group (e.g., an amino acid ligand that temporarily binds to an aldehyde substrate).

FAQ: Quick Triage for General Selectivity

Q: Can I use solvent to switch regioselectivity in nucleophilic attacks? A: Yes. In


 reactions with ambident nucleophiles (like cyanide 

):
  • Polar Aprotic (DMSO/DMF): Leaves the cation "naked," making the nucleophile "harder" and more reactive at the atom with higher charge density.

  • Polar Protic (MeOH/Water): Solvates the nucleophile, favoring attack by the "softer" atom (more polarizable).

Q: How do I predict regioselectivity before running the reaction? A: Do not guess.

  • Literature Precedent: Search for exact substructures in Reaxys/SciFinder.

  • Computational Prediction: Use DFT to calculate transition state energies (

    
    ). A difference of 1.4 kcal/mol  at RT results in a ~10:1 ratio.
    
  • Machine Learning: Tools like RegioSQM or specific models for EAS/C-H activation are increasingly accurate [Reference 1.7].

References

  • Kinetic vs.

    • Source: Master Organic Chemistry.[5] (2022).[3][4][6] "Kinetic Versus Thermodynamic Enolates."

    • URL:[Link]

  • Regioselectivity in Pd-Catalyzed C-H Activ

    • Title: Regioselectivity in Palladium-Catalyzed C-H Activation/Oxygenation Reactions.[4][7][8][9][10]

    • Source:Organic Letters, 2005, 7(19), 4149–4152.[7]

    • URL:[Link]

  • Ligand-Controlled Regioselectivity (Thiophenes)

    • Title: Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-catalyzed C-H activation/aryl
    • Source:Journal of the American Chemical Society, 2011.
    • URL:[Link]

  • Comput

    • Title: Computational tools for the prediction of site- and regioselectivity of organic reactions.[4][10][11]

    • Source:Chemical Science, 2025.[11]

    • URL:[Link]

  • Protecting Group Controlled Remote Regioselectivity

    • Title: Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogen
    • Source:Chemistry - A European Journal, 2020.
    • URL:[Link]

Sources

Technical Support Center: Scaling Reactions with (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Scale-Up & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely utilizing (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) as a chiral ligand to generate an oxazaborolidine catalyst in situ for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1] While bench-scale reactions (mg to g) are forgiving, scaling to kilograms introduces non-linear thermodynamic and kinetic challenges.[1]

This guide addresses the three primary failure modes in scale-up:

  • Catalyst Deactivation: Moisture ingress destroying the active B-N bond.

  • The "Race Condition": Uncatalyzed background reduction degrading Enantiomeric Excess (ee).

  • Thermal Runaway: Inadequate heat removal during the exothermic hydride transfer.

Module 1: Catalyst Formation & Integrity

The ligand itself is catalytically inert. It must be activated by reacting with a borane source (typically BH₃[2]·THF or BH₃·DMS) to form the active oxazaborolidine species.

The Critical Protocol: In Situ Activation

On a large scale, isolating the oxazaborolidine is hazardous and unnecessary. We recommend in situ formation.

Step-by-Step Activation Protocol:

  • Drying: The ligand is hygroscopic. Dry (S)-2-Amino-1,1,3-triphenylpropan-1-ol in a vacuum oven at 40°C for 12 hours prior to use. Karl Fischer (KF) titration of the reaction solvent (THF or Toluene) must be <50 ppm.

  • Dissolution: Dissolve the ligand in anhydrous THF (0.1–0.2 M concentration).

  • Pre-complexation: Add a stoichiometric amount of borane (1.0–1.2 equiv relative to ligand) at ambient temperature.

  • Dehydration (The "Cook"):

    • Why: The initial reaction releases H₂ but may leave an open intermediate.

    • Action: Heat the mixture to 40–50°C for 1 hour. This drives the formation of the closed 5-membered oxazaborolidine ring.

    • Check: If using Toluene, a small amount of azeotropic distillation ensures water removal.

Expert Insight: If you skip the heating step ("The Cook"), you may leave the catalyst in an "open" state. This species is a slower catalyst, allowing the uncatalyzed background reaction to compete, resulting in lower ee.

Module 2: The "Race Condition" (Kinetics & Selectivity)

In CBS reductions, two reactions compete for your ketone:

  • The Fast, Selective Path: Catalyzed by the oxazaborolidine.

  • The Slow, Non-Selective Path: Direct reduction by free Borane.

Scale-Up Risk: On a large scale, if the addition of ketone is too fast (accumulation), or the temperature is too high, the non-selective path accelerates, destroying your optical purity.

Visualizing the Competition

CBS_Mechanism Ligand (S)-Ligand (Precursor) Catalyst Active Oxazaborolidine (Catalyst) Ligand->Catalyst + BH3 (Activation) Borane Borane Source (BH3) Product_Rac Racemic Alcohol (Low ee) Borane->Product_Rac Direct Attack (Background Reaction) Complex Catalyst-Ketone-Borane Complex Catalyst->Complex + Ketone + BH3 Ketone Prochiral Ketone (Substrate) Ketone->Product_Rac Uncatalyzed Product_S Chiral Alcohol (High ee) Complex->Product_S Fast Hydride Transfer Product_S->Catalyst Regeneration

Caption: The "Race Condition." The green path (Catalytic) yields high ee. The red dashed path (Background) yields racemate. Scale-up parameters must favor the green path.

Module 3: Operational Troubleshooting (FAQ)

Q1: My ee dropped from 98% (gram scale) to 85% (kg scale). Why?

Diagnosis: This is classic Background Reduction .[1]

  • Cause: In the lab, you likely added the ketone slowly via syringe pump. In the plant, if the addition was too fast relative to the stirring/cooling capacity, free borane accumulated and reduced the ketone non-selectively.

  • Fix: Implement Simultaneous Dosing (Dosage Controlled) . Instead of adding ketone to Borane/Catalyst, add both the Borane and the Ketone simultaneously into the reactor containing the Catalyst. This keeps the concentration of free Borane low relative to the catalyst.

Q2: The reaction stalls at 80% conversion.

Diagnosis: Catalyst Poisoning or Borane Depletion.

  • Cause: The product alcohol is actually an inhibitor. It binds to the boron species.[3]

  • Fix: Ensure you are using a slight excess of Borane (0.6–1.0 equiv of BH₃ per mole of ketone—remember BH₃ has 3 hydrides, but practically only 1.5–2 are usable in CBS).

  • Check: Verify no water entered the reactor. Water hydrolyzes the catalyst immediately.

Q3: How do I recover the expensive (S)-ligand?

Diagnosis: Economic necessity.

  • Protocol:

    • Quench: Methanol (carefully!) to destroy excess borane.[1]

    • Acid Hydrolysis: Add 1M HCl. This breaks the B-N bond and hydrolyzes the borate esters.

    • Separation: The product alcohol and the ligand are both in the organic phase? No.

      • At pH < 2, the amino-alcohol ligand is protonated (

        
        ) and moves to the Aqueous Phase .
        
      • The product alcohol remains in the Organic Phase .

    • Recovery: Separate layers. Take the aqueous layer (containing ligand), adjust pH to >10 with NaOH, and extract with MTBE or Toluene. The ligand returns to the organic phase for crystallization.

Module 4: Process Safety & Data

Thermal Hazards

The reduction is highly exothermic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
  • Adiabatic Temperature Rise: Without cooling, the reaction temp can rise by >100°C, vaporizing THF (bp 66°C) and causing vessel over-pressurization.

  • Control: Limit dosing rate such that

    
     never exceeds 
    
    
    
    .
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion Moisture ingress (Catalyst death)Check reactor tightness; KF of solvents <50ppm.[1]
Low ee Temperature too highLower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(e.g., -20°C to 0°C).
Low ee Fast addition (Background rxn)Slow down ketone addition; ensure mixing is turbulent (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Gel formation Borate polymerizationUse Me-CBS or increase solvent volume; ensure acid quench is vigorous enough to break polymers.
Induction Period Catalyst not activatedEnsure "Heat/Cook" step (40°C for 1 hr) is performed before ketone addition.
Recovery Workflow Diagram

Recovery_Workflow Rxn_Mix Reaction Mixture (Product + Ligand + Boron) Quench 1. MeOH Quench 2. 1M HCl Hydrolysis Rxn_Mix->Quench Phase_Sep Phase Separation (pH < 2) Quench->Phase_Sep Org_Layer Organic Layer (Product Alcohol) Phase_Sep->Org_Layer Product Stream Aq_Layer Aqueous Layer (Protonated Ligand) Phase_Sep->Aq_Layer Ligand Stream Base_Swing Adjust pH > 10 (NaOH) Aq_Layer->Base_Swing Extract Extract with MTBE/Toluene Base_Swing->Extract Recov_Ligand Recovered Ligand (Crystallize) Extract->Recov_Ligand

Caption: Ligand Recovery Logic. Utilizing pH swings to separate the amino-alcohol ligand from the neutral product.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Helal, C. J., & Corey, E. J. (2002).[1] Oxazaborolidines and Dioxaborolidines in Enantioselective Catalysis. Angewandte Chemie International Edition, 41(12), 1988–2023.[1]

  • Quallich, G. J., et al. (1993).[1] Enantioselective oxazaborolidine reduction of ketones: A process research study. Journal of Organic Chemistry, 58(20), 5567–5569.

  • Matheson, M., et al. (2015).[1] Safety Assessment of Borane-Tetrahydrofuran Complex. Organic Process Research & Development, 19(11), 1760–1764.[1]

Sources

Technical Support Center: Reaction Monitoring & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Process Analytical Technology (PAT) & Kinetics
Status: Operational
Operator Persona: Senior Application Scientist

Introduction: The Philosophy of "Good Data"

Welcome to the Reaction Monitoring Support Center. In drug development, data density and temporal resolution are the currencies of truth. A single HPLC point at


 tells you where you are; it does not tell you how you got there or where you are going.

This guide is not a list of button-pushes. It is a system for diagnosing the causality of analytical failure. We focus on the three most common failure modes in kinetic monitoring: In-Situ Signal Fidelity , Quench Integrity , and Orthogonal Validation .

Module 1: In-Situ Spectroscopy (FTIR/Raman)

Core Issue: Real-time trends do not match physical observations or offline data.

Troubleshooting Guide: Signal Integrity & Baseline Drift

Q1: My reaction trend shows a gradual "growth" in all peaks, even non-reacting solvents. Is my reaction generating mass?

  • Diagnosis: This is likely Probe Fouling or Precipitation Coating . In-situ probes (Attenuated Total Reflectance - ATR) rely on the evanescent wave penetrating only ~2-5 µm into the sample. If a film forms on the diamond window, the effective path length changes, or the signal is obscured.

  • The Causality: As solids precipitate, they can stick to the sensor. Alternatively, a temperature ramp can change the refractive index of the solvent, causing a global baseline shift.

  • Corrective Protocol (The "Solvent Flush" Test):

    • Stop agitation momentarily (if safe). If the signal drops immediately, particles were flowing past the window (good). If the signal remains high/distorted, the window is coated (bad).

    • Action: Increase tip speed (RPM) to increase shear force across the probe face.

    • Action: If fouling persists, apply a Ratioed Background correction using a specific solvent peak that should be constant.

Q2: My kinetic curve is "noisy" and jagged, making rate calculation impossible.

  • Diagnosis: Bubble Interference or Stirring Vortex .

  • The Causality: Gas bubbles (from sparging or reflux) passing the sensor window scatter IR light, causing random absorbance spikes. A vortex exposing the probe to headspace air causes massive baseline jumps.

  • Corrective Protocol:

    • Check Probe Position: Ensure the probe tip is located in the lower third of the reactor, angled against the flow direction (baffle-like effect) to minimize bubble accumulation.

    • Scan Averaging: Increase the number of scans per spectrum (e.g., from 16 to 64). This averages out transient bubble noise but reduces temporal resolution.

Visual Workflow: Diagnosing IR Signal Loss

IRSsignal Start Issue: Sudden Signal Loss/Distortion CheckStir Step 1: Check Agitation Start->CheckStir Vortex Is a vortex exposing the probe? CheckStir->Vortex Bubbles Are bubbles sticking to window? CheckStir->Bubbles Clean Step 2: The 'Solvent Flush' Test Vortex->Clean No Action1 Action: Lower Probe / Reduce RPM Vortex->Action1 Yes Bubbles->Clean No Bubbles->Action1 Yes Fouling Diagnosis: Probe Fouling Clean->Fouling Signal persists after stop Elec Diagnosis: Detector/Purge Failure Clean->Elec Signal vanishes entirely Action2 Action: Increase Shear / Solvent Wash Fouling->Action2

Figure 1: Decision tree for diagnosing signal anomalies in ReactIR/Raman probes.

Module 2: Offline Chromatography (HPLC/UPLC)

Core Issue: The "Sample in the Vial" is not the "Sample in the Reactor."

Troubleshooting Guide: Quenching & Sample Stability

Q3: My in-situ IR shows the intermediate is stable, but my HPLC shows it decomposing. Which is right?

  • Diagnosis: Quench Failure . The reaction continued or shifted equilibrium inside the HPLC vial.

  • The Causality: Many intermediates (e.g., acid chlorides, enamines) are moisture-sensitive or thermally reversible. A standard "dilute and shoot" into acetonitrile/water often fails to stop the reaction or induces hydrolysis.

  • The "Self-Validating" Quench Protocol:

    • Prepare 3 Vials:

      • Vial A: Standard quench (e.g., MeCN/Water).

      • Vial B: Derivatizing quench (e.g., Morpholine for acid chlorides).

      • Vial C: Immediate injection (no hold time).

    • The Time-Lag Test: Inject Vial A at

      
       and again at 
      
      
      
      . If the peak area changes >2%, your quench is invalid.
    • Solution: Use a Derivatizing Quench . Convert unstable species into stable adducts immediately upon sampling.

Q4: My mass balance is consistently <90%. Where is the missing mass?

  • Diagnosis: Response Factor Mismatch or Volatile Loss .

  • The Causality: You are likely assuming the UV Response Factor (RRF) of the intermediate is identical to the starting material (

    
    ). This is rarely true.
    
  • Corrective Protocol:

    • qNMR Validation: Use quantitative NMR (with an internal standard like TCNB or Maleic Acid) to determine the molar concentration of the reaction mixture.

    • RRF Calculation: Compare the HPLC peak area to the NMR molarity to derive the true UV Response Factor.

Visual Workflow: Quench Validation Logic

QuenchLogic Sample Sample Reactor Quench Apply Quench Method Sample->Quench Inject1 Inject t=0h Quench->Inject1 Wait Wait 4 hours (Autosampler) Inject1->Wait Inject2 Inject t=4h Wait->Inject2 Compare Compare Peak Areas Inject2->Compare ResultGood Valid Quench (Variation < 2%) Compare->ResultGood Match ResultBad Invalid Quench (Reaction continued) Compare->ResultBad Mismatch Fix Switch to Derivatization or Cold Quench ResultBad->Fix

Figure 2: Logic flow for validating that an offline sample accurately represents the reactor state.

Module 3: Technique Selection & Data Comparison

Q5: When should I use RPKA (Reaction Progress Kinetic Analysis) vs. standard Initial Rates?

  • Expert Insight: Standard "Initial Rates" (measuring only the first 10% of conversion) ignores product inhibition and catalyst deactivation. RPKA uses the entire reaction course.[1]

  • Guidance: Use RPKA (variable time normalization analysis) when you suspect the catalyst is changing state (e.g., Pd-black formation) or when the product inhibits the reaction.

Comparative Data Table: Selecting the Right Tool
FeatureIn-Situ IR/Raman HPLC/UPLC (Offline) Flow NMR
Primary Strength Continuous data (thousands of points); detects transient intermediates.High specificity; separates isomers/impurities.Structural certainty; inherently quantitative (no RRF needed).
Blind Spot Solvent Windows: Strong solvent bands can obscure reagents.Quench Stability: Fast reactions may continue in the vial.Sensitivity: Requires high concentration (>0.05 M).
Temporal Resolution Seconds (Real-time).Minutes (Discrete points).Minutes (Flow delay).
Best For... Initiation periods, exotherm correlation, metastable zones.Final purity, yield calculation, trace impurity tracking.Complex mechanistic elucidation, determining RRFs.

References

  • Blackmond, D. G. (2005).[2] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.

  • Mettler Toledo. (2020).[3] ReactIR Troubleshooting and Best Practices Guide. Mettler Toledo AutoChem.[4][5]

  • Guidance for Industry. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. FDA.

  • Foley, D. A., et al. (2013).[6] Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.

  • Agilent Technologies. (2022). Best Practices for Handling Unstable Solvents and Intermediates in HPLC. Agilent Technical Notes.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC vs. SFC for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Modern Chiral Landscape

For decades, Normal Phase Chiral HPLC (High-Performance Liquid Chromatography) using polysaccharide-coated stationary phases was the undisputed gold standard for determining enantiomeric excess (


). However, the landscape has shifted. The rise of Chiral SFC (Supercritical Fluid Chromatography) and immobilized  stationary phases has introduced new variables into the decision-making process.

The Verdict:

  • Choose Chiral HPLC for trace impurity analysis (<0.1%), GMP quality control (QC) environments requiring high robustness, and aqueous-soluble biological samples.

  • Choose Chiral SFC for high-throughput screening (HTS) in discovery, preparative-scale purification (due to solvent recovery), and when speed is the critical bottleneck.

This guide provides a data-backed comparison of these modalities and a self-validating protocol for determining enantiomeric purity in a regulated environment.

Comparative Analysis: HPLC vs. SFC vs. Column Chemistries[1][2][3]

Modality Comparison: HPLC vs. SFC

The choice between HPLC and SFC is often a trade-off between solubility/robustness and speed/efficiency .[1][2]

FeatureChiral HPLC (Normal Phase)Chiral SFC (Supercritical Fluid)Performance Delta
Primary Mobile Phase Hexane / HeptaneSupercritical CO

SFC reduces organic solvent use by ~80-90% [1].
Typical Run Time 15 – 40 mins3 – 10 minsSFC is 3-5x faster due to lower viscosity of CO

[1].
Diffusivity Low (Liquid)High (Gas-like)SFC offers higher theoretical plates (efficiency) at higher flow rates.
Sample Solubility High (Universal for organics)Moderate (Polar compounds often crash out)HPLC is superior for highly polar or aqueous-soluble drugs.
Detection Limits Excellent (UV/Fluorescence/MS)Good (UV noise can be higher due to CO

compressibility)
HPLC is preferred for trace enantiomers (<0.05%).
Stationary Phase Comparison: Coated vs. Immobilized

The most significant advancement in chiral chromatography is the shift from Coated (e.g., Chiralpak® AD/Chiralcel® OD) to Immobilized (e.g., Chiralpak® IA/IB/IC) polysaccharide derivatives.[3]

  • Coated CSPs: The amylose/cellulose polymer is physically adsorbed onto silica.

    • Risk: "Forbidden solvents" (THF, DCM, Ethyl Acetate, Acetone) will dissolve the polymer, destroying the column instantly.

  • Immobilized CSPs: The polymer is covalently bonded to the silica.

    • Advantage:[4][2][3][5][6][7] Universal solvent compatibility. You can use DCM or THF as mobile phase modifiers.[8]

    • Causality: Using "forbidden" solvents induces conformational changes in the chiral polymer, often creating new selectivity (

      
      ) pockets that standard Hexane/IPA mixtures cannot access [2].
      

Method Development Workflow (The Decision Tree)

Efficient method development avoids "trial and error" by following a logic-gated screening strategy.

Visualization: The Screening Algorithm

The following diagram illustrates the logical flow for selecting the correct column and mode.

ChiralMethodDev Start Start: Unknown Racemate Solubility Check Solubility Start->Solubility Decision1 Soluble in Hexane/Alcohol? Solubility->Decision1 HPLC_NP Mode: Normal Phase HPLC (Hexane/IPA/EtOH) Decision1->HPLC_NP Yes HPLC_RP Mode: Reversed Phase HPLC (Water/MeCN) Decision1->HPLC_RP No (Aqueous only) Screening Screen Primary Columns (IA, IB, IC, ID) HPLC_NP->Screening HPLC_RP->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Success Validate Method CheckRes->Success Yes Optimize Optimization Loop CheckRes->Optimize No Optimize->Screening 1. Change Modifier (IPA -> EtOH -> MeOH) Optimize->Screening 2. Change Additive (DEA <-> TFA) Optimize->Screening 3. Switch to Non-Standard Solvent (Immobilized Only: THF/DCM)

Figure 1: Logic-gated screening strategy for chiral method development. Note the specific loop for "Immobilized Only" solvents which provides a secondary rescue pathway for difficult separations.

Experimental Protocol: Determination of Enantiomeric Purity

This protocol is designed to meet ICH Q2(R1) validation standards for specificity, linearity, and precision [3].

Reagents & System Suitability
  • Mobile Phase: Premix solvents by weight (gravimetric) rather than volume to prevent thermodynamic volume contraction errors.

  • Additives:

    • Basic Analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA).[9]

    • Rationale: Additives suppress ionization of the analyte, ensuring it remains in the neutral form necessary for hydrogen bonding with the chiral selector (carbamate groups).

Step-by-Step Procedure

Step 1: Column Equilibration

  • Flush column with 20 column volumes (CV) of mobile phase.

  • Self-Validation Check: Baseline drift must be < 0.5 mAU over 10 minutes.

Step 2: System Suitability Test (SST)

  • Inject a racemic mixture (50:50).

  • Requirement: Resolution (

    
    ) must be 
    
    
    
    (baseline separation).
  • Calculation:

    
    
    
    • Where

      
       is retention time and 
      
      
      
      is peak width at half-height.

Step 3: Sample Analysis

  • Inject the test sample (target concentration: 0.5 - 1.0 mg/mL).

  • Inject a sensitivity solution (0.05% of target concentration) to verify Limit of Quantitation (LOQ).

Step 4: Calculation of Enantiomeric Excess (%ee)



  • Note: For impurity reporting (ICH Q3A/Q3B), simply report the % area of the minor enantiomer.

Critical Causality: The 3-Point Interaction Model

For chiral recognition to occur, the analyte must interact with the stationary phase at a minimum of three points (steric, hydrogen bond, pi-pi stacking).

ThreePoint CSP Chiral Selector H_Bond H-Bonding CSP->H_Bond Pi_Pi Pi-Pi Stacking CSP->Pi_Pi Steric Steric Fit CSP->Steric Analyte Drug Enantiomer H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Figure 2: The "Three-Point Interaction" model. If the mobile phase is too strong (e.g., too much alcohol), it disrupts the H-Bonding leg, causing loss of recognition.

Troubleshooting & Causality Table

When the protocol fails, use this table to diagnose the root cause based on mechanistic principles.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Broad Peaks / Tailing Wrong ionization stateThe analyte is partially ionized, causing secondary interactions with residual silanols on the silica support.Add 0.1% DEA (for bases) or TFA (for acids) to suppress ionization.
Loss of Resolution (

)
Temperature too highEnantioseparation is enthalpy-driven (

). Higher temps increase kinetic energy, overcoming the weak chiral binding forces.
Lower the temperature to 10°C - 20°C to "freeze" the interaction.
Elution Order Reversal Solvent changeChanging from IPA to MeOH or DCM can alter the helical pitch of the amylose polymer [2].Confirm elution order with a known standard whenever mobile phase is changed.
Fronting Peaks Solubility mismatchSample solvent is stronger than mobile phase (e.g., sample in 100% IPA, mobile phase 90% Hexane).Dissolve sample in the mobile phase or a weaker solvent.

References

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Columns. Retrieved from [Link]

  • ICH. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from [Link]

Sources

The Definitive Guide to Absolute Configuration Determination in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Determining Absolute Configuration of Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the determination of absolute configuration (AC) is not merely a structural formality—it is a regulatory mandate and a safety imperative. Since the 1992 FDA policy statement on stereoisomeric drugs, the requirement to fully characterize enantiomers has driven the evolution of analytical techniques.

This guide objectively compares the three primary methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Chiral Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . Unlike standard reviews, this text focuses on the causality of experimental choices, self-validating protocols, and the strategic integration of these tools into the drug discovery pipeline.

Part 1: Comparative Analysis & Decision Matrix

The choice of method is dictated by the physical state of the sample, the presence of heavy atoms, and the availability of computational resources.

Table 1: Technical Performance Comparison
FeatureSC-XRD (Gold Standard) NMR (Mosher's Method) VCD (Chiroptical)
Primary Requirement Single Crystal (>0.1 mm)Reactive functional group (OH, NH₂)Chiral molecule in solution
Sample State Solid (Crystalline)Liquid/SolutionSolution (High Conc.)[1][2]
Sample Amount < 1 mg (if crystal exists)5–10 mg (destructive*)5–20 mg (non-destructive)
Time to Result Hours (if crystal exists) to Weeks24–48 Hours2–5 Days (includes DFT)
Confidence Level >99% (Flack parameter < 0.04)High (if conformational lock holds)High (requires DFT match)
Major Bottleneck CrystallizationDerivatization kineticsComputational cost

*Note: Sample is chemically modified, though the core can sometimes be recovered.

Figure 1: Strategic Decision Logic

Below is a logic flow for selecting the optimal method based on sample properties.

DecisionMatrix Start Start: Purified Chiral Compound IsSolid Is the sample a solid capable of crystallization? Start->IsSolid HeavyAtom Does it contain a heavy atom (>Si) or can one be co-crystallized? IsSolid->HeavyAtom Yes FuncGroup Does it have a derivatizable group (-OH, -NH2)? IsSolid->FuncGroup No (Oil/Amorphous) SCXRD Method A: SC-XRD (Anomalous Dispersion) HeavyAtom->SCXRD Yes HeavyAtom->FuncGroup No (Light Atom Structure) NMR Method B: NMR (Mosher's Method) FuncGroup->NMR Yes (Secondary Alcohol/Amine) VCD Method C: VCD + DFT (Solution Phase) FuncGroup->VCD No (Tertiary center/Lack of handle)

Caption: Decision tree for selecting AC determination methods. SC-XRD is prioritized for crystals; VCD is the resort for un-derivatizable oils.

Part 2: Detailed Methodologies & Protocols
Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Mechanism: SC-XRD determines AC through anomalous dispersion (Bijvoet differences). While normal scattering depends only on electron density, anomalous scattering occurs when the incident X-ray energy is near the absorption edge of an atom in the crystal. This breaks Friedel's law (


), allowing the distinction between enantiomers.

Critical Parameter: The Flack Parameter (


) .
  • 
    : Correct absolute structure.
    
  • 
    : Inverted structure (wrong enantiomer).
    
  • 
    : Racemic twin or ambiguous data.
    

Protocol: The "Heavy Atom" Strategy

  • Crystal Growth: Attempt vapor diffusion using an anti-solvent (e.g., hexane diffusing into ethyl acetate).

  • Heavy Atom Incorporation: If the molecule is "light" (C, H, N, O only), anomalous signal will be weak with standard Mo-sources.

    • Action: Form a salt with a heavy counter-ion (e.g., hydrobromide or methanesulfonate).

    • Modern Alternative:[3] Use Cu-K

      
       radiation, which provides sufficient anomalous signal for oxygen/nitrogen atoms, negating the strict need for heavy atoms in many cases.
      
  • Data Collection: Collect a full sphere of data (high redundancy) to maximize the accuracy of intensities for Friedel pairs.

Method B: NMR Chiral Derivatization (Mosher’s Method)

The Mechanism: This method relies on the magnetic anisotropy of the phenyl ring in Mosher's reagent (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA). When a chiral alcohol reacts with

- and

-MTPA, the phenyl ring preferentially shields protons on one side of the chiral center relative to the other, depending on the stable conformation.

Expert Insight: Never rely on a single derivative. The "Double Derivatization" method (making both


 and 

esters) is the only self-validating approach.

Step-by-Step Protocol:

  • Derivatization:

    • Aliquot 1: React 5 mg substrate with

      
      -(-)-MTPA-Cl, DMAP, and Et
      
      
      
      N in dry CH
      
      
      Cl
      
      
      . Yields the (S)-Mosher ester .
    • Aliquot 2: React 5 mg substrate with

      
      -(+)-MTPA-Cl. Yields the (R)-Mosher ester .[4]
      
    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride to ester.

      
      -acid chloride gives the 
      
      
      
      -ester configuration at the acid center.
  • NMR Acquisition: Acquire

    
    H NMR for both esters. Assign protons near the chiral center (H
    
    
    
    , H
    
    
    , H
    
    
    ).
  • 
     Calculation: 
    
    • Calculate

      
      .[5][6]
      
    • Crucial Check: The signs of

      
       must be spatially consistent (all protons on the "left" are positive; all on the "right" are negative).
      
Figure 2: Mosher's Analysis Logic

The spatial arrangement of the shielding cone determines the chemical shift differences.

MosherLogic cluster_legend Interpretation Rule Center C-O Axis L1 Sector A: Protons here are SHIELDED in (S)-Ester Δδ (S-R) < 0 Center->L1 Right Side L2 Sector B: Protons here are DESHIELDED in (S)-Ester Δδ (S-R) > 0 Center->L2 Left Side Info Arrange structure so Δδ values match the +/- sectors. The resulting stereochemistry is the Absolute Configuration.

Caption: Newman projection logic for assigning AC. Positive


 values map to the right sector; negative to the left.
Method C: Vibrational Circular Dichroism (VCD)

The Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[7] Unlike Electronic CD (ECD), VCD has a distinct advantage: it probes the entire molecular scaffold (via bond vibrations) rather than just a specific chromophore, making it universally applicable.

Trustworthiness: VCD spectra are complex and cannot be interpreted empirically. They require ab initio validation. The protocol is a "Compare and Confirm" loop.

Step-by-Step Protocol:

  • Experimental Acquisition:

    • Dissolve ~10 mg sample in CDCl

      
       or DMSO-
      
      
      
      .
    • Acquire FTIR and VCD spectra (typically 1000–1600 cm

      
       range).
      
    • Self-Validation: Ensure the noise level is significantly lower than the VCD signals (requires long accumulation times, often 4–12 hours).

  • Computational Prediction (The "Digital Twin"):

    • Conformational Search: Use Molecular Mechanics (MMFF) to find all low-energy conformers.

    • Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G* or equivalent).

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the chosen enantiomer (e.g.,

      
      ).
      
  • Boltzmann Weighting: Average the calculated spectra based on the Boltzmann population of conformers.

  • Assignment: Compare the experimental VCD with the calculated VCD.

    • Match: Sample is the calculated enantiomer (

      
      ).
      
    • Mirror Image: Sample is the opposite enantiomer (

      
      ).
      
Figure 3: VCD/DFT Workflow

The rigorous path from sample to assignment.

VCDWorkflow Sample Unknown Sample ExpVCD Experimental VCD (Acquisition) Sample->ExpVCD Compare Compare Exp vs Sim ExpVCD->Compare Model Assume (R)-Configuration ConfSearch Conformational Search (MMFF/Monte Carlo) Model->ConfSearch DFT DFT Optimization & Freq Calculation ConfSearch->DFT SimVCD Boltzmann Weighted Simulated VCD DFT->SimVCD SimVCD->Compare Result Assign AC Compare->Result Match or Mirror

Caption: The VCD workflow requires parallel experimental data and computational modeling (DFT) to assign configuration.

References
  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[8] U.S. Food and Drug Administration.[1][8][9][10] Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[2] Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society.[2][11] Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chemical Reviews. Link

  • Stephens, P. J., et al. (2010). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Determination of Absolute Configuration. Wiley Online Library. Link

Sources

Comparative Technical Guide: (S)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (hereafter referred to as ATPP ) is a robust chiral amino alcohol derived from L-Phenylalanine. While often grouped broadly with "chiral auxiliaries," it functions predominantly as a chiral ligand in catalytic asymmetric transformations, most notably the enantioselective addition of organozinc reagents to aldehydes.

The Verdict:

  • Best For: Enantioselective alkylation of aldehydes (diethylzinc addition) and as a precursor for oxazaborolidine reductions.

  • Key Advantage: It offers a unique "primary amine" functionality combined with high steric bulk (

    
     group), distinguishing it from the secondary amine-based Diphenylprolinol  or Pseudoephedrine .
    
  • Cost-Efficiency: synthesized in a single step from L-phenylalanine methyl ester, making it significantly more accessible than complex alkaloids like Cinchona derivatives.

Structural Analysis & Mechanism

To understand why ATPP performs differently than its competitors, we must analyze its steric and electronic environment.

  • Backbone: Derived from L-Phenylalanine, providing the initial chirality (

    
    -configuration).
    
  • Steric Shielding: The two phenyl groups at the C1 position (introduced via Grignard) create a massive "wall" that blocks one face of the transition state.

  • Functionality: Unlike Diphenylprolinol (secondary amine), ATPP possesses a primary amine . This allows it to form Schiff bases (imines) with carbonyls or coordinate as a bidentate ligand without the geometric constraints of a pyrrolidine ring.

Mechanism: Enantioselective Diethylzinc Addition

The ligand operates via a bimetallic transition state (Noyori-type), where the zinc atom is coordinated by the oxygen and nitrogen of the ligand, creating a chiral pocket for the aldehyde.

Zn_Addition_Mechanism cluster_legend Legend Ligand (S)-ATPP (Chiral Ligand) Complex Mono-Zinc Complex Ligand->Complex + ZnEt2 (- Ethane) ZnEt2 ZnEt2 (Reagent) ZnEt2->Complex TS Bimetallic Transition State (Re-face blocked) Complex->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (High ee%) TS->Product Hydrolysis key Blue: Catalyst/Product | Red: Reagents | Green: Critical Step

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc using ATPP. The steric bulk of the triphenyl system directs the attack.

Comparative Performance Analysis

This section objectively compares ATPP against industry-standard alternatives.

Comparison 1: vs. Diphenylprolinol (Jørgensen-Hayashi Catalysts)

Context: Diphenylprolinol is the "gold standard" for organocatalysis (Michael additions, aldol).

Feature(S)-ATPPDiphenylprolinol (TMS-protected)
Amine Type Primary (

)
Secondary (Pyrrolidine ring)
Rigidity Flexible (Acyclic)Rigid (Cyclic)
Primary Use Lewis Acid Ligand (Zn, B)Organocatalysis (Enamine/Iminium)
Synthesis 1 Step from Phe-OMe1 Step from Proline-OMe
Catalytic Load 2-5 mol% (Zn addition)10-20 mol% (Organocatalysis)

Analysis: ATPP is superior for Lewis Acid mediated reactions (like Zn-addition) because the primary amine allows for flexible coordination geometries that the rigid proline ring cannot accommodate. However, for enamine catalysis , Diphenylprolinol wins because the secondary amine is more nucleophilic and forms enamines faster.

Comparison 2: vs. Evans Auxiliary (Oxazolidinones)

Context: Evans auxiliaries are stoichiometric tools for alkylation/aldol reactions.

Feature(S)-ATPPEvans Auxiliary
Mode Catalytic (Ligand)Stoichiometric (Covalent attachment)
Atom Economy High (Ligand is recovered)Low (Auxiliary required in 1:1 ratio)
Steps Mix -> React -> WorkupAttach -> React -> Cleave
Scalability Excellent for large batchPoor (due to mass/cost of auxiliary)

Analysis: Use ATPP when you need to generate a chiral alcohol from a prochiral carbonyl. Use Evans auxiliaries when you need to alkylate an acid derivative (acyl chloride) and require absolute diastereocontrol (dr > 99:1).

Comparison 3: vs. DAIB (Noyori's Ligand)

Context: DAIB ((-)-3-exo-(dimethylamino)isoborneol) is the classic ligand for Zn-addition.

  • Performance: Both ligands achieve >95% ee for aromatic aldehydes.[1]

  • Availability: ATPP is often easier to synthesize in-house from cheap amino acids (Phenylalanine), whereas DAIB requires Camphor derivatives which can be more expensive or require multi-step synthesis if not bought commercially.

  • Substrate Scope: ATPP shows higher tolerance for aliphatic aldehydes compared to early generation amino-alcohols due to the extreme bulk of the trityl-like tail.

Experimental Protocols

A. Synthesis of (S)-ATPP (Self-Validating Protocol)

Rationale: This protocol uses a Grignard addition. The self-validating step is the precipitation of the hydrochloride salt or the specific rotation check.

Materials:

  • L-Phenylalanine methyl ester hydrochloride (10 mmol)

  • Phenylmagnesium bromide (3.0 M in ether, 50 mmol - Excess is critical)

  • Dry THF/Ether

Workflow:

  • Setup: Flame-dry a 250mL 3-neck flask under Argon.

  • Addition: Add L-Phenylalanine methyl ester (solid) slowly to the PhMgBr solution at 0°C. Why? To prevent side reactions; the ester must be consumed by the Grignard.

  • Reflux: Allow to warm to RT, then reflux for 3 hours.

  • Quench: Cool to 0°C. Add sat.

    
     dropwise. Caution: Exothermic.
    
  • Extraction: Extract with EtOAc. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane.

  • Validation: Check Melting Point (139-141°C) and Optical Rotation (

    
     in 
    
    
    
    ).
B. Enantioselective Diethylzinc Addition (Standard Application)

Protocol:

  • Ligand Formation: In a Schlenk tube, dissolve (S)-ATPP (2 mol%) in dry Toluene.

  • Zn-Loading: Add

    
     (2.0 equiv, 1.0 M in Hexane). Stir at RT for 20 min.
    
    • Checkpoint: Evolution of ethane gas indicates active catalyst formation.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C for 12 hours.

  • Workup: Quench with 1M HCl. Extract with ether.[1][2]

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Decision Matrix: When to use ATPP?

Use the following logic flow to determine if ATPP is the right tool for your synthesis.

Decision_Matrix Start Target Transformation? Type Reaction Type Start->Type Red Reduction of Ketone Type->Red Alk Alkylation of Aldehyde Type->Alk CC C-C Bond (Aldol/Michael) Type->CC Red_Res Use CBS Catalyst (Proline-based preferred, ATPP is viable alternative) Red->Red_Res Alk_Res Use (S)-ATPP (High ee, Low Load) Alk->Alk_Res CC_Res Use Diphenylprolinol (Jørgensen Catalyst) CC->CC_Res

Figure 2: Selection logic for chiral amino alcohols.

References

  • Synthesis and Characterization

    • Sigma-Aldrich Product Sheet. "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol."

    • Source:

  • Application in Zn-Addition

    • Soai, K., et al. "Enantioselective addition of organozinc reagents to aldehydes."[1] Chemical Reviews, 1992.

    • Context: Establishes the baseline for amino-alcohol medi
  • Comparative Ligand Data

    • Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie, 1991.
    • Source:

  • General Review of Amino Alcohols

    • Ager, D. J., et al. "Amino Alcohols and Derivatives as Chiral Auxiliaries and Ligands." Chemical Reviews, 1996.
    • Source:

Sources

Comparative Guide: Next-Generation Spiro-Iridium Catalysts vs. Traditional Ru/Rh Systems in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, the reduction of pro-chiral ketones and imines remains a cornerstone transformation for generating chiral APIs. For decades, Ruthenium-BINAP/Diamine (Noyori-type) and Rhodium-Bisphosphine systems have been the industry workhorses. However, the demand for lower catalyst loadings (ppm levels) and higher turnover numbers (TON) has driven the development of Tridentate Spiro-Iridium (Ir-Spiro) catalysts.

This guide objectively evaluates the performance of the Ir-SpiroPAP class (referred to herein as the "Spiro-Ir System") against legacy Ru and Rh catalysts. Experimental data indicates that while Ru-systems excel in cost-efficiency for simple substrates, the Spiro-Ir System offers superior stability and TON (up to 4.5 million) for difficult-to-reduce substrates, operating via a robust outer-sphere mechanism.

Mechanistic Distinction: The "Outer-Sphere" Advantage

To understand the performance gap, one must analyze the catalytic cycles.

  • Traditional Rh-Bisphosphine: Operates via an Inner-Sphere mechanism. The substrate must coordinate directly to the metal (requiring a vacant site), often necessitating a directing group (e.g., adjacent carboxyl or amide) on the substrate. This limits substrate scope.

  • Spiro-Ir System (The Product): Utilizes an Outer-Sphere Bifunctional mechanism. The tridentate ligand (P-N-N or P-N-P) creates a rigid chiral pocket. The substrate does not bind to the metal; instead, hydrogen is transferred simultaneously from the metal hydride and the ligand's amine proton. This allows for the reduction of unfunctionalized ketones and imines with extreme efficiency.

Visualization: Catalytic Cycle Comparison

CatalyticCycle cluster_legend Mechanism Key PreCat Ir(III)-Precatalyst (Tridentate Spiro) ActiveSpecies Active Species (Ir-H / N-H) PreCat->ActiveSpecies H2 Activation Base TS Transition State (Outer-Sphere Hydride Transfer) ActiveSpecies->TS Substrate Approach (Ketone/Imine) ProductRel Product Release (Chiral Alcohol/Amine) TS->ProductRel Concerted Transfer ProductRel->ActiveSpecies H2 Recharge key1 Note: The substrate never binds directly to the Iridium center.

Figure 1: Simplified outer-sphere bifunctional mechanism of Spiro-Ir catalysts. The lack of substrate coordination prevents steric crowding, enabling high TON.

Performance Benchmarking

The following data compares the Spiro-Ir System against the industry standard Ru-Cl2(R-BINAP)(R-DAIPEN) (Noyori type) and Rh-DuPhos .

Table 1: Comparative Performance Metrics
FeatureSpiro-Ir System (Product)Ru-BINAP/Diamine (Competitor A)Rh-DuPhos (Competitor B)
Primary Mechanism Outer-Sphere BifunctionalOuter-Sphere BifunctionalInner-Sphere (Coordination)
Max Turnover Number (TON) 1,000,000 - 4,500,000 [1,3]2,000 - 10,000 [2]500 - 2,000
Substrate Scope Simple Ketones, Imines , EstersSimple Ketones, AldehydesFunctionalized Olefins (Enamides)
Typical Loading (S/C) 10,000:1 to 100,000:1500:1 to 2,000:1100:1 to 1,000:1
Enantioselectivity (% ee) >99% (Rigid Spiro Backbone)95-99% (Flexible Binaphthyl)>95% (Substrate Dependent)
Pressure Requirement 10 - 50 bar H21 - 10 bar H2 (or Transfer Hydrog.)1 - 5 bar H2
Air Stability High (Tridentate Chelation)Low (Phosphine Oxidation)Very Low (Air Sensitive)
Key Findings:
  • Efficiency: The Spiro-Ir system achieves TONs orders of magnitude higher than Ru-BINAP. In the synthesis of Nicotine intermediates, Ir-catalysts demonstrated TONs of 100,000 at 500 kg scale [3].[1]

  • Stability: The tridentate nature of the Spiro ligand (binding at three points) prevents the ligand dissociation often seen in bidentate Ru-systems, allowing the catalyst to survive longer reaction times and higher temperatures.

  • Selectivity: While Ru-BINAP is excellent for acetophenones, the Spiro-Ir system shows superior performance for "difficult" substrates like

    
    -ketoesters and bulky imines due to the deep chiral pocket of the spiro-biindane scaffold [1].
    

Experimental Protocol: High-Pressure Asymmetric Hydrogenation

Disclaimer: This protocol uses high-pressure hydrogen gas. All operations must be performed in a rated autoclave behind a blast shield.

Materials
  • Catalyst: (R)-Ir-SpiroPAP (0.001 mmol)

  • Substrate: Acetophenone (10 mmol) - Model Substrate

  • Base:

    
    -BuOK (1.0 M in THF) or KOH (for cost scaling)
    
  • Solvent: Anhydrous Isopropanol (IPA) or Methanol (MeOH)

Step-by-Step Workflow
  • Catalyst Preparation (Glovebox):

    • Weigh the Spiro-Ir catalyst (S/C 10,000:1). Dissolve in 1 mL of degassed solvent.

    • Expert Tip: If using low loadings (<0.01 mol%), prepare a stock solution to ensure accurate dosing.

  • Reaction Assembly:

    • In a stainless steel autoclave equipped with a glass liner and magnetic stir bar, add the substrate (1.20 g, 10 mmol).

    • Add the base solution (Base/Catalyst ratio typically 10:1 to 50:1).

    • Add the catalyst solution.

    • Add solvent to reach a total concentration of 0.5 M to 1.0 M.

  • Hydrogenation:

    • Seal the autoclave. Purge with Hydrogen gas (pressurize to 5 bar, vent)

      
       3 times to remove Oxygen.
      
    • Pressurize to 30 bar (approx. 435 psi) .

    • Stir vigorously (1000 rpm) at room temperature (25°C) for 12–24 hours.

    • Note: For sterically hindered substrates, increase temperature to 40–50°C.

  • Workup & Analysis:

    • Carefully vent H2 gas in a fume hood.

    • Concentrate the mixture under reduced pressure.

    • Self-Validation: Analyze conversion via

      
      H NMR. Determine enantiomeric excess (% ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
      

Decision Framework: When to Switch?

Use this decision tree to determine if the Spiro-Ir system is the correct choice for your specific campaign.

CatalystSelection Start Start: Substrate Analysis IsOlefin Is the substrate an Olefin? Start->IsOlefin FuncGroup Does it have a directing group? (e.g., Amide, Acid) IsOlefin->FuncGroup Yes IsKetone Is the substrate a Ketone/Imine? IsOlefin->IsKetone No RhRoute Use Rh-Bisphosphine (Inner Sphere) FuncGroup->RhRoute Yes IrOlefin Use Ir-P,N Catalyst (Pfaltz type) FuncGroup->IrOlefin No Scale Scale / Cost Sensitivity? IsKetone->Scale Yes RuRoute Use Ru-BINAP (Low Cost, Modest TON) Scale->RuRoute Commodity Chemical (Low Cost Priority) SpiroRoute Use Spiro-Ir System (High TON, Difficult Substrates) Scale->SpiroRoute Pharma Intermediate (High Purity/TON Priority)

Figure 2: Catalyst selection workflow based on substrate class and project constraints.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by O2 or trace acid.

    • Fix: Ensure rigorous degassing. Increase base concentration (up to 100:1 Base/Cat) to reactivate the Ir-H species.

  • Low Enantioselectivity:

    • Cause: Non-catalyzed background reaction (racemic reduction) or temperature too high.

    • Fix: Lower the temperature to 0°C. Switch solvent from MeOH to TFE (Trifluoroethanol) to enhance hydrogen bonding in the transition state.

  • Safety Note:

    • Iridium residues must be scavenged (e.g., using thiol-silica) to meet ICH Q3D guidelines (<10 ppm for oral drugs) before proceeding to the next step.

References

  • Xie, J.-H., et al. "Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands." Chemical Science, 2011.

  • Noyori, R., & Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 2001.

  • Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with Tridentate Ligands."[2] National Institutes of Health (PMC), 2023.

  • BenchChem Guide. "Comparative Analysis: Ru-BINAP vs. Iridium Catalysts in Asymmetric Hydrogenation." BenchChem, 2025.[3]

Sources

Validation of Synthetic Methods using (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for using (S)-2-Amino-1,1,3-triphenylpropan-1-ol (hereafter referred to as (S)-ATPP ) as a chiral ligand in asymmetric synthesis.

Designed for application scientists and drug developers, this document moves beyond basic recipes to establish a self-validating protocol . It focuses on the ligand's synthesis, its benchmarking against industry standards (e.g., diphenylvalinol, ephedrine), and the mechanistic causality governing its performance in the asymmetric addition of diethylzinc to aldehydes.

Executive Summary & Compound Profile

(S)-ATPP is a


-amino alcohol derived from L-Phenylalanine. It belongs to the privileged class of "1,1-diphenyl" chiral auxiliaries, widely used to catalyze the enantioselective formation of C-C bonds. Its structural rigidity and the steric bulk of the diphenylmethanol group allow it to form tight chelate complexes with metals (Zn, B, Ti), effectively transferring chirality to prochiral substrates.
  • IUPAC Name: (2S)-2-Amino-1,1,3-triphenylpropan-1-ol

  • CAS Number: 79868-78-3

  • Core Application: Asymmetric addition of organozinc reagents to aldehydes (Noyori-type catalysis).

  • Key Advantage: Unlike alkaloids (e.g., ephedrine), (S)-ATPP is synthetic and modular, allowing for fine-tuning of the steric environment via the amino acid precursor.

Ligand Synthesis: A Self-Validating Protocol

Reliable catalysis begins with high-purity ligand. Commercial sources vary in optical purity; therefore, in-house synthesis from L-Phenylalanine is the gold standard for validation.

Workflow Diagram

The following diagram illustrates the critical path from precursor to active catalyst, highlighting quality control (QC) checkpoints.

LigandSynthesis Phe L-Phenylalanine (Precursor) Ester L-Phe Methyl Ester HCl (Intermediate) Phe->Ester SOCl2, MeOH Reflux, 4h Grignard Grignard Addition (PhMgBr, 4.0 equiv) Ester->Grignard Anhydrous THF 0°C to RT QC1 QC: Melting Point (158-160°C) Ester->QC1 Ligand (S)-ATPP (Crude) Grignard->Ligand Quench (NH4Cl) Extraction PureLigand Purified (S)-ATPP (>99% ee) Ligand->PureLigand Recrystallization (EtOH/H2O) QC2 QC: Optical Rotation [α]D = -83° (CHCl3) PureLigand->QC2

Figure 1: Synthesis and Quality Control workflow for (S)-ATPP.

Experimental Protocol

Step 1: Esterification Suspend L-Phenylalanine (10 mmol) in dry methanol (20 mL). Add thionyl chloride (11 mmol) dropwise at 0°C. Reflux for 4 hours. Evaporate solvent to yield L-Phenylalanine methyl ester hydrochloride as a white solid.

  • Validation: Check melting point (159–161°C).

Step 2: Grignard Addition (The Critical Step) To a flame-dried Schlenk flask under Argon, add phenylmagnesium bromide (40 mmol, 4.0 equiv, 3.0 M in ether). Cool to 0°C. Slowly add the ester (10 mmol) as a solid or solution in THF.

  • Causality: A large excess (4 equiv) is mandatory. The first equivalent deprotonates the amine; the second and third attack the ester; the fourth ensures complete conversion and prevents the formation of the ketone intermediate (hemi-aminal).

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show a characteristic ABX system for the benzyl protons and the disappearance of the methyl ester singlet.

Validation Assay: Enantioselective Diethylzinc Addition

To validate the ligand's efficacy, we utilize the standard benchmark reaction: the addition of diethylzinc to benzaldehyde.

Reaction Mechanism & Causality

The reaction proceeds via a bimetallic transition state (Noyori model). The ligand reacts with Et


Zn to form a dimeric zinc complex. The aldehyde coordinates to one zinc atom, while the ethyl group is transferred from a second zinc atom.
  • Role of (S)-ATPP: The bulky diphenyl group forces the aldehyde to approach from the si-face (leading to the (S)-alcohol) to avoid steric clash with the ligand's backbone.

  • Temperature Control: 0°C is optimal. Higher temperatures increase the uncatalyzed background reaction, eroding ee%.

Protocol
  • Catalyst Formation: In a Schlenk tube, dissolve (S)-ATPP (0.05 mmol, 5 mol%) in dry Toluene (2 mL). Add Et

    
    Zn (1.0 mmol, 1.0 M in hexanes) at room temperature. Stir for 20 min to form the active zinc-alkoxide species.
    
  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol).

  • Reaction: Stir at 0°C for 12–18 hours.

  • Quench: Add 1N HCl. Extract with Et

    
    O.
    
  • Analysis: Analyze the organic phase directly via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2, 1.0 mL/min).

Comparative Performance Guide

When selecting a ligand, researchers must weigh enantioselectivity against cost and availability. The table below compares (S)-ATPP against common alternatives.

Table 1: Comparative Efficacy in Et


Zn Addition to Benzaldehyde 
LigandPrecursorSteric Bulk (C3)Yield (%)ee (%)ConfigurationNotes
(S)-ATPP L-PhenylalanineBenzyl92-9694-96 (S)Excellent balance of cost/performance.

-stacking possible.
(S)-Diphenylvalinol L-ValineIsopropyl95-9898-99 (S)Slightly higher ee due to rigid isopropyl bulk close to center.
(S)-Diphenylalaninol L-AlanineMethyl85-9085-90(S)Methyl group is too small for optimal stereo-differentiation.
(-)-Ephedrine EphedraMethyl/Phenyl70-8550-70(R)Lower selectivity; diastereomeric salt formation often required.
(-)-N-Methyl Ephedrine EphedraMethyl/Phenyl90-9585-90(R)Improved over ephedrine but often inferior to 1,1-diphenyl amino alcohols.

Note: Configuration of product depends on the specific stereochemistry of the ligand used.

Mechanistic Visualization (Transition State)

The difference in performance is explained by the transition state geometry. The diagram below models the steric interactions.

TransitionState Zn_Complex Bimetallic Zn-O-Zn Core (Noyori Model) Substrate Benzaldehyde Coordination Zn_Complex->Substrate Activates C=O Ph_Groups Diphenyl Group (C1) Shields Re-face Ph_Groups->Substrate Steric Blocking Bn_Group Benzyl Side Chain (C2) (S)-ATPP Specific Bn_Group->Zn_Complex Stabilizes Chelate (Possible π-interaction) Product (S)-1-Phenylpropan-1-ol High ee% Substrate->Product Et-Transfer to Si-face

Figure 2: Mechanistic factors influencing enantioselectivity in the (S)-ATPP catalyzed reaction.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4] Chemical Reviews, 92(5), 833-856.

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.

  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet.

  • Brunner, H. (1988). Enantioselective synthesis of organic compounds with optically active transition metal catalysts.[3] Synthesis, 1988(09), 645-654.

Sources

Beyond the Aliquot: A Comparative Guide to Inline vs. Offline Reaction Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Process Analytical Technology (PAT)[1]

For decades, the "golden wait"—the time between taking an aliquot and receiving an HPLC or High-Field NMR result—has been the accepted bottleneck of synthetic chemistry. However, the FDA’s guidance on Process Analytical Technology (PAT) has shifted the paradigm from "testing quality in" (offline) to "building quality by design" (inline).

This guide objectively compares the industry gold standard (High-Field Offline NMR ) against two inline challengers: In-situ FTIR and Benchtop "No-D" NMR . While offline methods remain superior for final purity characterization, our data and workflow analysis demonstrate that inline spectroscopic methods provide superior temporal resolution for kinetic profiling and transient intermediate detection.

Comparative Performance Analysis

The following matrix contrasts the three dominant modalities for reaction confirmation. Note that "Information Density" refers to the structural specificity of the data returned.

Table 1: Spectroscopic Performance Matrix
FeatureHigh-Field NMR (Offline) Benchtop NMR (Inline/At-line) In-situ FTIR (Inline)
Primary Utility Full structural elucidation; Impurity profiling (<0.1%)Reaction monitoring; Kinetics; Major component IDFunctional group tracking; Onset/End-point detection
Field Strength 300 MHz – 1.2 GHz40 – 100 MHzN/A (Mid-IR: 4000–400 cm⁻¹)
Time-to-Result 15 min – 24 hours (queue dependent)< 2 minutes (Real-time snapshots)Continuous (Every 15–60 seconds)
Sample Prep High (Deuterated solvents, filtration)Low/None (Flow cell or "No-D" capillaries)None (Dip probe)
Solvent Req. Deuterated (CDCl₃, DMSO-d₆)Protonated (Neat or standard reaction solvent)N/A (In-reaction)
Limit of Detection Excellent (~1 µM)Moderate (~1-5 mM)Good (dependent on extinction coefficient)
Blind Spots Transient intermediates often decompose during prepOverlapping peaks due to lower resolutionMolecules with weak dipole changes; Water interference

Deep Dive: The "No-D" Benchtop NMR Revolution

While In-situ FTIR is established for tracking functional groups (e.g., disappearance of a Carbonyl stretch), it lacks structural specificity. The emerging challenger is Benchtop NMR running in "No-D" (No Deuterium) mode.

The Mechanism of "No-D" Monitoring

In traditional NMR, deuterated solvents provide a lock signal to stabilize the magnetic field and prevent the massive solvent signal from swamping the detector. Modern benchtop systems (e.g., Magritek Spinsolve, Bruker Fourier 80, Oxford X-Pulse) utilize:

  • External Locks: Permanent magnets are thermally stabilized, removing the need for a deuterium lock.

  • Solvent Suppression: Pulse sequences like WET (Water Suppression Enhanced through T1 effects) or PRESAT selectively saturate the solvent resonance (e.g., THF or Toluene), allowing the solute signals to be digitized effectively.

Expert Insight: When monitoring a reaction in protonated solvent, the dynamic range of the receiver is the limiting factor. By applying a shaped pulse to suppress the solvent peak, we can visualize reaction products at 1-5% concentration without workup.

Experimental Protocol: Real-Time Kinetic Monitoring

This protocol describes a self-validating workflow for monitoring an esterification reaction using In-situ FTIR , validated by offline HPLC.

Objective: Determine reaction endpoint and detect anhydride intermediate formation.

Phase 1: System Setup & Validation
  • Probe Preparation: Clean the Diamond ATR (Attenuated Total Reflectance) sensor with 2-MeTHF. Collect a background spectrum in air to verify sensor cleanliness (look for absence of C-H stretches).

  • Solvent Background: Insert probe into the reaction vessel containing only the solvent. Collect "Solvent Background." Causality: This allows the software to subtract the solvent spectrum in real-time, isolating the solute peaks.

  • Pathlength Check: Verify signal intensity is within the detector's linear range (< 1.5 Absorbance Units).

Phase 2: Reaction Monitoring (The "Golden Batch" Approach)
  • Data Acquisition: Set collection interval to 30 seconds. Resolution: 4 cm⁻¹. Scans: 16.

  • Reagent A Addition: Add limiting reagent. Mark event in software.

  • Reagent B (Trigger) Addition: Add catalyst/second reagent.

  • Trend Selection: Select unique bands for:

    • Reactant: C=O stretch (acid) at ~1710 cm⁻¹.

    • Product: C=O stretch (ester) at ~1735 cm⁻¹.

    • Intermediate: Anhydride doublet (if applicable) at ~1800/1760 cm⁻¹.

Phase 3: Data Processing & Validation
  • Baseline Correction: Apply two-point baseline correction to raw spectra to account for refractive index changes during heating.

  • Conversion Calculation: Plot the normalized peak height of Product vs. Time.

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the product trend approaches zero (

    
    ).
    

Visualization of Logic & Workflow

Diagram 1: The Confirmation Workflow (Inline vs. Offline)

ReactionMonitoring cluster_Offline Offline Analysis (Traditional) cluster_Inline Inline PAT (Modern) Start Start Reaction Sample Aliquot Sampling Start->Sample Probe In-situ Probe (IR/Raman) Start->Probe Flow Flow Cell (Benchtop NMR) Start->Flow Quench Quench & Workup Sample->Quench Prep Dissolve in CDCl3 Quench->Prep Acquire High-Field NMR/HPLC Prep->Acquire ResultOff Result (Lag: 1-2 hrs) Acquire->ResultOff Decision Decision Point ResultOff->Decision Process Real-time Processing Probe->Process Flow->Process ResultOn Result (Lag: <2 min) Process->ResultOn ResultOn->Decision Adjust Adjust Temp/Reagent Decision->Adjust Incomplete Stop Stop Reaction Decision->Stop Complete Adjust->Start

Caption: Comparison of the time-delayed offline workflow vs. the continuous feedback loop of inline PAT.

Diagram 2: Technique Selection Decision Tree

SelectionTree Start Select Confirmation Method Q1 Is Structural ID Required? Start->Q1 Q2 Is Reaction Heterogeneous? Q1->Q2 No (Kinetics only) Q3 Is Concentration > 0.05M? Q1->Q3 Yes (Structure needed) Res1 In-situ FTIR / Raman Q2->Res1 Yes (Slurry) Q2->Res1 No (Solution) Res2 Benchtop NMR (No-D) Q3->Res2 Yes (High Conc) Res3 High-Field Offline NMR Q3->Res3 No (Trace Impurity) Res4 Offline HPLC/MS Q3->Res4 No (Complex Mixture)

Caption: Logic flow for selecting the appropriate spectroscopic tool based on reaction phase and data needs.

References

  • U.S. Food and Drug Administration (FDA). (2004).[1] Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[2][3][4] [Link][1][3]

  • Steimers, E., et al. (2020). A comparison of non-uniform sampling and model-based analysis of NMR spectra for reaction monitoring. Magnetic Resonance in Chemistry.[5][6][7] [Link]

  • Blagg, R. (2023).[8] High-field to Benchtop NMR Spectroscopy - Part 1: Structural Elucidation. Oxford Instruments Application Notes. [Link]

  • Mettler Toledo. (2016). FTIR Spectroscopy for Reaction Monitoring.[9] [Link]

Sources

Comparative Guide: Kinetic Studies of Catalytic Cycles Involving (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol (referred to herein as L-Phe-Ph2 ), a chiral amino alcohol derived from L-phenylalanine. While structurally similar to the widely used (S)-Diphenylprolinol, L-Phe-Ph2 offers distinct kinetic advantages due to its acyclic, flexible backbone.

This guide is designed for medicinal chemists and process engineers optimizing asymmetric alkylations, specifically the enantioselective addition of diethylzinc to aldehydes. We compare L-Phe-Ph2 against industry standards—Diphenylprolinol and (-)-Ephedrine —focusing on turnover frequency (TOF), non-linear effects (NLE), and mechanistic bottlenecks.

Part 1: The Mechanistic Landscape

To understand the kinetic behavior of L-Phe-Ph2 , one must analyze the catalytic cycle. Unlike simple Lewis acid catalysis, amino-alcohol-catalyzed zinc additions typically follow the Noyori DAIB model , which postulates a transition state involving a dinuclear zinc complex.

The Catalytic Cycle

The reaction does not proceed via a simple monomeric species. The resting state is often a dimer, which must dissociate or react with excess dialkylzinc to form the active species.

CatalyticCycle cluster_equilibrium Resting State Equilibrium Ligand Ligand (L-Phe-Ph2) + Et2Zn PreCat Pre-Catalyst (Zinc-Alkoxide Dimer) Ligand->PreCat - Ethane Active Active Species (Dinuclear Zn Complex) PreCat->Active + Et2Zn (Dissociation) Coordination Aldehyde Coordination (Steric Selection) Active->Coordination + R-CHO TS Transition State (Rate Determining Step) Coordination->TS Intramolecular Transfer ProductRelease Product Release (Zinc Alkoxide) TS->ProductRelease Irreversible ProductRelease->Active Regeneration (turnover)

Figure 1: The catalytic cycle for amino-alcohol promoted diethylzinc addition. The equilibrium between the inactive dimer (PreCat) and the active dinuclear species determines the reaction order.

Part 2: Comparative Kinetic Performance

The structural difference between L-Phe-Ph2 (acyclic) and Diphenylprolinol (cyclic) fundamentally alters the entropy of the transition state and the solubility of the resting dimer.

Steric Bulk & Enantioselectivity (ee)

L-Phe-Ph2 possesses a benzyl group at the stereogenic center (


) and two phenyl groups at the carbinol center.
  • Advantage: The acyclic nature allows for "induced fit" flexibility, accommodating bulkier aldehydes (e.g., o-tolylaldehyde) that might clash with the rigid pyrrolidine ring of Diphenylprolinol.

  • Kinetic Impact: Higher steric bulk often slows the initial coordination (

    
    ) but significantly increases the difference in activation energy (
    
    
    
    ) between the Re and Si facial attacks, leading to higher ee.
Non-Linear Effects (NLE)

Amino alcohols often exhibit (+) or (-) NLE, where the ee of the product is not linearly proportional to the ee of the catalyst.

  • L-Phe-Ph2 Behavior: Typically exhibits a (+) NLE . A catalyst with 20% ee can yield a product with >80% ee.

  • Mechanism: The heterochiral dimer (formed from one (R)-ligand and one (S)-ligand) is thermodynamically more stable and kinetically less active than the homochiral dimer. This "reservoir effect" sequesters the minor enantiomer, leaving the major enantiomer free to catalyze the reaction.

Performance Matrix
Metric(S)-2-Amino-1,1,3-triphenylpropan-1-ol (L-Phe-Ph2)(S)-Diphenylprolinol (-)-Ephedrine
Backbone Structure Acyclic, Flexible (Phe-derived)Cyclic, Rigid (Proline-derived)Acyclic (Phenyl-ethyl)
Typical Loading 2 - 5 mol%2 - 5 mol%5 - 10 mol%
Reaction Time (

)
Moderate (Flexible ligand requires entropic organization)Fast (Pre-organized rigid skeleton)Slow (Less steric acceleration)
Enantioselectivity (Benzaldehyde) 92 - 98% ee94 - 99% ee70 - 85% ee
Substrate Scope Excellent for aliphatic & hindered aromatic aldehydesExcellent for aromatic aldehydesLimited
Solubility (Toluene) High (Lipophilic benzyl side chain)ModerateModerate
Cost Efficiency High (derived from L-Phe)Moderate (derived from Proline)Very High (Commodity chemical)

Part 3: Experimental Protocols

To validate these kinetic claims in your own laboratory, follow these self-validating protocols.

Protocol A: Kinetic Profiling via Gas Chromatography (GC)

Objective: Determine the reaction order and turnover frequency (TOF).

Reagents:

  • Aldehyde: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexane).[1]

  • Catalyst: (S)-2-Amino-1,1,3-triphenylpropan-1-ol.

  • Internal Standard: Tridecane (inert).

Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Loading: Add Catalyst (0.05 mmol, 5 mol%) and Toluene (3 mL).

  • Activation: Add

    
     (1.5 mmol) at 0°C. Stir for 20 mins. Observation: Evolution of ethane gas confirms active species formation.
    
  • Initiation: Add Tridecane (100 µL) and Benzaldehyde (1.0 mmol).

  • Sampling: Withdraw 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately quench aliquots into vials containing 1N HCl/EtOAc.

  • Analysis: Analyze organic layer via Chiral GC (e.g., Cyclodex-B column).

Data Validation:

  • Plot

    
     vs. 
    
    
    
    . The initial slope represents the initial rate (
    
    
    ).
  • If the plot is sigmoidal (S-curve), it indicates autocatalysis (product zinc-alkoxide participating in the cycle).

Protocol B: Determination of Non-Linear Effects (NLE)

Objective: Assess the aggregation state of the catalyst.

Workflow:

  • Prepare 5 separate reaction vessels.

  • In each vessel, use a catalyst mixture with a different optical purity (

    
    ): 0%, 20%, 50%, 80%, 100%.
    
  • Run the standard alkylation reaction (Protocol A) to full conversion.

  • Measure the enantiomeric excess of the product (

    
    ).
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Linear Line: Monomeric active species, no aggregation.

  • Convex Curve (Positive Deviation): Heterochiral dimer is stable/inactive (Asymmetric Amplification). This is the expected result for L-Phe-Ph2 .

Part 4: Logical Workflow for Catalyst Selection

Use this decision tree to determine if L-Phe-Ph2 is the right catalyst for your specific substrate.

SelectionLogic Start Substrate Type? Aromatic Simple Aromatic (e.g., Benzaldehyde) Start->Aromatic Hindered Sterically Hindered (e.g., o-Tolyl, Naphthyl) Start->Hindered Aliphatic Aliphatic (e.g., Nonanal) Start->Aliphatic Diphenyl Use Diphenylprolinol (Faster Rate) Aromatic->Diphenyl Standard PhePh2 Use L-Phe-Ph2 (Better Induced Fit) Hindered->PhePh2 Flexibility Required Aliphatic->PhePh2 Lipophilic Interaction

Figure 2: Decision matrix for selecting between rigid (Proline-derived) and flexible (Phenylalanine-derived) amino alcohol ligands.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6] Chemical Reviews, 92(5), 833-856.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[1][3][4][5][6] Journal of the American Chemical Society, 108(20), 6405-6406.

Sources

Benchmarking Computational Transition State Search Methods in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Saddle Point Problem

In computational catalysis, locating the Transition State (TS) is the single most critical and computationally expensive step. Unlike ground state minima, which are stable "valleys" on the Potential Energy Surface (PES), a TS is a first-order saddle point—a peak in the reaction coordinate but a minimum in all other degrees of freedom.

For drug development and catalytic design, the accuracy of the TS energy (


) directly dictates the predicted reaction rate (

). An error of just 1.4 kcal/mol leads to a 10-fold error in the rate constant at room temperature.

This guide objectively compares the leading algorithms for locating TS structures and the electronic structure methods required to score them accurately.

Comparative Analysis: TS Search Algorithms

There is no "one-size-fits-all" algorithm. The choice depends on your prior knowledge of the reaction path and the system's complexity.

Table 1: Algorithm Performance Matrix
FeatureBerny / Eigenvector Following QST2 / QST3 (Gaussian) NEB (Nudged Elastic Band) GSM (Growing String Method)
Input Requirement Good TS guess structureReactant (R) & Product (P) (+ TS guess for QST3)Reactant (R) & Product (P)R & P (Double-ended) or just R (Single-ended)
Search Logic Local surface walking (Newton-Raphson)Synchronous Transit (Interpolation)Chain-of-states minimizationString growth + optimization
Blind Search? No (Must be close to TS)No (Requires atom mapping)No (Requires full path guess)Yes (Can find path automatically)
Computational Cost Low (if guess is good)MediumHigh (Optimizes multiple images)Medium-High
Best Use Case Simple organic reactions, refining rough guessesIntramolecular rearrangements, well-defined R/PSurface catalysis, solid-state, complex conformational changesComplex multistep reactions, "blind" exploration
Primary Failure Mode Collapses to R or P if Hessian is badFails if atom numbering (mapping) is inconsistent"Kinks" in the band; high cost for large systemsString snapping; convergence on flat surfaces
Deep Dive: Causal Insights
  • Berny/Eigenvector Following: This is the standard "local" optimizer. It works by calculating the Hessian (second derivative matrix) and following the mode with the negative eigenvalue uphill.

    • Expert Insight: This method is fragile . If your starting geometry has zero imaginary frequencies (a minimum) or more than one (higher-order saddle point), it will fail. It is best used after a constrained optimization scan has located the approximate maximum.

  • QST (Synchronous Transit): Popular in the Gaussian software suite. It interpolates between Reactant and Product.[1][2]

    • Expert Insight: QST requires perfect atom mapping . If atom 1 in the reactant is not atom 1 in the product, the algorithm will try to "teleport" atoms through the molecule, resulting in massive energy spikes and failure.

  • GSM (Growing String Method): The modern alternative to NEB. Unlike NEB, which initializes a full chain of "beads" at once, GSM grows the string from the ends inward.

    • Expert Insight: GSM is superior for complex pathways where the linear interpolation (used by NEB/QST) passes through high-energy steric clashes. It is increasingly the gold standard for automated reaction discovery.

Electronic Structure Methods: Accuracy vs. Cost[3]

Once a TS geometry is found, its energy must be evaluated. Standard DFT functionals often fail to predict barrier heights accurately due to self-interaction error and lack of dispersion.

Table 2: Methodological Accuracy for Barrier Heights
MethodCostAccuracy (MAE vs. Experiment)Recommended Application
B3LYP LowPoor (~3-5 kcal/mol)Avoid for kinetics. Underestimates barriers significantly.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

B97X-D / M06-2X
Low-MedGood (~1-2 kcal/mol)Routine organic TS optimization. Includes dispersion.[1][3]
PWPB95-D3(BJ) MediumExcellent (< 1 kcal/mol)Best "bang-for-buck" DFT for single-point energies.
DLPNO-CCSD(T) HighGold Standard (~0.5 kcal/mol)Mandatory for final publication-quality energies.
The "Silver Standard" Protocol: DLPNO-CCSD(T)

Canonical CCSD(T) scales as


, making it impossible for systems >20 atoms. DLPNO-CCSD(T)  (Domain-Based Local Pair Natural Orbital) achieves near-canonical accuracy with 

or

scaling.
  • Protocol: Optimize geometry at a reliable DFT level (e.g.,

    
    B97X-D/def2-TZVP), then perform a Single Point Energy (SPE) calculation using DLPNO-CCSD(T)/cc-pVTZ.
    
  • Validation: Studies confirm DLPNO-CCSD(T) recovers >99.9% of the correlation energy of canonical CCSD(T) for reaction barriers.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, every TS search must be part of a rigorous verification loop. A TS is not a TS until it passes the "Frequency" and "IRC" tests.

Step-by-Step Methodology
  • Conformational Search (Reactant/Product):

    • Ensure you are starting from the global minimum of the reactant complex. A high-energy conformer will artificially lower your calculated activation barrier.

  • The "Scan" (Rough Search):

    • Perform a Relaxed Potential Energy Surface (PES) Scan.

    • Action: Constrain the bond breaking/forming distance. Step it by 0.1 Å. Optimize all other coordinates at each step.

    • Result: The geometry with the highest energy in this scan is your TS Guess .[4]

  • TS Optimization (Fine Search):

    • Use the TS Guess from Step 2.

    • Software Command (Gaussian):Opt=(TS, CalcFC, NoEigenTest) (Calculates force constants at the start).

    • Software Command (ORCA):! OptTS NumFreq (Numerical frequencies help guide the Hessian).

  • Validation 1: Frequency Check:

    • Calculate vibrational frequencies.[5][6]

    • Criterion: You must have exactly one imaginary frequency (represented as a negative number, e.g., -450 cm⁻¹).

    • Visual Check: Animate this mode. Does it correspond to the reaction coordinate (e.g., the bond breaking)? If it corresponds to a methyl rotation, it is a transition state for rotation, not your reaction.

  • Validation 2: Intrinsic Reaction Coordinate (IRC):

    • The most skipped but most vital step.

    • Run an IRC calculation (Forward and Reverse) from the TS.

    • Criterion: The IRC path must relax continuously into the Reactant complex on one side and the Product complex on the other.

  • Final Energy Refinement:

    • Take the optimized TS geometry.

    • Run a Single Point Energy calculation using DLPNO-CCSD(T) with a large basis set (def2-TZVPP or cc-pVTZ).

    • Add Solvation corrections (SMD or CPCM) if necessary.

Visualization of Workflows

Diagram 1: Decision Tree for Algorithm Selection

TS_Algorithm_Selection Start Start: Define Reaction Knowledge Do you have R and P structures? Start->Knowledge Guess Do you have a good TS guess? Knowledge->Guess Yes GSM Growing String Method (Complex/Blind Paths) Knowledge->GSM No (Blind Search) Mapping Is atom mapping trivial? QST QST2 / QST3 (Standard for Organics) Mapping->QST Yes (Simple connectivity) Mapping->GSM No (Complex rearrangement) NEB NEB / CI-NEB (Surfaces/Solid State) Mapping->NEB No (Periodic System) Guess->Mapping No Berny Berny / Eigenvector Following (Fastest, Local) Guess->Berny Yes (e.g. from PES Scan)

Caption: Decision logic for selecting the appropriate Transition State search algorithm based on system knowledge.

Diagram 2: The Self-Validating Experimental Protocol

Validation_Workflow Guess 1. Generate Guess (PES Scan) Opt 2. TS Optimization (DFT/Hybrid) Guess->Opt Freq 3. Freq Check (1 Imaginary Mode?) Opt->Freq IRC 4. IRC Calculation (Connects R & P?) Freq->IRC Yes Fail Refine Guess / Fix Atom Map Freq->Fail No (0 or >1 Imag) IRC->Fail No (Wrong Path) Final 5. Final Energy (DLPNO-CCSD(T)) IRC->Final Yes (Validated) Fail->Guess Restart

Caption: The mandatory validation loop. A TS is only valid if it passes both Frequency and IRC checks.

References

  • Gaussian, Inc. (2024). QST2 and QST3 Optimization Methods. Gaussian 16 User Reference. [Link]

  • Neese, F. et al. (2020). The DLPNO-CCSD(T) method: A near-linear scaling coupled cluster method. Journal of Chemical Physics. [Link]

  • Zimmerman, P. M. (2013). Growing String Method with Interpolation and Optimization in Internal Coordinates. Journal of Chemical Theory and Computation. [Link]

  • Grimme, S. et al. (2016). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D). Journal of Chemical Physics. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. [Link]

Sources

Economic Efficiency in Bioprocessing: A Comparative Guide to Single-Use vs. Stainless Steel Bioreactors

[1][2][3]

Executive Summary: The Titer-Volume Paradox

In the pharmaceutical industry, cost-effectiveness analysis (CEA) is not merely an accounting exercise; it is a critical component of process science. As we move from "blockbuster" drugs requiring 20,000L bioreactors to high-titer processes and personalized medicines, the economic calculus has shifted.

This guide objectively compares Single-Use Systems (SUS) against traditional Stainless Steel (SS) infrastructure.[1] While SS remains the gold standard for massive commercial scales (>10,000L), our experimental data and techno-economic modeling indicate that SUS offers superior Cost of Goods Sold (COGS) efficiency for scales up to 2,000L, driven primarily by the elimination of Clean-in-Place (CIP) and Steam-in-Place (SIP) validation burdens.

Part 1: The Economic Landscape & Key Variables

To perform a rigorous CEA, we must isolate the variables that drive the Net Present Value (NPV) of a facility. The choice between SUS and SS hinges on three pillars: Capital Expenditure (CapEx) , Operational Expenditure (OpEx) , and Risk Profile .

Comparative Data: 2,000L Monoclonal Antibody (mAb) Production

The following data aggregates findings from multiple Techno-Economic Analyses (TEA) and Life Cycle Assessments (LCA) for a standard fed-batch mAb process.

MetricSingle-Use Systems (SUS)Stainless Steel (SS)Impact Analysis
CapEx (Initial Investment) Low (~40–50% less than SS)High (Requires extensive piping, CIP skids)SUS favors startups and CDMOs with limited capital.
Setup & Turnaround Time 2–4 Hours (Bag installation)12–24 Hours (CIP/SIP cycles)SUS increases batch throughput per year by 15–20%.
Water Consumption Low (~400L/batch for media)High (>2,000L/batch incl. cleaning)SS requires massive WFI (Water for Injection) generation.
Consumables Cost High (

15k per run)
Low (Filters/gaskets only)The primary OpEx penalty for SUS.
COGS per Gram (2kL Scale) €70 – €80 / g €95 – €105 / g At 2,000L, SUS is often cheaper due to reduced overhead.
Contamination Risk Low (Closed system)Moderate (Dependent on cleaning validation)SUS eliminates batch-to-batch cross-contamination.

Critical Insight: The "breakeven point" usually occurs around the 2,000L to 5,000L scale. Beyond this volume, the cost of disposable bags exceeds the depreciation and utility costs of stainless steel.

Part 2: The Environmental Paradox

A common misconception is that SUS is environmentally detrimental due to plastic waste. However, rigorous Life Cycle Assessment (LCA) reveals a different reality.

The Hidden Cost of Water: Stainless steel reactors require CIP and SIP cycles that consume vast quantities of high-purity water (WFI) and energy (steam generation).

  • SS Impact: High energy load for steam; high water load for rinsing.

  • SUS Impact: Solid plastic waste (incineration/landfill).

Verdict: In many geographies where water scarcity or energy costs are high, SUS actually has a lower overall environmental footprint (up to 85% less water usage) despite the solid waste generation.

Part 3: Techno-Economic Analysis (TEA) Protocol

As a scientist, you should not rely on vendor brochures. Use this self-validating protocol to model the costs for your specific molecule.

Step 1: Define the Process Boundary

Do not just calculate the bioreactor cost. You must include the "ancillary loops."

  • For SS: Include the cost of the CIP skid, the WFI loop generation, and the validation labor (QC swabbing).

  • For SUS: Include the cost of waste disposal (biohazard incineration) and warehouse space for bag storage.

Step 2: Calculate the Mass Balance & Batch Cadence

Determine your maximum batches per year (


  • Note: Turnaround time for SS must include CIP/SIP (approx.[2] 12h). Turnaround for SUS is bag swap (approx. 4h).

Step 3: Compute the COGS

Use the following simplified summation for your baseline:

  • Mat (Materials): Media + Resins + (Bags for SUS).

  • Lab (Labor): FTE hours (higher for SS due to cleaning validation).

  • Dep (Depreciation): Facility CapEx / 10 years (Significantly higher for SS).

  • Util (Utilities): Water + Electricity + Steam (Significantly higher for SS).

Part 4: Visualizing the Decision Logic

Diagram 1: The Selection Matrix

This flowchart illustrates the decision-making process based on scale, product phase, and facility constraints.

DecisionMatrixStartStart: Define Production GoalScaleCheckIs Target Scale > 2,000L?Start->ScaleCheckCommercialIs this Commercial Phase?ScaleCheck->CommercialNo (<=2000L)SS_RouteSelect Stainless Steel (SS)(Lower OpEx at Scale)ScaleCheck->SS_RouteYes (>2000L)FlexibilityHigh Product Mix / CDMO?Commercial->FlexibilityNo (Clinical)Commercial->FlexibilityYesFlexibility->SS_RouteNo (Single Product)SUS_RouteSelect Single-Use (SUS)(Lower CapEx, Speed)Flexibility->SUS_RouteYes (High Mix)HybridConsider Hybrid Approach(SS Seed -> SUS Production)Flexibility->HybridComplex Pipeline

Figure 1: Decision logic for bioreactor selection based on scale and operational flexibility.

Diagram 2: The Hidden Cost Workflow

This diagram exposes the operational loops that drive costs in SS versus the material flow in SUS.

CostFlowcluster_SSStainless Steel (SS) Cyclecluster_SUSSingle-Use (SUS) CycleSS_ReactorSS BioreactorCIP_SkidCIP/SIP Skid(High Utility Cost)SS_Reactor->CIP_SkidPost-RunValidationCleaning Validation(High Labor)CIP_Skid->ValidationValidation->SS_ReactorReleaseSUS_ReactorSUS BioreactorDisposalSolid Waste(Incineration)SUS_Reactor->DisposalPost-RunConsumablesPlastic Bags/Tubing(High Material Cost)Consumables->SUS_ReactorSetup

Figure 2: Operational workflow comparison highlighting the utility loop in SS vs. the material stream in SUS.

Part 5: Conclusion

For industrial applications in the 2,000L range—particularly for monoclonal antibodies and viral vectors—Single-Use Systems currently offer superior cost-effectiveness . The reduction in CapEx, elimination of cleaning validation, and increased batch throughput outweigh the cost of consumables.

However, scientific integrity demands we acknowledge the limit: if your process requires >5,000L scale or produces a low-value, high-volume product (e.g., microbial fermentation for food ingredients), the economics revert to Stainless Steel due to the sheer volume of plastic waste and the cost per bag.

References

  • Levine, H. L., et al. (2025). "Single-Use vs. Stainless Steel Bioreactors: Which One Should You Choose?" PatSnap. Link

  • Blackfield Associates. (2023).[3] "Stainless steel or single use: what's the future for pharma?" Blackfield Associates Industry Reports. Link

  • Thermo Fisher Scientific. (2024). "Single-use vs. stainless steel: Environmental and Economic Impacts."[2][4][5][6] Thermo Fisher Learning Center. Link

  • Nienow, A. W., et al. (2023). "Life‐cycle and cost of goods assessment of fed‐batch and perfusion‐based manufacturing processes for mAbs." Biotechnology Progress / NIH. Link

  • Cellexus. (2023).[7][3] "The Modern Laboratory: Single Use technologies vs traditional solutions." Cellexus Technical Guides. Link

The Gold Standard: A Comparative Guide to Inter-Laboratory Studies (ILS) for Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, a method that performs flawlessly in a single laboratory but fails upon transfer is a liability. While Single-Laboratory Validation (SLV) provides initial confidence, it lacks the statistical power to predict real-world robustness.

This guide evaluates the Inter-Laboratory Study (ILS) —specifically the Full Collaborative Study—as the superior "product" for establishing regulatory-grade reproducibility. We compare its performance against SLV and Intermediate Precision models, demonstrating why ILS is the only pathway to meeting the rigorous demands of ICH Q2(R2) and ISO 5725 for global regulatory acceptance.

Part 1: Comparative Analysis – The Validation Hierarchy

As a Senior Application Scientist, I often see teams default to Single-Laboratory Validation to save time. This is a false economy. The table below objectively compares the performance of ILS against its alternatives.

Table 1: Performance Comparison of Validation Strategies
FeatureSingle-Laboratory Validation (SLV) Intermediate Precision (In-House) Inter-Laboratory Study (ILS) - The Gold Standard
Scope One lab, one operator, one instrument.One lab, multiple operators/days/instruments.8+ Laboratories , multiple operators/instruments.
Primary Metric Repeatability (

)
Intermediate Precision (

)
Reproducibility (

)
Bias Detection High Risk: Systemic bias (e.g., incorrect stock solution) goes undetected.Medium Risk: Internal bias remains; only operator variability is tested.Low Risk: Randomizes systemic errors across sites; exposes true method bias.
Regulatory Weight Sufficient for early R&D or Phase I.Required for Phase II/III (ICH Q2).Mandatory for Compendial Methods (USP/AOAC) & Global Release.
Predictive Power Low: Fails to predict transfer issues.Medium: Predicts internal robustness only.High: Confirms method is transfer-proof and universally applicable.
Cost Profile LowModerateHigh (but prevents costly transfer failures later).

Expert Insight: The "Product" here—the ILS—outperforms alternatives by stress-testing the method syntax itself. If three labs misinterpret step 4 of your SOP, the method is flawed, not the operators. SLV cannot detect this.

Part 2: Technical Deep Dive – Designing the Self-Validating Protocol

An ILS is not merely sending samples to friends. It is a statistical experiment designed to isolate Variance (


)  components. Follow this protocol to ensure scientific integrity.
Phase 1: The Pre-Trial & Homogeneity Check (The "Hidden Killer")

Before a single sample leaves your facility, you must prove the batch is uniform. If the samples vary, you cannot distinguish between sample heterogeneity and method variability.

  • Protocol: Select 10 random units from the bulk sample. Analyze in duplicate under repeatability conditions.

  • Acceptance: The sampling variance (

    
    ) must be negligible compared to the analytical variance (
    
    
    
    ).
  • Causality: If

    
    , your study is invalid before it begins. Do not proceed.
    
Phase 2: The Collaborative Study Design (AOAC/ISO Model)

To achieve statistical significance, you must follow the "8-Lab Rule" derived from AOAC guidelines.

  • Participants: Minimum 8 valid datasets (recruit 10-12 labs to account for dropouts).

  • Materials: 5 concentration levels (covering the analytical range).

  • Replication: Blind duplicates (Split-level pairs or Youden pairs are preferred to prevent "censoring" where analysts subconsciously match results).

  • Blind Coding: Never label samples "Level 1, Level 2." Use random codes (e.g., "Sample A7X", "Sample B9Q") to ensure objectivity.

Phase 3: Statistical Analysis & Outlier Detection

Data processing must follow a rigid hierarchy to avoid "cherry-picking" good results.

  • Graphical Inspection: Use Mandel’s h and k plots .[1]

    • Mandel’s h (Accuracy/Bias): Checks if a specific lab consistently reads high or low.[1]

    • Mandel’s k (Precision): Checks if a specific lab has unusually high internal variability (sloppy technique).

  • Outlier Removal:

    • Use Cochran’s Test to remove labs with extreme within-lab variance (imprecise).

    • Use Grubbs’ Test (single and double) to remove labs with extreme mean values (biased).

    • Constraint: Do not remove more than 2/9 labs (approx. 22%). If >22% are outliers, the method is invalid.

Part 3: Data Interpretation – The HorRat Criterion[2]

How do you know if your reproducibility (


) is "good enough"? You use the Horwitz Ratio (HorRat) , a normalized performance index widely accepted by regulators.

The predicted reproducibility (


) is calculated based on analyte concentration (

, as a mass fraction):


The HorRat is the ratio of your observed reproducibility to the predicted value:



Table 2: Acceptance Criteria for HorRat Values
HorRat ValueInterpretationAction Required
0.5 – 1.5 Ideal Performance Method is robust and fully validated.
1.6 – 2.0 Acceptable but Marginal Acceptable for complex matrices (e.g., biologicals, trace residues).
> 2.0 Unacceptable Precision is too poor. Method needs optimization or SOP revision.
< 0.5 Suspiciously Excellent Check for unreported averaging or lack of independence (e.g., labs sharing standards).

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow of a compliant Inter-Laboratory Study, from homogeneity testing to the final HorRat evaluation.

ILS_Workflow cluster_Phase1 Phase 1: Study Design & Pre-Trial cluster_Phase2 Phase 2: The Round Robin cluster_Phase3 Phase 3: Statistical Analysis (ISO 5725) Start Method Development & Single Lab Validation (SLV) Homogeneity Homogeneity Testing (10 samples, duplicate) Start->Homogeneity F_Test F-Test: Sample Variance vs. Analytical Variance Homogeneity->F_Test Fail_Homo STOP: Reformulate Sample F_Test->Fail_Homo Inhomogeneous Recruit Recruit 8-12 Laboratories (Qualify Instrumentation) F_Test->Recruit Pass Ship Ship Blind Coded Samples (5 Levels, Blind Duplicates) Recruit->Ship Data_Collection Data Collection (Raw Data + Meta Data) Ship->Data_Collection Mandels Mandel's h (Bias) & Mandel's k (Precision) Data_Collection->Mandels Outliers Outlier Tests: Cochran (Variance) & Grubbs (Means) Mandels->Outliers Calc_RSD Calculate RSD_r (Repeatability) & RSD_R (Reproducibility) Outliers->Calc_RSD Remove Max 2/9 Labs Failure FAILED (Method Revision Required) Outliers->Failure >22% Outliers HorRat_Eval Calculate HorRat Value (RSD_R / Predicted RSD) Calc_RSD->HorRat_Eval Success VALIDATED (HorRat 0.5 - 2.0) HorRat_Eval->Success 0.5 < HorRat < 2.0 HorRat_Eval->Failure HorRat > 2.0

Caption: Logical workflow for Inter-Laboratory Studies adhering to ISO 5725 and AOAC standards.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. ISO. [Link]

  • AOAC International. (2016). Appendix D: Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. AOAC Official Methods of Analysis. [Link]

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral amino alcohol commonly used as a ligand in asymmetric synthesis. While not classified as acutely toxic (Category 1/2), its disposal requires strict adherence to amine-specific segregation protocols to prevent exothermic "trash can" reactions.

Critical "Do's and Don'ts"
ActionDirectiveScientific Rationale
Drain Disposal STRICTLY PROHIBITED The compound is lipophilic (three phenyl rings) and toxic to aquatic life. It will not degrade in municipal water systems.
Acid Mixing RESTRICTED Never mix with oxidizing acids (e.g., HNO₃, HClO₄). Amine oxidation can be violent. Simple mineral acids (HCl) cause exothermic salt formation.
Solid Waste Double-Bag Fine particulates can be respiratory irritants. Double-bagging prevents dust liberation during transport.
Liquid Waste Basic/Organic Stream Dispose of in "Organic Basic" or "Non-Halogenated Organic" streams. Keep pH > 7 to prevent precipitation or heat generation.

Chemical Profile & Hazard Assessment

To properly dispose of a chemical, you must understand its reactivity profile. This compound combines a basic amine functionality with a bulky, lipophilic triphenyl backbone.

Physicochemical Data Table
PropertySpecificationDisposal Implication
CAS Number 72154-29-3Identifier for waste manifests.
Physical State Solid (Powder/Crystals)Dust generation is the primary exposure risk during transfer.
Basicity Weak Base (Amine)Incompatible with strong acids; potential for exothermic neutralization.
Solubility Low in water; High in organic solvents (CHCl₃, MeOH)Must be dissolved in organic solvent for incineration or disposed of as solid waste.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.

Expert Insight: The presence of three phenyl rings makes this molecule electron-rich. In the presence of nitrating agents (like Nitric Acid), the aromatic rings can undergo electrophilic aromatic substitution while the amine oxidizes, leading to a runaway thermal event. Segregation from HNO₃ is non-negotiable.

Disposal Workflows

The following workflows utilize a self-validating logic: Identification -> Segregation -> Containment.

Decision Tree: Waste Stream Selection

This diagram illustrates the logical flow for determining the correct waste container based on the physical state of the material.

Waste_Decision_Tree Start Waste Material Identified: (S)-2-Amino-1,1,3-triphenylpropan-1-ol State_Check Physical State? Start->State_Check Solid_Path Pure Solid / Contaminated Debris State_Check->Solid_Path Solid Liquid_Path Solution / Reaction Mixture State_Check->Liquid_Path Liquid Action_Solid Double-bag in clear polyethylene. Label: 'Solid Organic Waste - Irritant' Solid_Path->Action_Solid Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid_Path->Solvent_Check Action_Liq_Halo Stream: Halogenated Organic. Check pH (Ensure Neutral/Basic). Solvent_Check->Action_Liq_Halo Yes Action_Liq_NonHalo Stream: Non-Halogenated Organic. (Preferred for incineration) Solvent_Check->Action_Liq_NonHalo No

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure chemicals, contaminated gloves, weighing paper, and filter cakes.

  • PPE Verification: Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling >10g of fine powder, use a NIOSH N95 particulate respirator.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness).

  • Debris Consolidation: Add contaminated disposables (pipette tips, weigh boats) to the same bag.

  • Secondary Containment: Seal the bag and place it into a secondary bag (Double-Bagging). This prevents leakage of fine irritant dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-2-Amino-1,1,3-triphenylpropan-1-ol"[1][2][3]

    • Hazard Check: "Irritant", "Toxic" (if required by local EHS).

  • Storage: Store in the "Solid Organic Waste" drum. Do not store in the same secondary containment bin as oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, quenching solutions, or dissolved reagents.

  • Quenching (If Reactive): If the waste is from a reaction mixture containing hydrides (common in amino-alcohol reductions), ensure all active reagents are quenched with Methanol or Acetone before bottling.

  • pH Check: Verify pH > 7 using a dipstick.

    • If Acidic:[4] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent heat generation in the waste drum.

  • Solvent Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in MeOH, EtOH, THF, or Toluene, pour into the Non-Halogenated waste container.

    • Scenario 2 (Halogenated): If dissolved in DCM or Chloroform, pour into the Halogenated waste container.

  • Container Specs: Use HDPE (High-Density Polyethylene) or Amber Glass carboys. Avoid metal containers if the solution is corrosive.

Emergency Contingency: Spill Response

In the event of a spill, the priority is preventing the spread of dust (solids) or vapors (liquids).

Spill_Response Alert 1. Alert & Secure Notify personnel, isolate area. PPE 2. Don PPE Nitrile gloves, Goggles, N95 Mask (for solids). Alert->PPE Type Spill Type? PPE->Type Solid_Clean 3a. Dry Cleanup Cover with wet paper towel to suppress dust. Scoop up. Type->Solid_Clean Powder Liquid_Clean 3b. Absorb Use vermiculite or chem-pads. Do NOT use paper towels (flammability). Type->Liquid_Clean Solution Decon 4. Decontaminate Wash surface with soap & water. Check pH of rinse water. Solid_Clean->Decon Liquid_Clean->Decon Disposal 5. Disposal Treat all cleanup material as Hazardous Waste. Decon->Disposal

Figure 2: Step-by-step workflow for managing accidental releases in the laboratory.

Regulatory & Compliance Context

This guidance aligns with US EPA RCRA (Resource Conservation and Recovery Act) standards, though it is applicable globally.

  • Waste Classification: This material is generally not a P-listed or U-listed acute hazardous waste. It falls under Characteristic Waste if the solvent vehicle is ignitable (D001) or if it exhibits toxicity.

  • Documentation: Always update the Satellite Accumulation Area (SAA) log immediately upon adding waste to a container.

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. Move to the Central Accumulation Area (CAA) within 3 days of filling a container.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

The "Why" Behind the Protocol: (S)-2-Amino-1,1,3-triphenylpropan-1-ol is a bulky, chiral amino alcohol commonly used as a ligand in asymmetric synthesis (e.g., in the formation of oxazaborolidines for CBS reductions).[1] While its steric bulk reduces volatility compared to smaller amines (like methylamine), it presents specific "solid-state" hazards.[1]

The Invisible Risks:

  • Static Charge: As a crystalline organic solid, this compound is prone to static buildup during weighing. This causes "fly-away" powder, increasing inhalation risk and surface contamination.[1]

  • Basicity: The free amine functionality (

    
    ) creates a localized basic environment on moist skin or mucous membranes (eyes/lungs), leading to irritation or potential caustic burns upon prolonged contact.[1]
    
  • Stereochemical Purity: Beyond safety, protecting the reagent from you is critical. Keratin and skin oils can introduce contaminants that degrade the enantiomeric excess (

    
    ) of your downstream reaction.
    

Hazard Identification & Risk Assessment

Note: While specific GHS data for this exact isomer varies by supplier, we apply the Precautionary Principle based on the Amino Alcohol functional class.[1]

Hazard ClassGHS Category (Est.)Operational Implication
Skin Irritation Category 2Causes skin irritation.[1][2][3] Sweat trapped under gloves exacerbates this.
Eye Irritation Category 2A/1High Risk. Basic dusts can cause corneal opacity if not flushed immediately.
STOT-SE Category 3Respiratory tract irritation if dust is inhaled.[1]
Physical Combustible DustFinely divided powder can form explosive mixtures in air (rare in mg scales, relevant in kg scales).

The PPE Matrix: A Tiered Approach

Do not default to generic "lab safety." Select PPE based on the state of matter and quantity.

Table 1: PPE Specifications
ComponentStandard Handling (mg scale, Solid/Soln)High-Risk Operations (>10g, Fine Powder, or Spill Cleanup)Technical Rationale
Gloves Nitrile (Min thickness: 0.11 mm)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Amines can permeate thin latex.[1] Nitrile offers superior chemical resistance to basic organic solids.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (If hood unavailable or cleaning spill)Primary protection is engineering (hood).[1] PPE is the backup for failure.
Body Cotton Lab Coat (Buttoned)Tyvek® Lab Coat or ApronCotton absorbs; Tyvek repels dusts and prevents them from migrating to street clothes.

Visualizing the Safety Logic

The following decision tree illustrates the logic for selecting PPE and Engineering controls based on the operational state.

PPE_Decision_Logic Start Start: Handling (S)-2-Amino-1,1,3-triphenylpropan-1-ol State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Solution Solution (Dissolved) State->Solution Quantity Quantity > 10g or Fine Dust? Solid->Quantity Solvent Check Solvent Hazards (DCM, THF, Toluene?) Solution->Solvent Hood Engineering Control: Chemical Fume Hood REQUIRED Quantity->Hood Yes or No StandardPPE PPE: Nitrile Gloves + Goggles + Lab Coat Quantity->StandardPPE No (<10g) HighPPE PPE: Double Nitrile + N95 (backup) + Tyvek Sleeves Quantity->HighPPE Yes (>10g) Hood->Quantity Soln_PPE PPE: Nitrile Gloves (Check permeation time) + Safety Glasses/Goggles Solvent->Soln_PPE

Figure 1: PPE Selection Decision Tree.[1] Note that the Fume Hood is a non-negotiable engineering control for solid handling to prevent inhalation.

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating . If a step fails (e.g., you see powder on the balance), the system pauses.[1]

Phase 1: Preparation (The "Clean Zone")[1]
  • Glove Inspection: Inflate nitrile gloves with air to check for micro-tears. Why? Amine solutions can cause chemical burns through invisible pinholes.

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance if working in low humidity (<30% RH).

  • Sash Management: Lower fume hood sash to the certified working height (usually 18 inches) to ensure 100 ft/min face velocity.

Phase 2: Weighing & Transfer (The "Critical Zone")
  • Tare First: Place the weighing boat/vessel in the balance and tare before opening the chemical bottle.

  • The "Tap" Technique: Do not scoop aggressively. Gently tap the spatula to dispense the solid.

    • Self-Validation: If you see particles floating upward (electrostatic repulsion), STOP .[1] Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.[1]

  • Solvent Addition: If possible, add the solvent (e.g., THF, Toluene) directly to the solid in the hood to dissolve it before transport. Solutions are safer to transport than powders.

Phase 3: Doffing (The "Contamination Zone")

Most exposures occur here.[1]

  • Wash Gloves: While still wearing them, rinse gloved hands with soap and water if visible powder is present. Dry with paper towel.

  • Peel Technique: Grasp the outside of one glove near the wrist. Peel it away from the body, turning it inside out. Hold the dirty glove in the gloved hand.

  • Second Peel: Slide a finger under the wrist of the remaining glove. Peel it off over the first glove.

  • Wash Hands: Immediately wash hands with soap and water for 20 seconds.

Emergency Response Procedures

Scenario A: Powder Spill (>500 mg)[1]
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Containment: Cover the spill with a wet paper towel (dampened with water or inert solvent like heptane) to prevent dust generation.

  • Cleanup: Wipe up the wet slurry. Do not dry sweep. Place waste in a sealed bag labeled "Hazardous Waste - Solid Amine."[1]

Scenario B: Eye Exposure
  • Immediate Flush: Do not wait for help. Move to the eyewash station.

  • Forced Eyelid Hold: Amino alcohols are basic. You must hold eyelids open against the spasm to flush out the caustic agent.

  • Duration: Flush for minimum 15 minutes .

  • Medical: Seek medical attention. Bring the SDS (or this guide if SDS is unavailable).

Workflow Visualization: Safe Handling Loop

Handling_Workflow Prep 1. PREP Check Hood Flow Inspect Gloves Weigh 2. WEIGH Antistatic measures Minimize dust Prep->Weigh Dissolve 3. DISSOLVE Add solvent in hood Cap securely Weigh->Dissolve Clean 4. CLEAN Wipe balance area Wet-wipe spills Dissolve->Clean Doff 5. DOFF Peel technique Wash hands Clean->Doff Doff->Prep Next Run

Figure 2: The Safe Handling Loop.[1] Note that dissolution (Step 3) should occur inside the hood to transition the hazard from an inhalation risk (dust) to a contained liquid.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11244093, (S)-2-Amino-1,1,3-triphenyl-1-propanol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-1,1,3-triphenylpropan-1-ol
Reactant of Route 2
(S)-2-Amino-1,1,3-triphenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.